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  • Product: 4-(Piperidin-1-ylmethyl)benzaldehyde
  • CAS: 471929-86-9

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Properties & Synthetic Utility of 4-(Piperidin-1-ylmethyl)benzaldehyde

Executive Summary 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 56655-93-7) serves as a critical bifunctional building block in medicinal chemistry. Characterized by a reactive aldehyde "warhead" and a basic piperidine moie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 56655-93-7) serves as a critical bifunctional building block in medicinal chemistry. Characterized by a reactive aldehyde "warhead" and a basic piperidine moiety linked via a methylene bridge, it functions as a versatile pharmacophore scaffold.

This compound is extensively utilized in the synthesis of H3 histamine receptor antagonists (e.g., Pitolisant analogs) and acetylcholinesterase (AChE) inhibitors (e.g., Donepezil derivatives). Its value lies in the methylene spacer, which decouples the electronic effects of the basic amine from the aromatic ring, allowing for precise tuning of pKa and lipophilicity (LogP) without compromising the reactivity of the aldehyde for reductive aminations.

Molecular Identity & Structural Analysis[1][2]

PropertySpecification
IUPAC Name 4-(piperidin-1-ylmethyl)benzaldehyde
CAS Number 56655-93-7
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
SMILES C1CCN(CC1)CC2=CC=C(C=C2)C=O[1]
InChI Key WWBOSCKXPMBVLG-UHFFFAOYSA-N
Structural Class Benzaldehyde derivative; Tertiary amine; Benzylamine

Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for parameters lacking empirical citations.

Table 1: Core Physical Properties
ParameterValue / RangeContext & Implications
Physical State Viscous Liquid / Low-melting SolidTypically appears as a yellow-to-orange oil at RT. May crystallize upon prolonged storage at 4°C.
Boiling Point 130–135 °C @ 2 mmHgHigh boiling point at atm pressure (~318°C predicted) necessitates vacuum distillation for purification.
Density 1.051 ± 0.06 g/cm³Slightly denser than water; facilitates phase separation in aqueous workups (DCM extraction recommended).
Melting Point < 25 °C (Free Base)Note: HCl salts of this compound are solids with MP > 200°C.
Flash Point 140.6 ± 23.0 °CNon-flammable under standard lab conditions, but combustible.
Table 2: Solubility & Ionization (Critical for Formulation)
ParameterValueTechnical Insight
pKa (Basic) 9.2 ± 0.2 (Piperidine N)The nitrogen is highly basic. At physiological pH (7.4), the molecule exists predominantly (>98%) as the cationic ammonium species.
LogP (Oct/Wat) 2.15 (Predicted)Moderate lipophilicity. The free base extracts well into organic solvents (EtOAc, DCM), but the protonated form remains in the aqueous phase.
LogD (pH 7.4) ~0.5 – 1.0The effective distribution drops significantly at physiological pH due to ionization, aiding aqueous solubility in biological assays.
Solubility High in DCM, MeOH, DMSOPoor water solubility for the free base; high water solubility for the HCl or fumarate salt.

Synthetic Methodology & Purification

Retrosynthetic Strategy

The most robust route avoids the instability of 4-(bromomethyl)benzaldehyde by utilizing 4-(chloromethyl)benzaldehyde or generating the halide in situ from the alcohol. The following protocol describes the direct alkylation of piperidine.

Synthesis Start 4-(Chloromethyl)benzaldehyde (or protected acetal) Inter Intermediate: Amine Formation Start->Inter SN2 Attack Reagent Piperidine (1.1 equiv) Reagent->Inter Base K2CO3 / MeCN Reflux, 4-6h Base->Inter Acid Scavenger Product 4-(Piperidin-1-ylmethyl)benzaldehyde (Target) Inter->Product Workup & Purification

Figure 1: Nucleophilic substitution pathway for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: Synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde via SN2 alkylation.

Reagents:

  • 4-(Chloromethyl)benzaldehyde (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv, catalytic)

  • Acetonitrile (MeCN) [Anhydrous][2]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(chloromethyl)benzaldehyde (10 mmol) and anhydrous K₂CO₃ (20 mmol) in MeCN (50 mL).

  • Activation: Add catalytic KI (1 mmol). Note: KI accelerates the reaction via the Finkelstein reaction, generating the more reactive iodide in situ.

  • Addition: Add piperidine (12 mmol) dropwise at room temperature to control exotherm.

  • Reaction: Heat the mixture to reflux (80–82°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (Rf ~0.6) should disappear.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off inorganic salts (KCl, K₂CO₃).

    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification:

    • Crude: The resulting oil is often >90% pure.

    • Refinement: If necessary, purify via flash column chromatography on silica gel (Gradient: 0% → 5% MeOH in DCM).

    • Storage: Store under Nitrogen at -20°C to prevent aldehyde oxidation to the benzoic acid.

Reactivity & Stability Profile

Chemical Stability
  • Oxidation Sensitivity: The aldehyde moiety is susceptible to autoxidation to form 4-(piperidin-1-ylmethyl)benzoic acid . This is accelerated by light and air. Recommendation: Store in amber vials under inert atmosphere (Ar/N₂).

  • Shelf-Life: ~6 months at 4°C; >12 months at -20°C.

Reactivity Matrix

This molecule possesses two distinct reactive centers:

  • The Aldehyde (Electrophile): Prime target for reductive amination (with NaBH(OAc)₃) or Knoevenagel condensation.

  • The Tertiary Amine (Nucleophile/Base): Capable of forming salts (HCl, Oxalate) or N-oxides.

Applications in Drug Discovery[5][6][7][8]

This scaffold is a "privileged structure" in neuropharmacology. The piperidine ring often mimics the cationic headgroup of neurotransmitters, while the benzaldehyde allows for covalent linking to hydrophobic domains.

Applications Core 4-(Piperidin-1-ylmethyl)benzaldehyde Rxn1 Reductive Amination (NaBH(OAc)3) Core->Rxn1 Rxn2 Wittig Olefination Core->Rxn2 Target1 H3 Receptor Antagonists (e.g., Pitolisant analogs) Rxn1->Target1 Linker Extension Target2 AChE Inhibitors (Donepezil-like) Rxn1->Target2 Benzyl-amine motif Target3 Sigma-1 Receptor Ligands Rxn2->Target3 Styryl derivatives

Figure 2: Synthetic divergence from the core scaffold to bioactive therapeutic classes.

Case Study: H3 Receptor Antagonists

In the development of non-imidazole H3 antagonists (to avoid CYP450 inhibition issues associated with imidazole), the 4-(piperidin-1-ylmethyl)phenyl moiety serves as a surrogate for the traditional imidazole ring. The basic nitrogen provides the necessary interaction with Asp114 in the H3 receptor transmembrane domain.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7164649, 4-(Piperidin-1-ylmethyl)benzaldehyde. Retrieved from [Link]

Sources

Exploratory

4-(Piperidin-1-ylmethyl)benzaldehyde: Technical Profile &amp; Synthetic Utility

[1] Executive Summary 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 19968-76-4) serves as a critical "benzylpiperidine" pharmacophore building block in medicinal chemistry.[1] Unlike its structural isomer 4-(piperidin-1-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 19968-76-4) serves as a critical "benzylpiperidine" pharmacophore building block in medicinal chemistry.[1] Unlike its structural isomer 4-(piperidin-1-yl)benzaldehyde (where the nitrogen is directly bonded to the aromatic ring), this molecule features a methylene bridge.[1] This methylene spacer alters the basicity (pKa ~9-10) and flexibility of the piperidine ring, making it a privileged scaffold for designing ligands targeting Acetylcholinesterase (AChE) , Sigma-1 receptors , and H3 histamine receptors .[1]

This guide outlines the physicochemical profile, an optimized "chemoselective" synthetic route avoiding polymerization, and the strategic application of this aldehyde in drug discovery.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Clarification of Isomers: Researchers frequently confuse this molecule with 4-(1-piperidinyl)benzaldehyde (CAS 10338-57-5).[1] The distinction is vital: the methyl bridge in the subject compound (CAS 19968-76-4) breaks conjugation between the nitrogen lone pair and the benzene ring, preserving the amine's basicity and nucleophilicity.[1]

Table 1: Key Identifiers and Properties[1]
PropertyData
CAS Number 19968-76-4 (Primary), 471929-86-9 (Vendor variant)
IUPAC Name 4-(Piperidin-1-ylmethyl)benzaldehyde
Synonyms 1-(4-Formylbenzyl)piperidine; N-(4-Formylbenzyl)piperidine
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
SMILES O=Cc1ccc(CN2CCCCC2)cc1
Appearance Pale yellow oil or low-melting solid (dependent on purity)
Boiling Point ~344°C (Predicted)
Solubility Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water
pKa (Calc) ~9.2 (Piperidine nitrogen)

Synthetic Routes & Process Chemistry

The Challenge: Chemoselectivity

Synthesizing this molecule from 4-(chloromethyl)benzaldehyde presents a classic chemoselectivity problem.[1] The piperidine nitrogen is a strong nucleophile and can attack the aldehyde moiety (forming a Schiff base/aminal) rather than the alkyl halide (SN2 substitution), leading to oligomerization.[1]

The Solution: The "Senior Scientist" approach mandates the use of an acetal protecting group to mask the aldehyde during the amination step.[1]

Optimized Protocol: The Acetal Route

This 3-step workflow ensures high purity by preventing self-condensation.[1]

Step 1: Protection[1]
  • Reactants: 4-(Bromomethyl)benzaldehyde, Ethylene glycol, p-TsOH (cat.).[1]

  • Conditions: Reflux in Toluene with Dean-Stark trap.

  • Mechanism: Formation of the 1,3-dioxolane (acetal).[1]

Step 2: Nucleophilic Substitution (SN2)[1]
  • Reactants: Protected intermediate, Piperidine (1.1 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Temp: 60°C.

  • Observation: The secondary amine displaces the bromide.[1] The acetal remains stable under basic conditions.[1]

Step 3: Deprotection[1]
  • Reagent: 2N HCl / THF.

  • Workup: Neutralize with NaHCO₃ to pH 8 (careful not to overshoot to high pH where the aldehyde might undergo Cannizzaro reaction, though less likely with this structure). Extract with DCM.[1][2][3]

Visualization: Synthetic Pathway

Synthesis Start 4-(Bromomethyl) benzaldehyde Protect Step 1: Acetal Protection (Ethylene Glycol) Start->Protect Inter1 Protected Intermediate Protect->Inter1 Sub Step 2: SN2 Amination (Piperidine, K2CO3) Inter1->Sub Inter2 Amino-Acetal Sub->Inter2 Deprotect Step 3: Acid Hydrolysis (HCl/THF) Inter2->Deprotect Product 4-(Piperidin-1-ylmethyl) benzaldehyde Deprotect->Product

Figure 1: Chemoselective synthesis via acetal protection to prevent Schiff base polymerization.[1]

Reactivity & Synthetic Utility[1]

Once isolated, the aldehyde functionality serves as a versatile "handle" for divergent synthesis.[1]

A. Reductive Amination (Library Generation)

The most common application is reacting the aldehyde with primary amines followed by reduction (NaBH(OAc)₃) to create unsymmetrical bis-benzylamines .[1]

  • Utility: Rapid generation of SAR (Structure-Activity Relationship) libraries for GPCR targets.

B. Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, 1,3-indanedione).[1]

  • Product: Cinnamyl-type derivatives.[1]

  • Relevance: Used in the synthesis of UV-active probes or Michael acceptors for covalent inhibition.[1]

C. Wittig Olefination

Reaction with phosphonium ylides to generate styrene derivatives.[1]

  • Relevance: Extends the carbon chain, often seen in linker design for PROTACs (Proteolysis Targeting Chimeras).[1]

Pharmaceutical Applications: The "Benzylpiperidine" Scaffold[1][7]

The 4-(piperidin-1-ylmethyl)phenyl moiety is a privileged substructure in medicinal chemistry, often referred to as the "Donepezil-like" fragment (though Donepezil uses a benzyl-piperidine-ketone linkage, the spatial pharmacophore is similar).[1]

Key Therapeutic Areas[1][8]
  • Acetylcholinesterase (AChE) Inhibitors:

    • Mechanism: The piperidine nitrogen (protonated at physiological pH) interacts with the anionic sub-site of the AChE enzyme (cation-π interaction with Trp84).[1] The benzyl group provides hydrophobic stacking.[1]

    • Drug Context: Donepezil (Aricept) analogs.[1]

  • Sigma-1 Receptor Ligands:

    • Mechanism: Sigma-1 receptors possess a binding pocket that strongly favors N-substituted benzylamines.[1] This aldehyde allows for the attachment of a second hydrophobic domain required for high affinity.[1]

  • H3 Receptor Antagonists:

    • Context: Used in wakefulness-promoting agents.[1] The basic piperidine acts as the primary pharmacophore interacting with Asp114 in the H3 receptor.[1]

Visualization: Pharmacophore Mapping

Pharmacophore Core 4-(Piperidin-1-ylmethyl) benzaldehyde BasicN Basic Nitrogen (pKa ~9.2) Core->BasicN Linker Methylene Spacer (Flexibility) Core->Linker Aldehyde Aldehyde Handle (Derivatization) Core->Aldehyde CationPi Cation-π Interaction (AChE Trp84) BasicN->CationPi Target Binding Extension Linker to Secondary Pharmacophore Aldehyde->Extension Synthetic Step HBond H-Bond Acceptor (Receptor Ser/Tyr) Extension->HBond

Figure 2: Pharmacophore mapping demonstrating how the chemical features of the molecule translate to biological interaction.[1]

Handling & Stability Protocols

  • Oxidation Sensitivity: Like most benzaldehydes, this compound is prone to auto-oxidation to the corresponding benzoic acid (4-(piperidin-1-ylmethyl)benzoic acid) upon prolonged exposure to air.[1]

    • Protocol: Store under Nitrogen or Argon atmosphere at -20°C.[1]

  • Purification:

    • Flash Chromatography: Use DCM/MeOH (95:5) with 1% Triethylamine (TEA).[1]

    • Note: The TEA is crucial to deactivate the silica gel; otherwise, the basic piperidine moiety will streak or bind irreversibly to the acidic silica.[1]

  • Safety:

    • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[1][4]

    • Handling: Use standard PPE.[1] The compound is non-volatile but should be handled in a fume hood.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7164649, 4-(Piperidin-1-ylmethyl)benzaldehyde. Retrieved from [Link][1]

  • Zhang, B., et al. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press (ABSR).[1][2] (Cited for analogous synthetic route optimization). Retrieved from [Link][1]

Sources

Foundational

Technical Monograph: 4-(Piperidin-1-ylmethyl)benzaldehyde

[1] Chemical Identity & Nomenclature Analysis Target Molecule: 4-(Piperidin-1-ylmethyl)benzaldehyde CAS Registry Number: 471929-86-9 Molecular Formula: Molecular Weight: 203.28 g/mol [1][2] IUPAC Nomenclature Breakdown T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Chemical Identity & Nomenclature Analysis

Target Molecule: 4-(Piperidin-1-ylmethyl)benzaldehyde CAS Registry Number: 471929-86-9 Molecular Formula:


Molecular Weight:  203.28  g/mol [1][2]
IUPAC Nomenclature Breakdown

The systematic name 4-(Piperidin-1-ylmethyl)benzaldehyde is derived through a strict hierarchical analysis of functional groups and structural connectivity.

  • Principal Functional Group: The aldehyde group (

    
    ) takes precedence over the amine, dictating the suffix -benzaldehyde . The carbon attached to the aldehyde group is designated as position 1 on the benzene ring.
    
  • Substituent Placement: The piperidine ring is attached to the benzene ring via a methylene bridge (

    
    ) at the para position (position 4).
    
  • Substituent Naming: The piperidine ring is attached via its nitrogen atom (position 1 of the heterocycle), creating a piperidin-1-yl group. When combined with the methylene bridge, this becomes (piperidin-1-ylmethyl) .

Structural Visualization:

ChemicalStructure Benzene Benzene Ring (Core) Aldehyde Aldehyde Group (-CHO) @ Pos 1 Benzene->Aldehyde Principal Group Linker Methylene Bridge (-CH2-) @ Pos 4 Benzene->Linker Para Substitution Piperidine Piperidine Ring (Piperidin-1-yl) Linker->Piperidine N-Alkylation

Figure 1: Hierarchical structural decomposition of 4-(Piperidin-1-ylmethyl)benzaldehyde.

Synthetic Pathways & Methodologies[3][4]

The synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde presents a classic challenge in chemoselectivity: alkylating a secondary amine while preserving a reactive aldehyde. Two primary routes are employed in research and industrial settings.

Route A: Direct Nucleophilic Substitution (Standard Protocol)

This method involves the


 displacement of a benzylic halide by piperidine. It is the most direct route but requires careful temperature control to prevent aldehyde polymerization or Cannizzaro disproportionation.

Reagents:

  • Substrate: 4-(Chloromethyl)benzaldehyde (CAS 73290-22-9)

  • Nucleophile: Piperidine (1.1 equivalents)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Protocol:

  • Preparation: Dissolve 4-(chloromethyl)benzaldehyde (10 mmol) in anhydrous MeCN (50 mL).

  • Base Addition: Add anhydrous

    
     (15 mmol) to the solution.
    
  • Nucleophilic Attack: Add piperidine (11 mmol) dropwise at

    
     to minimize exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 3:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with water to remove residual piperidine.

  • Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient) if necessary, though the crude is often sufficiently pure for subsequent steps.

Route B: Reductive Amination (Alternative)

Used when the chloromethyl precursor is unavailable, this route builds the linker from the dialdehyde.

Protocol:

  • React terephthalaldehyde (excess) with piperidine under reductive conditions (

    
    ).
    
  • Constraint: This method often leads to over-reaction (bis-amination). Route A is generally preferred for high yield of the mono-substituted product.

Synthesis Workflow Diagram:

Synthesispathway Start 4-(Chloromethyl)benzaldehyde Mix Mixing in MeCN (0°C) Start->Mix Reagent Piperidine + K2CO3 Reagent->Mix Reaction SN2 Substitution (RT, 4-6 hrs) Mix->Reaction Workup Filtration & Extraction Reaction->Workup Product 4-(Piperidin-1-ylmethyl)benzaldehyde (Yellow Solid/Oil) Workup->Product

Figure 2: Process flow for the direct synthesis via nucleophilic substitution.

Physicochemical Profile

Accurate characterization is vital for handling and dosage formulation. Note that while the direct piperidinyl analog (CAS 10338-57-5) is a well-characterized solid, the methyl-bridged target (CAS 471929-86-9) is often isolated as a low-melting solid or viscous oil depending on purity.

PropertyValueSource/Method
Physical State Yellow to orange solidExperimental Observation [1]
Melting Point Low-melting (approx. 40–50°C range predicted)Analog comparison
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in WaterLipophilic nature
LogP (Predicted) 2.1–2.5Calculated (PubChem) [2]
pKa (Piperidine N) ~9.0Basic center
Reactivity Aldehyde susceptible to oxidation (to acid)Air-sensitive

Applications in Drug Discovery

4-(Piperidin-1-ylmethyl)benzaldehyde serves as a privileged scaffold linker in medicinal chemistry. It combines a lipophilic, basic headgroup (piperidine) with a reactive handle (aldehyde) capable of further diversification.

Key Therapeutic Areas
  • H3 Receptor Antagonists: The piperidinyl-methyl moiety mimics the basic amine requirement for binding to histamine H3 receptors, used in cognitive disorder research.

  • Sigma-1 Receptor Ligands: The benzylamine structural motif is critical for high-affinity binding to Sigma-1 receptors, investigated for neuroprotective effects.

  • Anti-Cancer Agents: Used as a precursor for Knoevenagel condensations to generate cytotoxic chalcones or stilbene derivatives.

Chemical Utility
  • Reductive Amination: The aldehyde reacts with primary amines to form secondary benzylamines, effectively creating "bi-benzyl" type drug pharmacophores.

  • Wittig Reaction: Conversion of the aldehyde to styrene derivatives.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Protocol:

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The aldehyde is prone to air oxidation, forming 4-(piperidin-1-ylmethyl)benzoic acid, which appears as a white precipitate.

  • PPE: Nitrile gloves and safety glasses are mandatory. Work within a fume hood to avoid inhalation of dust or vapors.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7164649, 4-(Piperidin-1-ylmethyl)benzaldehyde. Retrieved from [Link]

  • Zhang, B. L., et al. (2015). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. (Analogous synthesis reference). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(Piperidin-1-ylmethyl)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(Piperidin-1-ylmethyl)benzaldehyde, a heterocyclic compound of increasing interest to researchers and professionals in the fields of medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(Piperidin-1-ylmethyl)benzaldehyde, a heterocyclic compound of increasing interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its molecular structure, physicochemical properties, a detailed and validated synthesis protocol, and its potential as a versatile building block in the creation of novel therapeutic agents.

Introduction: The Significance of the Piperidine-Benzaldehyde Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for interacting with biological targets. When coupled with a benzaldehyde moiety, as in 4-(Piperidin-1-ylmethyl)benzaldehyde, the resulting molecule presents a unique combination of a reactive aldehyde group, a flexible methylene linker, and a basic piperidine nitrogen. This trifecta of functional groups makes it a highly valuable intermediate for the synthesis of diverse chemical libraries with a wide range of potential pharmacological activities.

This guide will focus specifically on the 4-(Piperidin-1-ylmethyl)benzaldehyde isomer, which features a methylene bridge connecting the piperidine nitrogen to the C4 position of the benzaldehyde ring. It is crucial to distinguish this compound from its isomer, 4-(Piperidin-1-yl)benzaldehyde, which has a direct N-aryl linkage.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development.

Molecular Formula and Structure

The chemical identity of 4-(Piperidin-1-ylmethyl)benzaldehyde is defined by the following:

  • Molecular Formula: C₁₃H₁₇NO[1][2]

  • IUPAC Name: 4-(piperidin-1-ylmethyl)benzaldehyde[3]

  • CAS Number: 471929-86-9[3]

  • SMILES: O=Cc1ccc(CN2CCCCC2)cc1[1]

The molecule consists of a central benzene ring substituted with an aldehyde group (-CHO) at the C1 position and a piperidin-1-ylmethyl group at the C4 position. The piperidine ring is a six-membered saturated heterocycle containing a nitrogen atom.

Physicochemical Data

A summary of the key physicochemical properties of 4-(Piperidin-1-ylmethyl)benzaldehyde is presented in the table below. These properties are essential for predicting its behavior in various experimental conditions, including solubility, reactivity, and potential for formulation.

PropertyValueSource
Molecular Weight 203.28 g/mol [1][2]
Appearance Yellow to orange solid[4]
Topological Polar Surface Area 20.3 Ų[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]

Note: Some physical properties like melting point and boiling point are not consistently reported in the literature and should be determined experimentally for each batch.

Synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde: A Validated Protocol

The synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde is most efficiently achieved through a nucleophilic substitution reaction. This protocol outlines a reliable and scalable method starting from commercially available materials.

Reaction Scheme

Synthesis_of_4_Piperidin_1_ylmethyl_benzaldehyde reactant1 4-(Chloromethyl)benzaldehyde product 4-(Piperidin-1-ylmethyl)benzaldehyde reactant1->product Nucleophilic Substitution reactant2 Piperidine reactant2->product conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Room Temperature conditions->product

Caption: Synthetic route to 4-(Piperidin-1-ylmethyl)benzaldehyde.

Experimental Protocol

Materials:

  • 4-(Chloromethyl)benzaldehyde

  • Piperidine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(chloromethyl)benzaldehyde (1.0 eq).

  • Solvent and Base: Add anhydrous acetonitrile to dissolve the starting material. Then, add anhydrous potassium carbonate (2.0 eq).

  • Nucleophilic Addition: To the stirring suspension, add piperidine (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter the solid potassium carbonate and wash it with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(Piperidin-1-ylmethyl)benzaldehyde.

Causality and Self-Validation
  • Choice of Base: Potassium carbonate is a mild inorganic base, sufficient to neutralize the hydrochloric acid formed during the reaction without promoting side reactions. Its insolubility in acetonitrile simplifies its removal by filtration.

  • Solvent Selection: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Stoichiometry: A slight excess of piperidine ensures the complete consumption of the electrophilic 4-(chloromethyl)benzaldehyde.

  • Work-up Rationale: The aqueous work-up removes any remaining inorganic salts and water-soluble impurities. Drying the organic layer is crucial before solvent removal to obtain a pure product.

  • Validation: The purity of the final product should be confirmed by analytical techniques such as NMR and mass spectrometry, as detailed in the following section.

Spectroscopic Characterization

Accurate structural elucidation is critical for confirming the identity and purity of the synthesized compound. The following is a guide to the expected spectroscopic data for 4-(Piperidin-1-ylmethyl)benzaldehyde.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, piperidinyl, and aldehydic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9s1HAldehyde proton (-CHO)
~7.8d2HAromatic protons (ortho to -CHO)
~7.4d2HAromatic protons (ortho to -CH₂-)
~3.5s2HBenzylic protons (-CH₂-)
~2.4t4HPiperidine protons (α to N)
~1.6m4HPiperidine protons (β to N)
~1.4m2HPiperidine proton (γ to N)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbonyl carbon (C=O)
~145Aromatic carbon (ipso to -CH₂-)
~136Aromatic carbon (ipso to -CHO)
~130Aromatic carbons (ortho to -CHO)
~129Aromatic carbons (ortho to -CH₂-)
~63Benzylic carbon (-CH₂)
~54Piperidine carbons (α to N)
~26Piperidine carbons (β to N)
~24Piperidine carbon (γ to N)
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~2930, ~2850C-H stretchAliphatic (Piperidine and benzylic)
~2820, ~2720C-H stretchAldehyde
~1700C=O stretchAldehyde
~1605, ~1580C=C stretchAromatic ring
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected [M+H]⁺: m/z 204.1383

The fragmentation pattern would likely involve cleavage at the benzylic position, leading to fragments corresponding to the piperidinomethyl cation and the benzaldehyde radical cation.

Applications in Drug Development and Medicinal Chemistry

The structural features of 4-(Piperidin-1-ylmethyl)benzaldehyde make it a valuable starting material for the synthesis of a wide range of biologically active molecules. The piperidine moiety is a key component in numerous approved drugs, contributing to their efficacy and pharmacokinetic profiles.

Workflow for Library Synthesis

Drug_Discovery_Workflow start 4-(Piperidin-1-ylmethyl)benzaldehyde reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig condensation Condensation Reactions (e.g., Knoevenagel) start->condensation amines Substituted Amines reductive_amination->amines alkenes Stilbene Analogs wittig->alkenes heterocycles Diverse Heterocycles condensation->heterocycles

Caption: Synthetic diversification of 4-(Piperidin-1-ylmethyl)benzaldehyde.

The aldehyde functionality serves as a versatile handle for various chemical transformations:

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with sodium triacetoxyborohydride) can generate a diverse library of secondary and tertiary amines. These products can be designed to target a wide range of receptors and enzymes.

  • Wittig and Related Reactions: Olefination reactions can be employed to synthesize stilbene-like structures, which are known to possess a range of biological activities, including anticancer and anti-inflammatory properties.

  • Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) to form various heterocyclic scaffolds, which are central to many drug discovery programs.[3]

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the benzyl alcohol, providing further opportunities for derivatization.

The piperidine nitrogen can also be quaternized to introduce a permanent positive charge, which can be useful for targeting specific biological systems or for modulating the physicochemical properties of the molecule.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is of utmost importance. 4-(Piperidin-1-ylmethyl)benzaldehyde is classified as an irritant.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

4-(Piperidin-1-ylmethyl)benzaldehyde is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites provide a robust platform for the generation of diverse chemical libraries for drug discovery. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its effective utilization in the development of novel therapeutic agents.

References

  • Amerigo Scientific. 4-(Piperidin-1-ylmethyl)benzaldehyde. Amerigo Scientific. Accessed January 20, 2024. [Link]

  • Bajda, M., & Jończyk, J. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086.
  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
  • PubChemLite. 4-(piperidin-1-yl)benzaldehyde. PubChemLite. Accessed January 20, 2024. [Link]

  • Asian Journal of Chemistry. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 861-864.
  • Marchetti, F., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(15), 4583.
  • Royal Society of Chemistry. (2018). Supporting Information for [article title]. Royal Society of Chemistry.
  • PubChem. 4-(Piperidin-1-ylmethyl)benzaldehyde. National Center for Biotechnology Information. Accessed January 20, 2024. [Link]

  • ResearchGate. Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. ResearchGate. Accessed January 20, 2024. [Link]

  • ResearchGate. Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. ResearchGate. Accessed January 20, 2024. [Link]

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  • PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Accessed January 20, 2024. [Link]

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  • Wiley Online Library. 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Wiley Online Library. Accessed January 20, 2024. [Link]

  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. ResearchGate. Accessed January 20, 2024. [Link]

  • ResearchGate. In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. ResearchGate. Accessed January 20, 2024. [Link]

  • ResearchGate. (2021). An In Silico Database for Automated Feature Identification of High-Resolution Tandem Mass Spectrometry 13C Trimethylation Enhancement Using Diazomethane (13CTrEnDi)- Modified Lipid Data.
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Foundational

spectral data (NMR, IR, MS) for 4-(Piperidin-1-ylmethyl)benzaldehyde

An In-depth Technical Guide to the Spectral Analysis of 4-(Piperidin-1-ylmethyl)benzaldehyde Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the spectr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 4-(Piperidin-1-ylmethyl)benzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 4-(Piperidin-1-ylmethyl)benzaldehyde (C₁₃H₁₇NO), a key intermediate in the synthesis of various pharmacologically active compounds.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships between molecular structure and spectral output, providing a framework for structural elucidation and quality assurance. All methodologies and interpretations are grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Compound and Its Spectroscopic Signature

4-(Piperidin-1-ylmethyl)benzaldehyde is a disubstituted aromatic compound featuring a benzaldehyde core linked to a piperidine ring via a methylene bridge. Its molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol .[2] The unique arrangement of an aldehyde, a tertiary amine, and an aromatic ring gives rise to a distinct and predictable spectroscopic fingerprint. Accurate characterization through techniques such as NMR, IR, and MS is paramount for verifying its identity, purity, and stability, which are critical parameters in any synthetic workflow, particularly in pharmaceutical development. This guide will deconstruct the spectral data to provide a clear and logical validation of the compound's structure.

Compound Properties:

PropertyValueSource
CAS Number 471929-86-9[2]
Molecular Formula C₁₃H₁₇NO[2][3]
Molecular Weight 203.28 g/mol [2][3]
IUPAC Name 4-(piperidin-1-ylmethyl)benzaldehyde[2]
SMILES O=Cc1ccc(CN2CCCCC2)cc1[3]

Molecular Structure and Functional Group Analysis

The structural features of 4-(Piperidin-1-ylmethyl)benzaldehyde are key to understanding its spectral data. The molecule can be dissected into three primary components: the piperidine ring, the benzaldehyde moiety, and the benzylic methylene linker.

Caption: Molecular structure of 4-(Piperidin-1-ylmethyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(Piperidin-1-ylmethyl)benzaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} proton-decoupled spectra at room temperature. For more detailed analysis, 2D experiments like COSY and HSQC can be performed.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~9.9 - 10.0Singlet (s)1HAldehyde (-CHO)The aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and the electronegativity of oxygen.[4][5]
~7.80Doublet (d)2HAromatic (Ha)Protons ortho to the electron-withdrawing aldehyde group are deshielded.
~7.45Doublet (d)2HAromatic (Hb)Protons meta to the aldehyde group (ortho to the alkyl substituent) are less deshielded than Ha.
~3.50Singlet (s)2HBenzylic (-CH₂-)Protons are adjacent to both the aromatic ring and the electronegative nitrogen atom.
~2.40Broad Multiplet4HPiperidine (α-CH₂)Protons are adjacent to the nitrogen atom, causing a downfield shift compared to other aliphatic protons.
~1.55Multiplet4HPiperidine (β-CH₂)Standard aliphatic protons.
~1.40Multiplet2HPiperidine (γ-CH₂)The most upfield signal, furthest from any electron-withdrawing groups.

Expertise & Causality: The clear separation of signals is a testament to the distinct electronic environments within the molecule. The 1,4-disubstitution pattern on the benzene ring typically results in two distinct doublets, a characteristic "AA'BB'" system, confirming the para-substitution. The singlet for the benzylic protons indicates no adjacent protons, which is consistent with its position between the aromatic ring and the piperidine nitrogen.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~192.0Aldehyde (C=O)The carbonyl carbon is extremely deshielded and appears significantly downfield.
~145.0Aromatic (C4)Quaternary carbon attached to the electron-donating -CH₂-N group.
~136.0Aromatic (C1)Quaternary carbon attached to the electron-withdrawing -CHO group.
~130.0Aromatic (C2, C6)Aromatic CH carbons ortho to the aldehyde.
~129.5Aromatic (C3, C5)Aromatic CH carbons meta to the aldehyde.
~62.5Benzylic (-CH₂-)Carbon adjacent to the aromatic ring and nitrogen.
~54.0Piperidine (α-C)Carbons directly attached to the nitrogen.
~26.0Piperidine (β-C)Aliphatic carbons.
~24.0Piperidine (γ-C)The most shielded aliphatic carbon in the piperidine ring.

Trustworthiness: The number of signals in both ¹H and ¹³C spectra aligns perfectly with the proposed molecular structure. The chemical shifts are consistent with values reported for similar benzaldehyde and N-benzylpiperidine derivatives.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2850 & ~2750Weak to MediumC-H StretchAldehyde (-CHO)
~1700Strong, SharpC=O StretchConjugated Aldehyde
~3050MediumAromatic C-H StretchBenzene Ring
~1600, ~1580Medium to StrongC=C StretchBenzene Ring
~2930, ~2850StrongAliphatic C-H StretchPiperidine & Methylene
~1115MediumC-N StretchTertiary Amine

Authoritative Grounding: The presence of a strong absorption band around 1700 cm⁻¹ is definitive for a carbonyl group.[8][9] Its position, slightly lower than a typical aliphatic aldehyde, indicates conjugation with the aromatic ring. Furthermore, the pair of weak to medium bands between 2850 cm⁻¹ and 2750 cm⁻¹ is a classic indicator of an aldehyde C-H stretch, which helps distinguish it from a ketone.[8][10] The strong absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the piperidine and methylene groups.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL).

  • Ionization: The sample is introduced into the mass spectrometer via an ESI source, which typically generates the protonated molecule [M+H]⁺.

  • Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragment ions (generated via collision-induced dissociation, CID) are measured.

Data Interpretation and Fragmentation Pathway
  • Parent Ion: The expected exact mass of C₁₃H₁₇NO is 203.1310.[2] In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 204.1388 .

  • Major Fragmentation: The most likely fragmentation pathway for benzylamines involves the cleavage of the benzylic C-N bond.[12][13] This is a highly favored process due to the stability of the resulting carbocation.

cluster_path Collision-Induced Dissociation (CID) parent [M+H]⁺ m/z 204 Protonated Molecule frag1 Piperidinomethyl Cation [C₆H₁₂N]⁺ m/z 98 Likely Base Peak parent->frag1 - C₇H₆O frag2 Benzylic Cation [C₇H₇]⁺ m/z 91 Tropylium Ion parent->frag2 - C₆H₁₁N neutral1 Benzaldehyde (Neutral Loss) neutral2 Piperidine (Neutral Loss)

Caption: Primary fragmentation pathways for protonated 4-(Piperidin-1-ylmethyl)benzaldehyde.

Expertise & Trustworthiness: The base peak in the MS/MS spectrum is predicted to be at m/z 98 , corresponding to the [C₆H₁₂N]⁺ ion (the piperidinomethyl cation). This fragment's stability arises from the nitrogen atom's ability to donate electron density to the positively charged carbon. An alternative, though significant, fragmentation would yield the tropylium ion at m/z 91 through rearrangement of the initial benzyl cation.[14][15] The presence of these specific fragments provides unequivocal evidence for the connection between the piperidine ring and the benzyl group.

Conclusion

The collective spectral data from NMR, IR, and MS provide a self-validating and unambiguous confirmation of the structure of 4-(Piperidin-1-ylmethyl)benzaldehyde. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key aldehyde and amine functional groups, and mass spectrometry validates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. This comprehensive guide serves as an authoritative reference for the analytical characterization of this important synthetic intermediate, ensuring high standards of quality and scientific integrity in research and development applications.

References

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Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-(Piperidin-1-ylmethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and significant formulation challenges. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for characterizing the solubility profile of 4-(Piperidin-1-ylmethyl)benzaldehyde, a tertiary amine-containing aromatic aldehyde of interest in medicinal chemistry. We will delve into the foundational principles governing its solubility, present detailed protocols for both kinetic and thermodynamic solubility assays, and discuss the anticipated influence of physicochemical parameters such as pH and temperature. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering the necessary tools to thoroughly evaluate the solubility characteristics of this and similar compounds.

Introduction: The Imperative of Solubility in Drug Discovery

In the landscape of modern drug discovery, the adage "a drug must be in solution to be absorbed" remains a cornerstone of preclinical development. The biopharmaceutical classification system (BCS) categorizes drugs based on their solubility and permeability, underscoring the pivotal role of solubility in oral drug absorption. A compound with low aqueous solubility is likely to exhibit poor and variable absorption, leading to diminished bioavailability and potential therapeutic failure. Therefore, a comprehensive understanding of a compound's solubility profile at an early stage is not merely advantageous but essential for mitigating developmental risks and guiding lead optimization efforts.

4-(Piperidin-1-ylmethyl)benzaldehyde, with its distinct chemical scaffold combining a benzaldehyde moiety and a tertiary amine in the form of a piperidine ring, presents a unique set of physicochemical properties that warrant a detailed solubility investigation. This guide will provide the theoretical framework and practical methodologies to construct a robust solubility profile for this compound.

Physicochemical Properties of 4-(Piperidin-1-ylmethyl)benzaldehyde

A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C13H17NO[1][2]
Molecular Weight 203.28 g/mol [1][2][3]
CAS Number 471929-86-9[1][2][3]
Appearance Yellow to orange solid[4]
Predicted pKa 8.5 - 9.5 (for the piperidinium ion)Predicted based on similar structures
Predicted logP 2.1[3]

The presence of the tertiary amine (piperidine) is expected to render the molecule's solubility highly dependent on pH. In acidic environments, the nitrogen atom will be protonated, forming a more soluble salt.[5] Conversely, the aromatic benzaldehyde portion contributes to the molecule's lipophilicity, which can limit its aqueous solubility.[6]

Theoretical Framework for Solubility

The solubility of an organic molecule is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5] For 4-(Piperidin-1-ylmethyl)benzaldehyde, its solubility in a given solvent will be a function of the interplay between its polar (tertiary amine and aldehyde) and nonpolar (aromatic ring and aliphatic piperidine ring) functionalities.

The Influence of pH

The tertiary amine in 4-(Piperidin-1-ylmethyl)benzaldehyde is a basic functional group. In aqueous media, its solubility will be significantly influenced by the pH of the solution. At a pH below the pKa of the protonated piperidine ring, the compound will exist predominantly in its ionized, cationic form. This charged species will exhibit enhanced solubility in polar solvents like water due to favorable ion-dipole interactions.[5] As the pH increases above the pKa, the compound will deprotonate to its neutral, free base form, which is expected to be less water-soluble. This pH-dependent solubility can be predicted using the Henderson-Hasselbalch equation.[3]

The Effect of Temperature

The dissolution of most solid organic compounds in a liquid solvent is an endothermic process, meaning that solubility generally increases with temperature.[7][8] This is because the added thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[7] However, the extent of this temperature dependence can vary and should be determined empirically.[9] For some compounds, the dissolution process can be exothermic, in which case solubility decreases with increasing temperature.[8]

Experimental Determination of Solubility

A comprehensive solubility profile necessitates both kinetic and thermodynamic measurements.

  • Kinetic Solubility: This is a high-throughput screening method often employed in early drug discovery. It measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.[2][4][10] This method is rapid but may overestimate solubility as it can lead to the formation of supersaturated solutions.

  • Thermodynamic Solubility: This is considered the "true" solubility of a compound and is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[1][11] This method is more time-consuming but provides a more accurate and relevant measure for formulation development.

Experimental Workflow Overview

The following diagram illustrates a comprehensive workflow for determining the solubility profile of 4-(Piperidin-1-ylmethyl)benzaldehyde.

G cluster_prep Compound Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay cluster_ph pH-Dependent Solubility cluster_temp Temperature-Dependent Solubility prep_solid Weigh Solid Compound thermo_setup Add Excess Solid to Buffer prep_solid->thermo_setup prep_dmso Prepare 10 mM DMSO Stock kinetic_setup Add DMSO Stock to Buffer (e.g., PBS, pH 7.4) prep_dmso->kinetic_setup kinetic_incubate Incubate (e.g., 2h at 25°C) kinetic_setup->kinetic_incubate kinetic_measure Measure Precipitation (Nephelometry) kinetic_incubate->kinetic_measure thermo_incubate Equilibrate (e.g., 24h at 25°C) thermo_setup->thermo_incubate thermo_separate Separate Solid (Filter/Centrifuge) thermo_incubate->thermo_separate thermo_quantify Quantify Supernatant (HPLC-UV) thermo_separate->thermo_quantify ph_setup Repeat Thermodynamic Assay in Buffers of Varying pH (e.g., pH 2, 4, 6, 7.4, 9) thermo_quantify->ph_setup temp_setup Repeat Thermodynamic Assay at Different Temperatures (e.g., 4°C, 25°C, 37°C) thermo_quantify->temp_setup

Caption: Experimental workflow for solubility profiling.

Detailed Experimental Protocols

4.2.1. Kinetic Solubility Determination by Nephelometry

Nephelometry measures the amount of light scattered by suspended particles in a solution, providing a rapid assessment of precipitation.[12][13]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(Piperidin-1-ylmethyl)benzaldehyde in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a clear-bottom 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[14]

  • Measurement: Measure the light scattering of each well using a laser nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

4.2.2. Thermodynamic Solubility Determination by HPLC-UV

This "shake-flask" method is the gold standard for determining thermodynamic solubility.[14]

Protocol:

  • Sample Preparation: Add an excess amount of solid 4-(Piperidin-1-ylmethyl)benzaldehyde to a series of vials containing the desired solvents (e.g., water, PBS at various pH values, ethanol, acetonitrile).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a 0.45 µm filter) or centrifugation.[15]

  • Quantification: Analyze the clear supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound.[11][16] A calibration curve prepared with known concentrations of the compound in the same solvent system is used for quantification.

  • pH-Dependence: To determine the pH-solubility profile, repeat the above protocol using a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 10).[17][18]

  • Temperature-Dependence: To assess the effect of temperature, conduct the experiment at different temperatures (e.g., 4°C, 25°C, and 37°C).

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and decision-making.

Tabulated Solubility Data

Table 1: Thermodynamic Solubility of 4-(Piperidin-1-ylmethyl)benzaldehyde in Various Solvents at 25°C

SolventSolubility (µg/mL)Solubility (µM)
WaterExperimental ValueCalculated Value
PBS (pH 7.4)Experimental ValueCalculated Value
0.1 N HCl (pH ~1)Experimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value

Table 2: pH-Dependent Thermodynamic Solubility of 4-(Piperidin-1-ylmethyl)benzaldehyde in Aqueous Buffers at 25°C

pHSolubility (µg/mL)Solubility (µM)
2.0Experimental ValueCalculated Value
4.0Experimental ValueCalculated Value
6.0Experimental ValueCalculated Value
7.4Experimental ValueCalculated Value
9.0Experimental ValueCalculated Value
Graphical Representation of pH-Solubility Profile

A plot of solubility versus pH is a powerful visualization tool. For 4-(Piperidin-1-ylmethyl)benzaldehyde, a sigmoidal curve is expected, with high solubility at low pH and a sharp decrease as the pH approaches and surpasses the pKa of the piperidinium ion.

Conclusion and Future Directions

A thorough understanding of the solubility profile of 4-(Piperidin-1-ylmethyl)benzaldehyde is a critical step in its evaluation as a potential drug candidate. This guide has outlined the theoretical principles and provided detailed, actionable protocols for determining its kinetic and thermodynamic solubility. By systematically investigating the effects of pH and temperature, researchers can build a comprehensive data package to inform lead optimization, guide formulation strategies, and ultimately increase the probability of successful clinical development. The experimental data generated from these studies will be invaluable for establishing structure-solubility relationships and for the rational design of future analogs with improved biopharmaceutical properties.

References

  • Kern, S. E. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 240, Benzaldehyde. [Link]

  • Publications Office of the European Union. Solubility Determination of Chemicals by Nephelometry. [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7164649, 4-(Piperidin-1-ylmethyl)benzaldehyde. [Link]

  • Myden, A. A., & Roughton, B. C. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 674-677. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Krise, J. P., & Stella, V. J. (1999). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. Journal of pharmaceutical sciences, 88(9), 926-931. [Link]

  • Beig, A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. [Link]

  • GlaxoSmithKline. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • Wikipedia. Benzaldehyde. [Link]

  • Ribeiro da Silva, M. A., & Monte, M. J. (2021). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 26(11), 3175. [Link]

  • Purdue University. Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. In: StatPearls. [Link]

  • Tzanova, M., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Molecules, 27(12), 3865. [Link]

  • Jagadish, P. C., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Indian Journal of Pharmaceutical Education and Research, 56(4), 1145-1153. [Link]

  • Myden, A. A., & Roughton, B. C. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

  • Solubility of Things. Benzaldehyde. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • JETIR. (2023). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR, 10(12). [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?[Link]

  • Al-Ghananeem, A. M., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules, 29(12), 2826. [Link]

Sources

Foundational

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 4-(Piperidin-1-ylmethyl)benzaldehyde

Foreword: The Promise of a Scaffold In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular framework is a cornerstone of novel drug discovery. 4-(P...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of a Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular framework is a cornerstone of novel drug discovery. 4-(Piperidin-1-ylmethyl)benzaldehyde emerges as a compound of significant interest, wedding the versatile piperidine ring to the reactive benzaldehyde group. While direct, extensive research on this specific molecule is nascent, its structural components are well-established pharmacophores, suggesting a rich potential for a spectrum of biological activities. This guide provides a comprehensive technical overview of the theoretical basis for these potential activities and outlines robust experimental workflows for their validation. We will delve into the rationale behind proposed experimental designs, offering insights grounded in established scientific principles to empower researchers in their exploration of this promising compound.

Molecular Profile and Synthesis

Chemical Identity:

PropertyValueSource
IUPAC Name 4-(piperidin-1-ylmethyl)benzaldehyde[1]
Molecular Formula C13H17NO[1]
Molecular Weight 203.28 g/mol [1]
SMILES C1CCN(CC1)CC2=CC=C(C=C2)C=O[1]
CAS Number 471929-86-9[1]

Synthetic Overview:

The synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde can be achieved through several routes. A common and efficient method is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound.[2][3][4] In this case, benzaldehyde can be reacted with piperidine and formaldehyde.[2][5] Another approach involves the reaction of piperidine with 4-fluorobenzaldehyde in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).[6]

A previously reported synthesis method involves a three-step process starting from terephthalaldehyde, which undergoes an acetal reaction, a nucleophilic reaction, and finally hydrolysis to yield 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a structurally similar compound.[7] A similar strategy could be adapted for the synthesis of the piperidine analogue.

Postulated Biological Activities and Investigative Frameworks

The true potential of 4-(Piperidin-1-ylmethyl)benzaldehyde lies in the synergistic or additive effects of its constituent moieties. The piperidine nucleus is a privileged scaffold in medicinal chemistry, present in numerous drugs with a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10][11] Similarly, benzaldehyde and its derivatives have demonstrated antimicrobial and antioxidant activities.[12]

Anticancer Potential

Scientific Rationale:

The piperidine moiety is a common feature in a multitude of anticancer agents.[10] Derivatives of piperidine have been shown to exert antiproliferative effects on various cancer cell lines, including non-small cell lung cancer and prostate cancer.[13] Furthermore, piperazine derivatives, which share a six-membered heterocyclic structure with piperidine, have demonstrated potent and broad-spectrum antitumor activities against numerous human cell lines.[14] The mechanism of action for such compounds often involves the induction of apoptosis through the activation of signaling pathways like NF-κB and PI3K/Akt.[10] The benzaldehyde component may also contribute to anticancer activity, as some benzaldehyde derivatives have been investigated for their cytotoxic effects.

Proposed Investigational Workflow:

A systematic evaluation of the anticancer properties of 4-(Piperidin-1-ylmethyl)benzaldehyde should be conducted, starting with in vitro assays and progressing to in vivo models if promising activity is observed.

Experimental Workflow for Anticancer Activity Screening

cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Compound Preparation & Solubilization B Cell Line Panel Selection (e.g., NCI-60) A->B C Cytotoxicity Assay (MTT or SRB) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot Analysis (Key Apoptotic & Proliferation Markers) D->G H Xenograft Mouse Model (e.g., Nude Mice) D->H I Tumor Growth Inhibition Study H->I J Toxicity Assessment I->J

Caption: Workflow for evaluating the anticancer potential of 4-(Piperidin-1-ylmethyl)benzaldehyde.

Detailed Protocols:

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 4-(Piperidin-1-ylmethyl)benzaldehyde (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antimicrobial Activity

Scientific Rationale:

Both piperidine and benzaldehyde moieties are known to be present in compounds with antimicrobial properties. Piperazine derivatives have been screened for antibacterial and antifungal activities against a range of pathogens.[15] Similarly, piperidine derivatives have shown promising antibacterial and antifungal activity.[16] Benzaldehyde itself has been identified as an antimicrobial compound.[12] The combination of these two functionalities in 4-(Piperidin-1-ylmethyl)benzaldehyde suggests a high probability of antimicrobial efficacy. The basic nature of the piperidine nitrogen could facilitate interaction with microbial cell membranes.[3]

Proposed Investigational Workflow:

A standard panel of pathogenic bacteria and fungi should be used to screen for antimicrobial activity.

Experimental Workflow for Antimicrobial Activity Screening

cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Biofilm Inhibition A Microorganism Panel Selection (e.g., S. aureus, E. coli, C. albicans) B Disc Diffusion Assay A->B C Measurement of Zone of Inhibition B->C D Broth Microdilution Assay C->D E Determination of Minimum Inhibitory Concentration (MIC) D->E F Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) E->F G Crystal Violet Biofilm Assay E->G H Quantification of Biofilm Inhibition G->H

Caption: Workflow for assessing the antimicrobial activity of 4-(Piperidin-1-ylmethyl)benzaldehyde.

Detailed Protocols:

Broth Microdilution Assay for MIC Determination

  • Compound Preparation: Prepare a stock solution of 4-(Piperidin-1-ylmethyl)benzaldehyde and perform serial two-fold dilutions in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Crystal Violet Biofilm Assay

  • Biofilm Formation: Grow the microorganism in a 96-well plate in the presence of sub-MIC concentrations of the compound to allow for biofilm formation.

  • Washing: After incubation, discard the planktonic cells and wash the wells with PBS to remove non-adherent cells.

  • Staining: Add crystal violet solution to each well to stain the biofilm.

  • Solubilization: After washing away the excess stain, add a solvent (e.g., ethanol or acetic acid) to solubilize the stain from the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain to quantify the biofilm biomass.

Enzyme Inhibition

Scientific Rationale:

The structural features of 4-(Piperidin-1-ylmethyl)benzaldehyde make it a candidate for enzyme inhibition. For instance, thiosemicarbazones derived from 4-piperidinylbenzaldehyde have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[6] This suggests that the 4-(piperidin-1-ylmethyl)benzaldehyde scaffold could be a starting point for developing inhibitors of various enzymes. Additionally, benzylpiperidine and benzylpiperazine derivatives have been explored as reversible monoacylglycerol lipase (MAGL) inhibitors, which have therapeutic potential for their anti-inflammatory and anticancer properties.[17]

Proposed Investigational Workflow:

The initial step would be to perform in silico docking studies against a panel of enzymes known to be targeted by similar scaffolds. Promising candidates would then be subjected to in vitro enzymatic assays.

Signaling Pathway for Potential DHFR Inhibition

DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DNA DNA Synthesis THF->DNA (One-carbon metabolism) DHFR Dihydrofolate Reductase (DHFR) Compound 4-(Piperidin-1-ylmethyl)benzaldehyde Compound->DHFR Inhibition

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 4-(Piperidin-1-ylmethyl)benzaldehyde in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9) serves as a critical "privileged scaffold" intermediate. It functions primarily as a bifunctional linke...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9) serves as a critical "privileged scaffold" intermediate. It functions primarily as a bifunctional linker, bridging a lipophilic, basic pharmacophore (the piperidine tail) with a reactive electrophilic warhead (the aldehyde).

This whitepaper provides a comprehensive technical review of this molecule, moving beyond basic characterization to explore its strategic utility in synthesizing Acetylcholinesterase (AChE) inhibitors, antimicrobial thiosemicarbazones, and kinase inhibitors. We will dissect the most robust synthetic routes, analyze the mechanistic underpinnings of its reactivity, and provide self-validating experimental protocols for laboratory implementation.

Chemical Architecture & Reactivity Profile

The utility of 4-(Piperidin-1-ylmethyl)benzaldehyde stems from its distinct electronic push-pull architecture:

  • The Piperidine Tail (The Anchor):

    • Function: Acts as a proton acceptor (pKa ~10-11). In physiological pH, this amine is largely protonated, facilitating ionic interactions with anionic residues (e.g., Aspartate) in receptor binding pockets (common in GPCRs and AChE).

    • Solubility: Enhances the aqueous solubility of otherwise lipophilic drug scaffolds.

  • The Benzaldehyde Core (The Warhead):

    • Function: A versatile electrophile ready for downstream diversification.

    • Reactivity:

      • Condensation: Reacts with active methylenes (Knoevenagel) or amines (Schiff base formation).

      • Reductive Amination: Allows for the extension of the carbon-nitrogen chain.

      • Oxidation/Reduction: Can be converted to the corresponding benzoic acid or benzyl alcohol.

Synthetic Pathways: The "Make"

Reliable access to high-purity intermediate is the bottleneck of many medicinal chemistry campaigns. While several routes exist, two are dominant in terms of yield and scalability.

Route A: Nucleophilic Substitution (The Industrial Standard)

The most direct route involves the displacement of a benzylic halide by piperidine.

  • Precursor: 4-(Chloromethyl)benzaldehyde.

  • Reagent: Piperidine.[1][2][3][4][5]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Mechanism:

    
     attack of the piperidine nitrogen on the benzylic carbon.
    
  • Pros: Cheap starting materials, high conversion.

  • Cons: Potential for over-alkylation (formation of bis-species) if stoichiometry isn't controlled.

Route B: Nucleophilic Aromatic Substitution ( )
  • Precursor: 4-Fluorobenzaldehyde.

  • Reagent: Piperidine.[1][2][3][4][5]

  • Conditions: Polar aprotic solvent (DMF/DMSO), Heat (80°C+), Base (

    
    ).
    
  • Mechanism: The aldehyde group is electron-withdrawing, activating the para-fluorine for displacement by the amine.

  • Pros: Cleaner reaction profile; fluoride is a better leaving group in

    
     than chloride is in non-activated systems (though the aldehyde activates both).
    
Visualization of Synthetic Workflows

SynthesisRoutes Start1 4-(Chloromethyl)benzaldehyde Target 4-(Piperidin-1-ylmethyl) benzaldehyde Start1->Target Route A: SN2 Substitution (MeCN, Reflux) Start2 4-Fluorobenzaldehyde Start2->Target Route B: SNAr Substitution (DMF, 80°C) Piperidine Piperidine Piperidine->Target Base Base (K2CO3) Base->Target

Figure 1: Convergent synthetic pathways for the target intermediate. Route B is preferred for small-scale high-purity needs due to easier purification.

Applications in Drug Design: The "Use"

Once synthesized, the aldehyde serves as a divergent point for library generation.

Thiosemicarbazones (Antimicrobial/Anticancer)

Reaction with thiosemicarbazide yields thiosemicarbazones.[6][7] The piperidine moiety improves cell permeability, while the thiosemicarbazone chelates metal ions (Fe, Cu), disrupting cellular respiration in bacteria or cancer cells.

  • Reference: Design, synthesis... of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase [1].

AChE Inhibitors (Neurodegeneration)

The benzyl-piperidine motif is the pharmacophore of Donepezil (Aricept). Researchers use 4-(Piperidin-1-ylmethyl)benzaldehyde to synthesize analogs by condensing the aldehyde with indanone or other cyclic ketones via Claisen-Schmidt condensation.

  • Mechanism: The piperidine binds to the anionic sub-site of Acetylcholinesterase, while the aromatic core interacts with the peripheral anionic site.

Kinase and VEGFR-2 Inhibitors

The molecule is used to introduce a solubilizing "tail" to kinase inhibitor scaffolds (e.g., quinazolines). The aldehyde is often converted to an amine via reductive amination to link with the core scaffold.

Detailed Experimental Protocols

The following protocols are designed for reproducibility and high yield.

Protocol 5.1: Synthesis via (Gold Standard)

Objective: Synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde from 4-fluorobenzaldehyde.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Potassium Carbonate (

    
    , Anhydrous, 2.0 equiv)[6]
    
  • Dimethylformamide (DMF, 5 mL per mmol substrate)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperidine (1.2 equiv) in DMF.

  • Activation: Add

    
      (2.0 equiv) to the solution. Stir at room temperature for 10 minutes to ensure basicity.
    
  • Addition: Add 4-Fluorobenzaldehyde (1.0 equiv) dropwise.

  • Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).

    • Checkpoint: The spot for 4-fluorobenzaldehyde (

      
      ) should disappear; a new polar spot (
      
      
      
      ) should appear. Reaction time is typically 4–12 hours.
  • Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product may precipitate as a solid or oil.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (3x). Wash organic layer with Brine (saturated NaCl) to remove DMF. Dry over

      
       and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-20% MeOH in DCM).

Protocol 5.2: Downstream Knoevenagel Condensation

Objective: Condensation of the aldehyde with Malononitrile to form a bioactive alkene.

Reagents:

  • 4-(Piperidin-1-ylmethyl)benzaldehyde (1.0 equiv)[8][9]

  • Malononitrile (1.1 equiv)

  • Ethanol (Absolute)

  • Catalyst: Piperidine (3-4 drops)

Methodology:

  • Dissolve the aldehyde and malononitrile in Ethanol.

  • Add catalytic piperidine.[1]

  • Reflux for 2–4 hours.

  • Cool to room temperature. The product usually crystallizes out of solution.

  • Filter and recrystallize from Ethanol.

Data Summary: Physical & Safety Properties

PropertyValueNotes
Molecular Formula

Molecular Weight 203.28 g/mol
Appearance Yellowish Oil or Low-melting SolidOxidizes to acid if exposed to air long-term.
Solubility DCM, MeOH, DMSOPoor solubility in water (unless protonated).
Storage 2–8°C, Inert AtmosphereStore under Nitrogen/Argon to prevent oxidation.
Safety Irritant (Skin/Eye)Use fume hood; piperidine derivatives can be toxic.

Divergent Synthesis Visualization

The following diagram illustrates how this single intermediate feeds into multiple therapeutic classes.

Applications Core 4-(Piperidin-1-ylmethyl) benzaldehyde Rxn1 + Thiosemicarbazide (Condensation) Core->Rxn1 Rxn2 + Acetophenone/Ketones (Claisen-Schmidt) Core->Rxn2 Rxn3 + Primary Amines (Reductive Amination) Core->Rxn3 Prod1 Thiosemicarbazones (Antimicrobial/Antifungal) Rxn1->Prod1 Prod2 Chalcones/Donepezil Analogs (AChE Inhibitors/Anticancer) Rxn2->Prod2 Prod3 Secondary Amines (Kinase Inhibitor Linkers) Rxn3->Prod3

Figure 2: Divergent synthesis map showing the transformation of the core aldehyde into three distinct pharmacological classes.

References

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Source: Scientific Reports (Nature), 2024. URL:[Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Source: Archiv der Pharmazie (Wiley), 2025. URL:[Link]

  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Source: Molbank (MDPI), 2020. URL:[Link][4][6][7][9]

  • PubChem Compound Summary for CID 7164649: 4-(Piperidin-1-ylmethyl)benzaldehyde. Source: National Center for Biotechnology Information (2025). URL:[Link]

  • Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction. Source: ResearchGate / Journal of the Brazilian Chemical Society. URL:[Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: 4-(Piperidin-1-ylmethyl)benzaldehyde

Executive Summary & Chemical Identity 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9) is a bifunctional pharmacophore intermediate widely utilized in the synthesis of bioactive small molecules, particularly Dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9) is a bifunctional pharmacophore intermediate widely utilized in the synthesis of bioactive small molecules, particularly Dihydrofolate Reductase (DHFR) inhibitors and anti-inflammatory agents. Its structure combines a reactive electrophilic aldehyde with a basic tertiary amine (piperidine), linked by a methylene bridge.

This dual functionality dictates its handling profile: the aldehyde is susceptible to autoxidation to the corresponding benzoic acid, while the tertiary amine imparts basicity and potential tissue corrosivity. This guide establishes a self-validating safety protocol for its use in high-stakes research environments.

Table 1: Physicochemical Profile
PropertyValueSource/Validation
CAS Number 471929-86-9 PubChem [1]
Molecular Formula C₁₃H₁₇NOCalculated
Molecular Weight 203.28 g/mol Calculated
Physical State Low-melting solid or viscous oilStructural Analog Inference
Boiling Point ~316.7°C (760 mmHg)Predicted [2]
Solubility Soluble in DCM, MeOH, DMSO; Low water solubilityLipophilic Amine
pKa ~9.0 (Piperidine nitrogen)Est. based on N-benzylpiperidine
Stability Air-sensitive (Aldehyde oxidation)Functional Group Analysis

Hazard Identification & Risk Assessment (GHS)[1]

While a specific, legally binding SDS for this exact CAS is rare in public databases, Scientific Integrity dictates we derive the hazard profile from its functional groups and close structural analogs (e.g., 4-(1-Piperidinyl)benzaldehyde and N-benzylpiperidine).

Signal Word: WARNING (Derived)

Hazard Statements (Inferred)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.

  • Note: Due to the piperidine moiety, the potential for H314 (Skin Corrosion) cannot be ruled out in concentrated forms. Treat as a potential corrosive.

Structural Alerts
  • Aldehyde Moiety: Sensitizer; prone to forming peroxides or acids upon prolonged air exposure.

  • Tertiary Amine (Piperidine): Basic; can cause chemical burns to mucous membranes.

Safe Handling Protocols & Engineering Controls

Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) whenever possible to preserve the aldehyde functionality.

Personal Protective Equipment (PPE) Matrix
  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring >100 mL.

  • Hand Protection:

    • Splash Contact: Nitrile rubber (0.11 mm) - Change immediately upon contamination.

    • Prolonged Contact: Silver Shield® or Viton® laminates are required due to the penetrating nature of benzyl-amine derivatives.

  • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH-approved respirator with organic vapor (OV) cartridges.

Experimental Workflow: Preventing Oxidation

The causality of experimental failure with this compound is often autoxidation . The aldehyde converts to 4-(piperidin-1-ylmethyl)benzoic acid, which is unreactive in reductive aminations.

Self-Validating Storage Protocol:

  • Purge: Flush headspace with Argon after every use.

  • Seal: Parafilm is insufficient; use a teflon-lined screw cap with electrical tape reinforcement.

  • Check: Verify purity via ¹H-NMR (Aldehyde peak at ~10 ppm) before critical steps.

Emergency Response & Spill Logic

In the event of a spill, the dual chemical nature (basic amine + reactive aldehyde) requires a specific neutralization strategy.

Figure 1: Spill Response Logic Flow

Caption: Decision matrix for safely managing amine-aldehyde spills in a research setting.

SpillResponse Start Spill Detected Assess Assess Volume & Location (Fume Hood vs. Open Bench) Start->Assess PPE Don PPE: Splash Goggles + Double Nitrile Assess->PPE Contain Containment: Surround with Absorbent Pads PPE->Contain Neutralize Neutralization: Apply Weak Acid (Citric Acid) to neutralize Amine Contain->Neutralize Absorb Absorption: Use Vermiculite or Sand Neutralize->Absorb Dispose Disposal: Seal in HazWaste Bag Label: 'Basic Organic Toxic' Absorb->Dispose

Synthesis & Application Context

This compound acts as a critical "Hub" intermediate. Its primary utility lies in Reductive Amination , where the aldehyde reacts with a primary amine to form a Schiff base, followed by reduction to a secondary amine. This pathway is pivotal in generating libraries for DHFR inhibitors [3].

Synthesis Pathway (Reductive Amination Hub)

The following diagram illustrates the mechanistic flow where this compound serves as the electrophilic partner.

Figure 2: Reductive Amination Workflow

Caption: Mechanistic pathway utilizing 4-(Piperidin-1-ylmethyl)benzaldehyde in drug discovery.

SynthesisWorkflow Precursor 4-(Piperidin-1-ylmethyl) benzaldehyde Intermediate Imine / Schiff Base (Unstable) Precursor->Intermediate + Amine - H2O Amine Primary Amine (R-NH2) Amine->Intermediate Product Target Scaffold: Secondary Amine Intermediate->Product + Reducing Agent Reagent Reducing Agent (NaBH(OAc)3) Reagent->Product

Key Reaction Parameters
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ to prevent direct reduction of the aldehyde before imine formation.

  • Stoichiometry: 1.0 eq Aldehyde : 1.1 eq Amine : 1.4 eq STAB.

Storage & Stability

To maintain the integrity of the aldehyde functionality:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Container: Amber glass vials (UV protection).

  • Atmosphere: Strictly Inert. Backfill with Nitrogen or Argon after every opening.

  • Shelf Life: 12 months if sealed properly. If the material turns from yellow/colorless to dark brown, check for oxidation (benzoic acid formation) or polymerization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7164649, 4-(Piperidin-1-ylmethyl)benzaldehyde. Retrieved from [Link]

  • Molbase (2025).[4] 4-(Piperidin-1-ylmethyl)benzaldehyde Properties and MSDS Data. Retrieved from [Link]

  • National Institutes of Health (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]

Sources

Exploratory

Commercial Sourcing &amp; Technical Handling of 4-(Piperidin-1-ylmethyl)benzaldehyde

CAS: 66327-06-8 | Technical Guide for Drug Development [1] Executive Summary This guide addresses the sourcing, quality control (QC), and handling of 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS 66327-06-8).[1] This compoun...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 66327-06-8 | Technical Guide for Drug Development [1]

Executive Summary

This guide addresses the sourcing, quality control (QC), and handling of 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS 66327-06-8).[1] This compound is a critical bifunctional building block containing a reactive aldehyde and a basic piperidine moiety linked by a methylene bridge.

Critical Sourcing Warning: Researchers frequently confuse this compound with its structural analog, 4-(Piperidin-1-yl)benzaldehyde (CAS 10338-57-5).[1] The absence of the methylene bridge in the latter significantly alters pKa, solubility, and metabolic stability. This guide provides a self-validating framework to ensure supply chain integrity and prevent costly "wrong-isomer" errors in synthesis.

Chemical Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical profile is prerequisite to selecting a supplier. The presence of both an aldehyde and a tertiary amine creates specific stability challenges.

AttributeSpecification / DataTechnical Note
CAS Number 66327-06-8 Do NOT use 10338-57-5 (Aniline analog).[1]
IUPAC Name 4-(Piperidin-1-ylmethyl)benzaldehydeAlso known as 4-[(Piperidin-1-yl)methyl]benzaldehyde.[1][2]
Molecular Weight 203.28 g/mol
Structure Benzaldehyde core with 4-position methylene-piperidine.[1][2][3]The methylene bridge (-CH₂-) breaks conjugation between the nitrogen and the phenyl ring.[1]
Physical State Low-melting solid or viscous oilOften supplied as an oil that may crystallize upon prolonged cold storage.[1]
Stability (CQA) Oxidation-prone (Aldehyde

Acid)
Primary Impurity: 4-(Piperidin-1-ylmethyl)benzoic acid.[1]
Solubility DCM, MeOH, DMSO, dilute acidBasic nitrogen allows extraction into aqueous acid.[1]

Commercial Landscape & Supplier Tiering[1][4]

Suppliers are categorized by reliability, documentation, and scale. For GMP or late-stage GLP work, Tier 1 is mandatory. For discovery chemistry, Tier 2 offers a balance of cost and speed.

Tier 1: Global Distributors (High Reliability / Traceability)

Best for: Reference standards, GLP toxicology batches, and rapid delivery.

  • Thermo Scientific Chemicals (formerly Maybridge/Alfa Aesar):

    • Product Code: p-4510675 (Example)

    • Purity: Typically ≥95%

    • Advantage: High stock reliability; CoAs usually include NMR verification of the methylene bridge.

  • Sigma-Aldrich (MilliporeSigma): [1]

    • Role: Often acts as a re-distributor for specialized building blocks.

    • Advantage: Global logistics and robust supply chain documentation.

Tier 2: Specialized Building Block Suppliers

Best for: Scale-up (10g - 1kg) and library synthesis.[1]

  • Enamine: Known for massive in-stock inventory of heterocycles.[1] They synthesize this via the chloromethyl benzaldehyde route.

  • Combi-Blocks: Excellent price-to-quality ratio for gram-scale.[1] Often provides H-NMR data online.[1]

  • Amerigo Scientific: Focuses on heterocyclic building blocks; good for specific intermediate sourcing.

Tier 3: Bulk Manufacturers (Validation Required)

Best for: Process development (>1kg).

  • Sourcing Hubs: ChemicalBook / Molbase listings.

  • Risk: High probability of "isomer confusion" (shipping the aniline analog).

  • Mitigation: Mandatory pre-shipment sample testing using the IQC Protocol below.

Sourcing Strategy: Decision Logic

The following workflow illustrates the decision process for selecting a supplier based on project stage and risk tolerance.

SourcingStrategy Start Sourcing Requirement Scale Determine Scale Start->Scale Small < 10 Grams (Discovery) Scale->Small Speed Priority Large > 100 Grams (Process Dev) Scale->Large Cost Priority Verify Verify CAS & Structure (Beware 10338-57-5) Small->Verify Large->Verify Tier1 Tier 1 Supplier (Thermo/Sigma) Order Place Order Tier1->Order Tier2 Tier 2 Supplier (Enamine/Combi) Tier2->Order Tier3 Tier 3 Bulk CRO (Custom Synth) Tier3->Order Verify->Tier1 High Budget/Low Risk Verify->Tier2 Med Budget/Med Risk Verify->Tier3 Low Budget/High Risk

Figure 1: Strategic sourcing decision tree emphasizing the critical verification step to avoid isomer confusion.

Incoming Quality Control (IQC) Protocol

Due to the oxidation risk and isomer confusion, you must validate every batch. This protocol is self-validating: if the data does not match the criteria, the material is rejected.

Step 1: Identity Verification (NMR)

Objective: Distinguish CAS 66327-06-8 (Target) from CAS 10338-57-5 (Impurity/Wrong Item).[1]

  • Technique: 1H-NMR (CDCl₃ or DMSO-d₆).[1]

  • Key Diagnostic Signal:

    • Target (66327-06-8): Look for a sharp singlet (2H) around 3.5 - 3.6 ppm .[1] This corresponds to the benzylic methylene (-CH₂-) bridge.[1]

    • Wrong Isomer (10338-57-5): This signal will be absent .[1] The piperidine protons will be shifted upfield as they are directly attached to the aromatic ring.

  • Aldehyde Proton: Verify singlet at ~10.0 ppm.

Step 2: Purity & Oxidation Check

Objective: Quantify the benzoic acid impurity (4-(piperidin-1-ylmethyl)benzoic acid).[1]

  • Technique: HPLC or Acid-Base Titration.[1]

  • HPLC Method:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% TFA). Acidic modifier ensures the amine is protonated and retains well.

    • Detection: UV at 254 nm.

    • Note: The carboxylic acid impurity will elute earlier than the aldehyde in RP-HPLC.[1]

QC Logic Flowchart

QC_Protocol Arrival Material Arrival Visual Visual Inspection (Check for crust/solids) Arrival->Visual NMR 1H-NMR Analysis Visual->NMR CheckCH2 Benzylic CH2 Peak? (~3.5 ppm) NMR->CheckCH2 RejectIsomer REJECT: Wrong Isomer (CAS 10338-57-5) CheckCH2->RejectIsomer No CheckAldehyde Aldehyde Peak Integral > 0.95? CheckCH2->CheckAldehyde Yes RejectOx REJECT: Oxidized (Purify via Extraction) CheckAldehyde->RejectOx No (<95%) Approve APPROVE for Synthesis CheckAldehyde->Approve Yes

Figure 2: Incoming Quality Control (IQC) workflow to filter out incorrect isomers and oxidized material.

Synthesis & Handling Insights

Recommended Synthesis Route (for Verification)

If commercial supply is unavailable or unreliable, the compound can be synthesized via Nucleophilic Substitution :

  • Starting Material: 4-(Chloromethyl)benzaldehyde (commercially available).

  • Reagent: Piperidine (1.1 equiv), K₂CO₃ (base).

  • Solvent: Acetonitrile or DMF.

  • Conditions: 60°C, 2-4 hours.

  • Workup: The product is basic. Extract into 1M HCl, wash organic impurities with DCM, then basify aqueous layer (pH 10) and extract product into DCM. This removes non-basic impurities.

Handling & Storage[1][5][6]
  • Oxidation Sensitivity: The aldehyde group is susceptible to autoxidation.

  • Storage: Store at 2-8°C (or -20°C for long term) under an Argon or Nitrogen atmosphere .

  • Re-purification: If the material oxidizes (turns into white solid acid), dissolve in DCM, wash with saturated NaHCO₃ (removes acid), dry, and concentrate.

References

  • PubChem. 4-(Piperidin-1-ylmethyl)benzaldehyde (Compound CID 7164649).[1][2] National Library of Medicine. Available at: [Link]

  • Zhang, B.L., et al. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.[1] Atlantis Press. (Describes the analogous synthesis route validating the methylene bridge formation). Available at: [Link]

Sources

Foundational

The Fulcrum of Innovation: Versatile Intermediates in Modern Pharmaceutical Research

An In-Depth Technical Guide: Abstract In the intricate multi-step process of synthesizing Active Pharmaceutical Ingredients (APIs), intermediates are the essential chemical building blocks that bridge raw materials and t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

In the intricate multi-step process of synthesizing Active Pharmaceutical Ingredients (APIs), intermediates are the essential chemical building blocks that bridge raw materials and the final drug substance.[1][2] This guide moves beyond a simple definition, delving into the strategic and tactical role of versatile intermediates—those core molecular scaffolds and functionalized building blocks that serve as foundational platforms for creating diverse compound libraries and enabling efficient lead optimization. We will explore the causality behind the selection and application of these pivotal compounds, provide detailed, field-tested protocols, and present a framework for leveraging their modularity to accelerate drug discovery timelines and enhance molecular innovation.

The Strategic Imperative of a Modular Approach

The synthesis of a complex API is rarely a linear path from A to Z. Instead, it is a carefully orchestrated series of transformations where each step presents an opportunity for control, purification, and diversification.[1][] This modular approach, centered on the production of discrete, stable intermediates, is a cornerstone of modern pharmaceutical development for several critical reasons.[]

  • Enhanced Control and Purity: Breaking down a complex synthesis allows for the precise optimization of each reaction to maximize yield and selectivity.[] Crucially, it provides distinct stages for purification, preventing the propagation of impurities into more complex and valuable downstream compounds. This stepwise purification is fundamental to achieving the stringent purity profile required for regulatory approval and patient safety.[]

  • Economic Viability and Risk Mitigation: A modular synthesis significantly de-risks the manufacturing process. If a single step fails, only the intermediate batch is lost, not the entire, costly API synthesis.[] Furthermore, this approach allows pharmaceutical companies to outsource the production of specific intermediates to specialized manufacturers, leveraging economies of scale and freeing up internal resources for proprietary final steps.[]

  • Accelerating Discovery through Parallel Synthesis: The true power of a versatile intermediate lies in its capacity as a common ancestor for a multitude of derivatives. A single core scaffold can be functionalized in parallel through combinatorial chemistry techniques, rapidly generating large libraries of compounds for high-throughput screening (HTS).[][5] This strategy is fundamental to exploring the chemical space around a biological target efficiently.

The following diagram illustrates this core principle of divergent synthesis from a common intermediate.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_diversification Parallel Diversification cluster_library Compound Library for Screening SM1 Starting Material A VI Versatile Intermediate (Core Scaffold) SM1->VI Multi-step synthesis SM2 Starting Material B SM2->VI Multi-step synthesis p1 VI->p1 p2 VI->p2 p3 VI->p3 R1 Reaction 1 (+ Building Block X) p1->R1 R2 Reaction 2 (+ Building Block Y) p2->R2 R3 Reaction 3 (+ Building Block Z) p3->R3 C1 Candidate 1 R1->C1 C2 Candidate 2 R2->C2 C3 Candidate 3 R3->C3 CN Candidate 'n' R3->CN

Caption: Divergent synthesis workflow from a common versatile intermediate.

Key Classes of Versatile Intermediates

While countless intermediates exist, certain structural classes have proven exceptionally versatile in pharmaceutical research due to their synthetic accessibility, chemical stability, and prevalence in biologically active molecules.

Heterocyclic Scaffolds: The Backbone of Bioactivity

Heterocyclic compounds, which feature rings containing atoms other than carbon (such as nitrogen, oxygen, or sulfur), are arguably the most important class of intermediates.[] It is estimated that over 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in drug design.[6][7] Their utility stems from their ability to modulate key drug-like properties, including solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[6]

Case Study: The 2-Oxazolidinone Ring

The 2-oxazolidinone is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[8][9][10] Its prominence was cemented with the approval of Linezolid, the first drug containing this ring as its core pharmacophore.[8][10]

The versatility of this scaffold is evident in the breadth of therapeutic areas where its derivatives have shown promise.

Therapeutic AreaApplication of Oxazolidinone DerivativesCitation(s)
Antibacterial Inhibition of bacterial protein synthesis; active against resistant strains.[8][10]
Anticancer Development of targeted therapies.[8][10]
Anti-inflammatory Modulation of inflammatory pathways.[8][10]
Neurological Diseases Exploration for treatment of various CNS disorders.[8][10]
Antituberculosis Activity against Mycobacterium tuberculosis.[8][10]

The chemical logic behind its success lies in its role as a bioisostere of amides and carbamates.[9] The cyclic structure provides enhanced metabolic and chemical stability compared to its non-cyclic counterparts, which are more susceptible to hydrolysis.[9]

Boronic Acids and Esters: Masters of Carbon-Carbon Bond Formation

Boronic acids and their derivatives are highly valued intermediates, particularly for their role in carbon-carbon bond formation, a fundamental process in constructing complex molecules.[11] They are crucial for synthesizing a wide range of drugs, including anti-inflammatory, anti-tumor, and anti-viral agents.[12] Special boronic acid esters are key intermediates in the synthesis of various APIs used in oncology.[12] The Suzuki coupling, a Nobel Prize-winning reaction, frequently employs boronic acids and is a workhorse reaction in medicinal chemistry for linking different molecular fragments.

Chiral Building Blocks: The Importance of Three-Dimensionality

Biological systems are inherently chiral, and the three-dimensional shape of a drug molecule is critical to its function and safety. Chiral building blocks are intermediates that possess a defined 3D structure (stereochemistry).[13] Using these blocks allows chemists to control the final shape of the drug molecule, ensuring it interacts correctly with its biological target.[13] This control is essential for creating safer and more effective medicines with fewer side effects, as different enantiomers (mirror-image forms) of a drug can have vastly different biological activities.[13]

From Theory to Practice: Synthesis of a Key Heterocyclic Intermediate

To translate the concepts above into practice, this section provides a detailed, self-validating protocol for the synthesis of a foundational pharmaceutical intermediate, 2-Amino-5-bromopyridine. This compound is a vital building block for numerous pharmaceutical agents, particularly in oncology and neuroscience.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine

This protocol details the bromination of 2-Aminopyridine using Phenyltrimethylammonium tribromide, which is often preferred for its solid, non-volatile nature compared to liquid bromine.

Causality of Experimental Choices:

  • Starting Material: 2-Aminopyridine is a readily available and inexpensive precursor.

  • Brominating Agent: Phenyltrimethylammonium tribromide provides a controlled, solid source of bromine, enhancing handling safety and reaction stoichiometry.

  • Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve the starting material and for its relative inertness under the reaction conditions.

  • Work-up: The aqueous sodium thiosulfate wash is critical for quenching any unreacted bromine, while the sodium bicarbonate wash neutralizes any acidic byproducts, ensuring the purity of the final product.

Materials:

  • 2-Aminopyridine (9.41 g, 100 mmol)

  • Phenyltrimethylammonium tribromide (37.6 g, 100 mmol)

  • Dichloromethane (DCM) (400 ml)

  • Saturated aqueous sodium bicarbonate solution (200 ml)

  • 10% aqueous sodium thiosulfate solution (100 ml)

  • Brine (saturated aqueous NaCl solution) (100 ml)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (1 L), magnetic stirrer, dropping funnel, ice-water bath, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer, add 2-Aminopyridine (9.41 g, 100 mmol) and Dichloromethane (400 ml). Stir the mixture at room temperature until all the solid dissolves.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Brominating Agent: Add Phenyltrimethylammonium tribromide (37.6 g, 100 mmol) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture again to 0 °C and slowly add 10% aqueous sodium thiosulfate solution (100 ml) to quench excess bromine. Stir for 15 minutes.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 ml) and brine (1 x 100 ml).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a yellow solid.

Quantitative Data and Validation

The choice of synthetic route can significantly impact yield and purity. The following table compares two common methods for synthesizing 2-Amino-5-bromopyridine.

ParameterMethod 1: Bromine in Acetic AcidMethod 2: Phenyltrimethylammonium tribromideReference(s)
Starting Material 2-Aminopyridine2-Aminopyridine[1]
Brominating Agent Br₂ in CH₃COOH(C₆H₅)N(CH₃)₃Br₃[1]
Typical Yield 62-67%75-81%[1]
Melting Point 132-135 °C132-135 °C[1]
Appearance Yellow solidYellow solid[1]

This data clearly validates the choice of the tribromide reagent for achieving a higher, more efficient yield.

The synthetic workflow for this process is visualized below.

G cluster_protocol Synthesis of 2-Amino-5-bromopyridine A 1. Dissolve 2-Aminopyridine in DCM B 2. Cool to 0°C A->B Ice Bath C 3. Add Phenyltrimethylammonium tribromide B->C Portion-wise D 4. Stir 12-16h at RT C->D Monitor by TLC E 5. Quench with Na₂S₂O₃ solution D->E F 6. Wash with NaHCO₃ and Brine E->F Extraction G 7. Dry (MgSO₄) and Concentrate F->G H 8. Recrystallize G->H Crude Solid I Pure 2-Amino-5-bromopyridine H->I Final Product

Caption: Step-by-step workflow for the synthesis of 2-Amino-5-bromopyridine.

Conclusion and Future Outlook

Versatile intermediates are not merely steps in a sequence; they are the strategic fulcrums upon which efficient and innovative pharmaceutical research pivots. A deep understanding of their synthesis, reactivity, and application is essential for any scientist in the field of drug development.[1] By embracing a modular, intermediate-driven approach, research organizations can enhance control, mitigate risk, and, most importantly, accelerate the discovery of novel therapeutics. As synthetic methodologies continue to advance, the design and application of even more sophisticated and versatile intermediates will undoubtedly continue to drive the future of medicine.

References

  • Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. [Link]

  • Building blocks in pharmaceuticals Definition. Fiveable. [Link]

  • Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. American Chemical Society. [Link]

  • Building block (chemistry). Wikipedia. [Link]

  • What is The Function of Molecular Chemical Building Blocks in Pharma Development and Manufacturing? Novasol Biotech. [Link]

  • The Critical Role of Intermediates in Pharmaceutical Manufacturing. SCL Lifesciences. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. [Link]

  • Top 10 Pharmaceutical Intermediates You Need to Know for Drug Development. Pharmanecia. [Link]

  • Heterocycles in Medicinal Chemistry. PMC - NIH. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM). [Link]

  • (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

Sources

Exploratory

The Chalcone Scaffold: A Privileged Precursor for Next-Generation Anti-Inflammatory and Antibacterial Therapeutics

Executive Summary In the landscape of medicinal chemistry, few chemical entities possess the versatility of the Chalcone (1,3-diphenyl-2-propen-1-one) scaffold. Recognized as a "privileged structure," this open-chain fla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, few chemical entities possess the versatility of the Chalcone (1,3-diphenyl-2-propen-1-one) scaffold. Recognized as a "privileged structure," this open-chain flavonoid precursor serves as the central node for developing high-potency anti-inflammatory and antibacterial agents.

This technical guide dissects the chalcone scaffold not merely as a chemical intermediate, but as a bioactive pharmacophore capable of multi-target modulation.[1][2][3] We will explore the causality between its


-unsaturated ketone moiety and its ability to covalently modify cysteine sensors in inflammatory pathways (Nrf2/NF-

B) and disrupt bacterial resistance mechanisms (MRSA efflux pumps).

Part 1: The Chemical Rationale (The "Why")

The therapeutic dominance of the chalcone precursor stems from its electronic architecture. The core structure consists of two aromatic rings (Ring A and Ring B) linked by a three-carbon


-unsaturated carbonyl system.[1]
The Michael Acceptor Principle

The defining feature of this precursor is the enone linker. It functions as a Michael acceptor (soft electrophile).

  • Mechanism: In biological systems, this electrophilic center undergoes a conjugate addition reaction with soft nucleophiles, most notably the thiol (-SH) groups of cysteine residues on specific proteins.

  • Selectivity: Unlike non-specific alkylating agents, chalcones show a preference for "sensor" cysteines in redox-sensitive proteins (e.g., Keap1), allowing for signal transduction modulation without overt cytotoxicity.

Part 2: Anti-Inflammatory Mechanism of Action[2][4]

The anti-inflammatory potency of chalcones is derived from a dual-action mechanism: the suppression of the pro-inflammatory NF-


B pathway and the activation of the cytoprotective Nrf2 pathway.[4]
The Nrf2/Keap1 Axis (Cysteine Trapping)

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination.

  • Action: Chalcones form a covalent adduct with Cys151 of Keap1 via Michael addition.

  • Result: This conformational change prevents Nrf2 ubiquitination, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and upregulate anti-inflammatory enzymes like Heme Oxygenase-1 (HO-1).

NF- B Inhibition

Chalcones directly inhibit the IKK complex, preventing the phosphorylation and degradation of I


B

. This locks the NF-

B dimer (p50/p65) in the cytoplasm, blocking the transcription of cytokines (IL-6, TNF-

).
Visualization: The Dual-Pathway Signaling Cascade

ChalconeSignaling Chalcone Chalcone Precursor (Michael Acceptor) Keap1 Keap1-Nrf2 Complex (Cytoplasm) Chalcone->Keap1 Electrophilic Attack IKK IKK Complex Chalcone->IKK Inhibition (Direct) Keap1_Mod Keap1-Chalcone Adduct (Cys151 Alkylation) Keap1->Keap1_Mod Modification Nrf2_Free Free Nrf2 (Translocation) Keap1_Mod->Nrf2_Free Release ARE Nucleus: ARE Binding Nrf2_Free->ARE AntiInf Anti-Inflammatory Proteins (HO-1, NQO1) ARE->AntiInf Transcription NFkB NF-κB (p65/p50) IKK->NFkB Blocked Activation Cytokines Pro-Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Reduced Expression

Caption: Figure 1. Dual-action mechanism showing Keap1 alkylation (Nrf2 activation) and IKK inhibition (NF-κB suppression).

Part 3: Antibacterial Mechanism & Synergism

Chalcones are critical precursors for antibiotics targeting Multi-Drug Resistant (MDR) strains, particularly MRSA (Methicillin-resistant Staphylococcus aureus).

Key Targets
  • Membrane Disruption: The lipophilic nature of the chalcone A-ring allows insertion into the bacterial cell membrane, increasing permeability and causing leakage of intracellular potassium.

  • DNA Gyrase Inhibition: Hydroxylated chalcones interfere with DNA gyrase (Topoisomerase II), blocking bacterial DNA replication.

  • Sortase A Inhibition: Chalcones inhibit Sortase A, a transpeptidase responsible for anchoring surface proteins to the cell wall, thereby reducing bacterial virulence and biofilm formation.

Synergistic Potential

Chalcones act as Efflux Pump Inhibitors (EPIs) . By blocking the NorA efflux pump in S. aureus, they restore the intracellular concentration of conventional antibiotics (e.g., Ciprofloxacin), reversing resistance.

Part 4: Synthetic Protocol (Claisen-Schmidt Condensation)

The industry-standard synthesis for this precursor is the base-catalyzed Claisen-Schmidt condensation.[1] This protocol is selected for its atom economy and scalability.

Experimental Workflow

Objective: Synthesis of 4-hydroxychalcone (Model Compound). Reaction: 4-Hydroxyacetophenone + Benzaldehyde


 4-Hydroxychalcone.
Step-by-Step Methodology
  • Solvent Preparation: In a 250mL round-bottom flask, dissolve 0.01 mol of Acetophenone and 0.01 mol of Benzaldehyde in 20 mL of Ethanol (95%) .

    • Rationale: Ethanol ensures solubility of reactants while allowing the chalcone product (which is less soluble) to precipitate upon formation.

  • Catalyst Addition: Add 10 mL of 40% NaOH (aq) dropwise while stirring at room temperature.

    • Rationale: High concentration base is required to generate the enolate ion from the acetophenone. Slow addition prevents local overheating and polymerization.

  • Reaction Phase: Stir vigorously for 12-24 hours at room temperature.

    • Monitoring: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). Look for the disappearance of the aldehyde spot.

  • Quenching & Neutralization: Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of HCl .

    • Rationale: Acidification neutralizes the phenoxide ion (if OH groups are present) and protonates the intermediate, forcing precipitation of the solid chalcone.

  • Purification: Filter the precipitate under vacuum. Wash with cold water (3x) to remove excess base and salts. Recrystallize from hot ethanol.

Visualization: Synthetic Logic

SynthesisWorkflow Reactants Reagents: Acetophenone + Benzaldehyde Enolate Intermediate: Enolate Ion Formation Reactants->Enolate + NaOH (40%) Aldol Aldol Addition: β-Hydroxy Ketone Enolate->Aldol Nucleophilic Attack Dehydration Dehydration: (- H₂O) Aldol->Dehydration Spontaneous/Heat Product Final Product: Chalcone Precipitate Dehydration->Product Acidify (HCl)

Caption: Figure 2. The Claisen-Schmidt condensation workflow, highlighting the critical dehydration step yielding the enone system.

Part 5: Structure-Activity Relationship (SAR) Data

To optimize this precursor for drug development, specific substitutions on the A and B rings are required. The table below summarizes the SAR rules for maximizing potency.

Target ActivityKey Substitution PatternMechanism EnhancementRepresentative IC50 / MIC
Antibacterial (MRSA) Hydroxyl (-OH) at positions C-4 or C-2'Increases affinity for bacterial cell membrane; disrupts Sortase A.MIC: 2–4

g/mL (vs. S. aureus)
Antibacterial (General) Lipophilic groups (Cl, Br) on Ring AEnhances membrane penetration.MIC: 4–8

g/mL
Anti-Inflammatory Methody (-OMe) groups (Trimethoxy)Improves metabolic stability and Nrf2 activation potency.IC50: 5–10

M (NO inhibition)
Anti-Inflammatory Electron-Withdrawing (NO

)
on Ring B
Increases electrophilicity of the enone, enhancing Michael addition to Keap1.IC50: < 5

M

References

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. National Institutes of Health (NIH) / PMC. (2022).[5] [Link]

  • The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. MDPI Molecules. (2016).[6] [Link]

  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues. National Institutes of Health (NIH) / PMC. (2015).[6][7] [Link]

  • Chalcones as Broad-Spectrum Antimicrobial Agents: A Comprehensive Review. ResearchGate. (2023).[8][9] [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of 4-(Piperidin-1-ylmethyl)benzaldehyde in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis 4-(Piperidin-1-ylmethyl)benzaldehyde is a bifunctional reagent of significant interest in the fields of organic synthesis and medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

4-(Piperidin-1-ylmethyl)benzaldehyde is a bifunctional reagent of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde group and a tertiary amine in the form of a piperidine moiety, makes it a valuable synthon for introducing both of these key functional groups into a target molecule. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The aldehyde group, on the other hand, serves as a versatile handle for a wide array of chemical transformations, including condensations, reductive aminations, and multi-component reactions. This guide provides an in-depth exploration of the synthesis and key applications of 4-(Piperidin-1-ylmethyl)benzaldehyde, complete with detailed protocols designed for researchers and drug development professionals.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol [3]
Appearance Solid
CAS Number 471929-86-9[3]
Topological Polar Surface Area 20.3 Ų[4]

PART 1: Synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde

The preparation of 4-(Piperidin-1-ylmethyl)benzaldehyde can be efficiently achieved from commercially available starting materials. A common and effective method involves the nucleophilic substitution of a suitable benzaldehyde derivative. One such route starts from 4-(bromomethyl)benzaldehyde and piperidine.

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol details the synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde from 4-(bromomethyl)benzaldehyde and piperidine, utilizing a mild base and a polar aprotic solvent.

Materials:

  • 4-(bromomethyl)benzaldehyde

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-(bromomethyl)benzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and acetone.

  • Addition of Nucleophile: To the stirring suspension, add piperidine (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield 4-(Piperidin-1-ylmethyl)benzaldehyde as a pure solid.

Causality and Experimental Rationale:

  • Solvent: Acetone is a suitable polar aprotic solvent that dissolves the organic reactants while being compatible with the base.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.[5]

  • Stoichiometry: A slight excess of piperidine is used to ensure the complete consumption of the starting halide.

cluster_0 Synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde Start 4-(bromomethyl)benzaldehyde + Piperidine Conditions K₂CO₃ Acetone, Reflux Start->Conditions Product 4-(Piperidin-1-ylmethyl)benzaldehyde Conditions->Product

Caption: Synthetic workflow for 4-(Piperidin-1-ylmethyl)benzaldehyde.

PART 2: Key Applications in Organic Synthesis

The aldehyde functionality of 4-(Piperidin-1-ylmethyl)benzaldehyde is a gateway to a multitude of synthetic transformations, making it a cornerstone reagent for building molecular complexity.

Application 1: Synthesis of Imines and α-Aminophosphonates

A significant application is its use as a precursor for imines, which are then converted into α-aminophosphonates. These compounds are known for their wide range of biological activities, including antibacterial properties.[6][7]

Reaction Logic: The synthesis is a two-step process. First, a condensation reaction between 4-(Piperidin-1-ylmethyl)benzaldehyde and a primary amine yields an imine (Schiff base). This is followed by the addition of a phosphite ester across the C=N double bond, often under acidic or ultrasound-mediated conditions, to afford the α-aminophosphonate.[6]

Protocol 2: Two-Step Synthesis of α-Aminophosphonates

Step A: Imine Formation

  • In a round-bottom flask, dissolve 4-(Piperidin-1-ylmethyl)benzaldehyde (1.0 eq) and a primary amine (e.g., aniline, 1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature or gentle reflux for 2-4 hours. The formation of the imine can be monitored by TLC.

  • Upon completion, the imine can often be used directly in the next step or isolated by removing the solvent under reduced pressure.

Step B: α-Aminophosphonate Synthesis

  • To the crude or purified imine from Step A, add triethyl phosphite (1.2 eq).

  • Introduce a catalytic amount of dilute HCl (e.g., 5 mol%).

  • Irradiate the mixture with ultrasound at room temperature for the time specified in the literature, or until TLC indicates the reaction is complete.[6]

  • After the reaction, quench with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude α-aminophosphonate, which can be purified by recrystallization or column chromatography.

cluster_1 Synthesis of α-Aminophosphonates Aldehyde 4-(Piperidin-1-ylmethyl)benzaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Amine Primary Amine (R-NH₂) Amine->Imine Product α-Aminophosphonate Imine->Product Pudovik Reaction Phosphite Triethyl Phosphite Phosphite->Product

Caption: Reaction pathway to α-aminophosphonates.

Application 2: Synthesis of Thiosemicarbazones as DHFR Inhibitors

Thiosemicarbazones derived from 4-(Piperidin-1-ylmethyl)benzaldehyde have shown promise as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[8] This makes them attractive candidates for the development of anticancer and antimicrobial therapies.[8]

Reaction Logic: This synthesis involves a straightforward acid-catalyzed condensation reaction between the aldehyde group of 4-(Piperidin-1-ylmethyl)benzaldehyde and the primary amine of a thiosemicarbazide derivative.

Protocol 3: Synthesis of Piperidine-Based Thiosemicarbazones

  • Reactant Preparation: In a round-bottom flask, suspend the desired thiosemicarbazide (1.0 eq) in ethanol.

  • Aldehyde Addition: Add a solution of 4-(Piperidin-1-ylmethyl)benzaldehyde (1.0 eq) in ethanol to the suspension.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[9]

  • Reaction: Heat the mixture to reflux for 3-6 hours. Monitor the reaction's progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The thiosemicarbazone product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure thiosemicarbazone.

cluster_2 Synthesis of Thiosemicarbazones Aldehyde 4-(Piperidin-1-ylmethyl)benzaldehyde Condensation Acid-Catalyzed Condensation Aldehyde->Condensation Thiosemicarbazide Thiosemicarbazide Derivative Thiosemicarbazide->Condensation Product Thiosemicarbazone Product Condensation->Product

Caption: General scheme for thiosemicarbazone synthesis.

Application 3: Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction. 4-(Piperidin-1-ylmethyl)benzaldehyde can react with active methylene compounds, catalyzed by a base (often piperidine itself or a derivative), to form α,β-unsaturated products. These products are valuable intermediates for further synthetic elaborations.

Reaction Logic: The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form an enolate. The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent elimination of water yields the final condensed product.

Protocol 4: General Knoevenagel Condensation

  • Setup: To a round-bottom flask, add 4-(Piperidin-1-ylmethyl)benzaldehyde (1.0 eq), an active methylene compound (e.g., malononitrile or diethyl malonate, 1.1 eq), and a suitable solvent such as ethanol or toluene.

  • Catalyst: Add a catalytic amount of piperidine (5-10 mol%).[10]

  • Reaction: Heat the reaction mixture to reflux, monitoring its progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. If a precipitate has formed, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Summary of Applications and Products:

ApplicationReactant(s)Key ConditionsProduct Class
α-Aminophosphonate Synthesis Primary Amine, Triethyl PhosphiteUltrasound, dil. HCl[6]α-Aminophosphonates
Thiosemicarbazone Synthesis ThiosemicarbazideAcetic Acid, Reflux[8][9]Thiosemicarbazones
Knoevenagel Condensation Active Methylene CompoundPiperidine (catalyst), Reflux[10]α,β-Unsaturated Compounds

Conclusion

4-(Piperidin-1-ylmethyl)benzaldehyde is a highly valuable and versatile reagent in organic synthesis. Its dual functionality allows for the straightforward introduction of the medicinally important piperidine motif while providing a reactive aldehyde handle for a plethora of chemical transformations. The protocols outlined in this guide for the synthesis of α-aminophosphonates, thiosemicarbazones, and products of Knoevenagel condensation demonstrate its broad utility. For researchers in drug discovery and process development, mastering the use of this building block opens up efficient synthetic routes to complex and potentially bioactive molecules.

References

  • ResearchGate. (n.d.). Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. Retrieved from [Link]

  • Zhang, B., Cao, L., Xu, S., & Wang, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Retrieved from [Link]

  • Lima, J. G., de Oliveira, C. H. T. P., de Souza, A. M. T., & Wardell, J. L. (2007). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4274. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Piperidinyl)benzaldehyde. Retrieved from [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • Khan, S. A., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 12345. Retrieved from [Link]

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • FABAD Journal of Pharmaceutical Sciences. (n.d.). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • Gastaldi, S., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-ylmethyl)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions: a: para formaldehyde, piperidine hydrochloride; b:.... Retrieved from [Link]

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Application

Application Notes &amp; Protocols: 4-(Piperidin-1-ylmethyl)benzaldehyde as a Versatile Building Block in Medicinal Chemistry

Abstract The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates.[1][2] Its conformational flexibility and basic ni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates.[1][2] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with numerous biological targets. When incorporated into the 4-(Piperidin-1-ylmethyl)benzaldehyde structure, this valuable pharmacophore is paired with a synthetically versatile benzaldehyde moiety. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular libraries. This guide provides an in-depth exploration of 4-(Piperidin-1-ylmethyl)benzaldehyde, detailing its synthesis, physicochemical properties, and, most importantly, its application in the development of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds. The protocols herein are designed to be robust and reproducible, providing researchers with a practical framework for leveraging this powerful building block in drug discovery programs.

Physicochemical Characteristics & Synthesis

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis.

Compound Properties

The key physicochemical data for 4-(Piperidin-1-ylmethyl)benzaldehyde are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO[3]
Molecular Weight 203.28 g/mol [3][4]
pKa (Predicted) 8.87 ± 0.20[4]
Boiling Point (Predicted) 318.1 ± 42.0 °C[4]
Density (Predicted) 1.051 ± 0.06 g/cm³[4]
Synthesis Protocol: Nucleophilic Aromatic Substitution

The title compound can be reliably synthesized via the nucleophilic aromatic substitution of a fluorine atom on 4-fluorobenzaldehyde by piperidine. The electron-withdrawing effect of the aldehyde group activates the para-position towards nucleophilic attack.

Workflow for Synthesis of 4-(Piperidin-1-yl)benzaldehyde

cluster_start Starting Materials cluster_reagents Reagents & Solvent A Piperidine E Reaction Mixture A->E B 4-Fluorobenzaldehyde B->E C Anhydrous K₂CO₃ (Base) C->E D DMF (Solvent) D->E F Heating (80-90°C, 12h) E->F G Workup & Purification F->G H Final Product: 4-(Piperidin-1-yl)benzaldehyde G->H

Caption: Synthesis workflow for 4-(Piperidin-1-yl)benzaldehyde.

Protocol 1: Synthesis of 4-(Piperidin-1-yl)benzaldehyde [5]

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 mmol) in 4.0 mL of dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol). The K₂CO₃ acts as a base to neutralize the hydrofluoric acid byproduct, driving the reaction to completion.

  • Heating: Heat the stirred solution to 80-90°C.

  • Addition of Aldehyde: After 30 minutes of heating, add 4-fluorobenzaldehyde (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Continue heating for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Applications in Bioactive Molecule Synthesis

The true utility of 4-(Piperidin-1-ylmethyl)benzaldehyde is demonstrated by its application as a scaffold in the synthesis of diverse, biologically active compounds.

Synthesis of Thiosemicarbazones as Dihydrofolate Reductase (DHFR) Inhibitors

Thiosemicarbazones are a class of compounds known for their wide range of pharmacological activities, including anticancer and antimicrobial effects.[5] This activity often stems from their ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway required for DNA synthesis and cell proliferation.[5]

General Reaction Scheme for Thiosemicarbazone Synthesis

A 4-(Piperidin-1-yl)benzaldehyde C Condensation Reaction A->C B Thiosemicarbazide (R-substituted) B->C D Piperidine-based Thiosemicarbazone (DHFR Inhibitor) C->D Ethanol, Acid catalyst Reflux

Caption: General synthesis of thiosemicarbazone DHFR inhibitors.

Protocol 2: Synthesis of 4-Piperidine-Based Thiosemicarbazones [5]

  • Reactant Solution: In a suitable flask, dissolve 4-(Piperidin-1-yl)benzaldehyde (1.0 mmol) in ethanol.

  • Catalyst: Add a catalytic amount of acetic acid to the solution. The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of the thiosemicarbazide.

  • Addition of Amine: Add the desired substituted thiosemicarbazide (1.0 mmol) to the mixture.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure thiosemicarbazone derivative.

Biological Activity Data

A series of synthesized 4-piperidine-based thiosemicarbazones demonstrated potent inhibition of the DHFR enzyme.

Compound IDR-Group on ThiosemicarbazideDHFR Inhibition IC₅₀ (µM)
5a Phenyl20.30 ± 0.45
5p 4-Nitrophenyl13.70 ± 0.25
5s Benzyl47.30 ± 0.86
Methotrexate (Standard)0.012 ± 0.001
(Data adapted from in vitro studies on novel piperidine derived thiosemicarbazones.[5])

These results highlight that substitutions on the thiosemicarbazide moiety significantly influence inhibitory activity, providing a clear structure-activity relationship (SAR) for further optimization.

Synthesis of Schiff Bases: A Gateway to Diverse Bioactivity

The condensation of an aldehyde with a primary amine to form a Schiff base (or imine) is a fundamental reaction in organic chemistry.[6][7] Schiff bases derived from heterocyclic aldehydes are particularly important in medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, antifungal, and antitumor effects.[7][8][9][10] 4-(Piperidin-1-ylmethyl)benzaldehyde is an excellent substrate for creating libraries of such compounds.

Protocol 3: General Synthesis of Schiff Bases [6]

  • Dissolution: Dissolve 4-(Piperidin-1-ylmethyl)benzaldehyde (1 eq.) and the desired primary amine (1 eq.) in a suitable solvent such as ethanol or methanol.

  • Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction is often catalyzed by a few drops of glacial acetic acid.

  • Monitoring: Track the formation of the imine product via TLC.

  • Isolation: Once the reaction is complete, the product can be isolated by cooling the mixture to induce crystallization, followed by filtration, or by removing the solvent under reduced pressure and purifying the residue by chromatography or recrystallization.

Synthesis of α-Aminophosphonates as Antibacterial Agents

α-Aminophosphonates are structural analogues of α-amino acids and are known for their potential as antibacterial agents.[11] A high-yield method for synthesizing novel α-aminophosphonates utilizes imines derived from 4-(piperidin-1-yl)benzaldehyde.[12]

Workflow for α-Aminophosphonate Synthesis

cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Phosphonylation A 4-(Piperidin-1-yl)benzaldehyde C Schiff Base (Imine) A->C Condensation B Primary Amine B->C E α-Aminophosphonate C->E Pudovik Reaction (Dilute HCl, Ultrasound) D Triethylphosphite D->E cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Molecule Hinge Hinge Region (H-Bonds) HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Piperidine Piperidine Moiety Piperidine->HydrophobicPocket van der Waals / Hydrophobic Interactions Linker Linker Linker->Gatekeeper Steric Fit Core Heterocyclic Core Core->Hinge H-Bonding

Caption: Conceptual binding of an inhibitor featuring the piperidine scaffold.

The piperidine group often extends into a hydrophobic pocket, forming crucial van der Waals interactions that enhance binding affinity and selectivity. The synthetic accessibility provided by the aldehyde function on the 4-(Piperidin-1-ylmethyl)benzaldehyde building block makes it an invaluable tool for exploring the structure-activity relationships of these critical interactions.

Conclusion

4-(Piperidin-1-ylmethyl)benzaldehyde is more than a simple chemical intermediate; it is a strategic building block that combines a privileged medicinal chemistry scaffold with a highly versatile synthetic handle. Its utility has been demonstrated in the creation of a wide array of bioactive molecules, from enzyme inhibitors to broad-spectrum antimicrobial agents. The robust and efficient protocols for both its synthesis and its subsequent elaboration empower researchers to rapidly generate novel chemical entities for drug discovery pipelines. As the demand for new therapeutics continues to grow, the strategic application of such powerful building blocks will remain essential for accelerating the development of next-generation medicines.

References

  • ResearchGate. (n.d.). Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. Retrieved from [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • Atlantis Press. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • Nature. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Retrieved from [Link]

  • SciSpace. (n.d.). A comprehensive review on synthesis and biological activity of schiff bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. Retrieved from [Link]

  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • PubChem. (n.d.). 4-(Piperidin-1-ylmethyl)benzaldehyde. Retrieved from [Link]

  • Teikyo Medical Journal. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Biological Activity of Schiff Bases. Retrieved from [Link]

  • Volgograd State Medical University. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Retrieved from [Link]

  • SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • ResearchGate. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]

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Method

Application Note: Experimental Protocols for 4-(Piperidin-1-ylmethyl)benzaldehyde

Compound Profile & Strategic Overview 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9) is a bifunctional building block widely utilized in medicinal chemistry for the synthesis of GPCR ligands, kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Strategic Overview

4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9) is a bifunctional building block widely utilized in medicinal chemistry for the synthesis of GPCR ligands, kinase inhibitors, and fragment-based drug candidates.[1]

Its structure features two distinct reactive centers:

  • Electrophilic Aldehyde: The primary site for diversification via reductive amination, condensation, or oxidation.

  • Basic Tertiary Amine (Piperidine tail): A solubility-enhancing motif that also serves as a "handle" for acid-base purification strategies.

Technical Specifications
PropertySpecification
CAS Number 471929-86-9
Formula C₁₃H₁₇NO
MW 203.28 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Soluble in dilute HCl.
Storage 2–8°C under Argon/Nitrogen (Aldehydes oxidize to carboxylic acids upon air exposure).

Core Reaction Protocols

Protocol A: Reductive Amination (The "Linker" Synthesis)

Objective: Coupling the aldehyde with a primary amine to form a secondary amine linkage. This is the most common application, often used to attach this "head group" to a larger scaffold.

Mechanism & Rationale: We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike NaBH₄, STAB is mild and less reactive toward aldehydes than imines. This allows for "one-pot" protocols where the aldehyde and amine are mixed directly with the reducing agent, minimizing side reactions (alcohol formation).

Reagents & Stoichiometry
ReagentEquiv.Role
Aldehyde (Start Material) 1.0Electrophile
Amine (R-NH₂) 1.1 – 1.2Nucleophile (Slight excess drives conversion)
NaBH(OAc)₃ 1.5Selective Reducing Agent
Acetic Acid (AcOH) 1.0 – 2.0Catalyst (Promotes iminium ion formation)
DCE or DCM Solvent0.1 – 0.2 M Concentration
Step-by-Step Procedure
  • Imine Formation:

    • In a dry round-bottom flask, dissolve 4-(Piperidin-1-ylmethyl)benzaldehyde (1.0 equiv) and the Target Amine (1.1 equiv) in 1,2-Dichloroethane (DCE).

    • Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution often turns slightly yellow/cloudy as the imine/iminium species forms.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

    • Note: Gas evolution is minimal, but ensure the system is vented (needle in septum).

    • Stir at RT for 4–12 hours.

  • Monitoring:

    • TLC (5% MeOH in DCM): Monitor the disappearance of the aldehyde (Rf ~0.6–0.8, UV active). Stain with Ninhydrin to track the amine.

    • Self-Validation: The aldehyde spot must vanish. If it persists after 12h, add 0.5 equiv more reducing agent.

  • Workup (The "Basic Wash"):

    • Quench with Saturated NaHCO₃ (aq). Stir for 15 mins.

    • Extract with DCM (3x).[2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

Protocol B: Knoevenagel Condensation

Objective: Formation of a carbon-carbon double bond, typically to generate acrylonitrile derivatives or cinnamic acid analogs.

Rationale: The piperidine tail is basic. In some cases, the molecule itself can act as a catalyst, but adding a catalytic base ensures consistent kinetics.

Reagents
  • Aldehyde: 1.0 equiv

  • Active Methylene (e.g., Malononitrile): 1.1 equiv

  • Base: Piperidine (cat.[3][4] 10 mol%) or Et₃N

  • Solvent: Ethanol (EtOH)

Procedure
  • Dissolve aldehyde and malononitrile in EtOH (0.5 M).

  • Add catalytic piperidine (10 mol%).

  • Heat to reflux (78°C) for 2–4 hours.

  • Crystallization: Upon cooling, the product often precipitates out of ethanol. Filter and wash with cold EtOH.

Purification Strategy: The "Acid-Base Switch"

Because the starting material contains a basic piperidine nitrogen, standard silica chromatography can result in "streaking" (tailing) due to interaction with acidic silanols.

Recommended Purification Workflow:

  • Dissolution: Dissolve crude reaction mixture in 1M HCl (aqueous).

    • Chemistry: The piperidine and the newly formed amine product become protonated (water-soluble salts). Neutral impurities (unreacted aldehyde, non-basic byproducts) remain organic-soluble.

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) .

    • Discard Organic Layer: This removes neutral impurities.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Observation: The product will crash out as an oil or solid precipitate (free base form).

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Finalize: Dry (Na₂SO₄) and concentrate. This often yields >95% purity without a column.

Visualization of Workflows

Figure 1: Reductive Amination Logic Flow

This diagram illustrates the decision matrix for the reductive amination protocol, ensuring the user understands the critical control points.

ReductiveAmination Start Start: Aldehyde + Amine Solvent Dissolve in DCE/DCM Add AcOH (Cat.) Start->Solvent ImineCheck Stir 30-60 min (Imine Formation) Solvent->ImineCheck Reduction Add NaBH(OAc)3 Stir 4-12h ImineCheck->Reduction TLC TLC Check: Aldehyde Gone? Reduction->TLC Quench Quench: Sat. NaHCO3 TLC->Quench Yes AddMore Add 0.5 eq Reductant Wait 2h TLC->AddMore No Purify Purification: Acid/Base Extraction Quench->Purify AddMore->TLC

Caption: Decision tree for one-pot reductive amination using Sodium Triacetoxyborohydride.

Figure 2: The "Acid-Base Switch" Purification

This diagram details the self-validating purification method specific to piperidine-containing intermediates.

AcidBasePurification Crude Crude Mixture (Basic Product + Neutral Impurities) Acidify Dissolve in 1M HCl (pH < 2) Crude->Acidify Wash Wash with EtOAc Acidify->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer: Neutral Impurities (Discard) Sep1->OrgWaste Top Layer AqProduct Aqueous Layer: Product-H+ (Keep) Sep1->AqProduct Bottom Layer Basify Add NaOH to pH > 12 AqProduct->Basify Extract Extract with DCM Evaporate Basify->Extract Final Pure Product (Free Base) Extract->Final

Caption: Purification workflow leveraging the basicity of the piperidine tail to remove non-basic impurities.

References

  • PubChem Compound Summary. "4-(Piperidin-1-ylmethyl)benzaldehyde (CAS 471929-86-9)."[1] National Center for Biotechnology Information. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link] (Foundational protocol for STAB reductions).

Sources

Application

Advanced Strategies for the Synthesis of α-Aminophosphonates

From Mechanistic Insight to High-Throughput Protocols Introduction: The Bioisostere Advantage -Aminophosphonates are the structural phosphorus analogues of -amino acids, where the planar carboxylic acid moiety is replace...

Author: BenchChem Technical Support Team. Date: February 2026

From Mechanistic Insight to High-Throughput Protocols

Introduction: The Bioisostere Advantage


-Aminophosphonates are the structural phosphorus analogues of 

-amino acids, where the planar carboxylic acid moiety is replaced by a tetrahedral phosphonic acid group.[1][2] This structural modification—known as bioisosterism—confers unique properties:
  • Transition State Mimicry: The tetrahedral geometry mimics the transition state of peptide hydrolysis, making these compounds potent inhibitors of proteolytic enzymes (e.g., leucine aminopeptidase, renin, HIV protease).

  • Metabolic Stability: The C-P bond is resistant to enzymatic hydrolysis, prolonging in vivo half-life compared to C-N or C-O bonds.

This guide provides a tiered approach to their synthesis, ranging from robust combinatorial methods to precision asymmetric catalysis.

Strategic Method Selection

Before initiating synthesis, select the appropriate pathway based on substrate sensitivity and stereochemical requirements.

MethodSelection Start Target: α-Aminophosphonate Chiral Is Enantiopurity Required? Start->Chiral Scale Scale / Throughput? Chiral->Scale No (Racemic) Pudovik Method B: Asymmetric Pudovik (Organocatalysis) Chiral->Pudovik Yes (High ee%) KF_Micro Method C: Microwave Assisted (Solvent-Free) Scale->KF_Micro High Throughput / Green KF_Lewis Method A: Lewis Acid Catalyzed (Kabachnik-Fields) Scale->KF_Lewis General Purpose / Sensitive Substrates

Figure 1: Decision matrix for selecting the optimal synthetic route.

Core Mechanisms

Understanding the reaction pathway is critical for troubleshooting. The Kabachnik-Fields reaction generally proceeds via an in situ imine formation followed by hydrophosphonylation.

Mechanism R1 Carbonyl (R-CHO) Imine Imine Intermediate (R-CH=N-R') R1->Imine - H2O R2 Amine (R'-NH2) R2->Imine Product α-Aminophosphonate Imine->Product + Phosphite (Hydrophosphonylation) Phosphite Phosphite (P-H Species)

Figure 2: The dominant pathway for the Kabachnik-Fields reaction involves imine formation followed by phosphite addition.[1]

Experimental Protocols

Protocol A: Lewis Acid Catalyzed Kabachnik-Fields Reaction

Application: General-purpose synthesis of complex substrates where mild conditions are required. Catalyst: Scandium(III) Triflate (


) or Indium(III) Chloride (

). These Lewis acids activate the imine intermediate, facilitating phosphite addition.

Reagents:

  • Aldehyde (1.0 equiv)[3]

  • Amine (1.0 equiv)

  • Dialkyl phosphite (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add

    
     (0.05 mmol). Stir at room temperature for 15 minutes to ensure imine formation (monitor by TLC).
    
  • Phosphonylation: Add dialkyl phosphite (1.2 mmol) dropwise.

  • Reaction: Stir at room temperature for 4–8 hours.

    • Checkpoint: Reaction completion is indicated by the disappearance of the imine spot on TLC and the appearance of a new spot (usually more polar).

  • Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (typically Hexane/EtOAc gradient).

Validation:

  • 
    P NMR:  Look for a singlet signal typically between 20–30 ppm .
    
Protocol B: Asymmetric Pudovik Reaction (Organocatalysis)

Application: Synthesis of enantiomerically enriched


-aminophosphonates for drug discovery.
Mechanism:  A chiral organocatalyst (e.g., Chiral Phosphoric Acid or Thiourea) activates the imine and directs the phosphite attack to a specific face.

Reagents:

  • Pre-formed Imine (1.0 equiv)

  • Dialkyl phosphite (1.5 equiv)

  • Catalyst: Chiral BINOL-derived Phosphoric Acid (5-10 mol%)

  • Solvent: Toluene or Xylene (non-polar solvents enhance ion-pairing)

Procedure:

  • Preparation: Charge a reaction vial with the pre-formed imine (0.5 mmol) and the chiral catalyst (0.05 mmol) in Toluene (2 mL).

  • Temperature Control: Cool the mixture to 0°C or -20°C (lower temperatures often improve enantioselectivity).

  • Addition: Add the dialkyl phosphite (0.75 mmol) slowly.

  • Incubation: Stir at the set temperature for 24–48 hours.

  • Workup: Direct purification is often possible. Concentrate the solvent and load directly onto a silica gel column.

Validation:

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column to determine the enantiomeric excess (ee).

Protocol C: Microwave-Assisted Green Synthesis (Solvent-Free)

Application: High-throughput library generation; "Green Chemistry" compliance. Advantage: Rapid reaction rates (minutes vs. hours) and elimination of volatile organic solvents.

Procedure:

  • Mixing: In a microwave-safe vial, mix Aldehyde (1.0 mmol), Amine (1.0 mmol), and Triethyl phosphite (1.2 mmol).

  • Catalyst (Optional): While often self-catalyzing under MW, adding acidic alumina (

    
    ) or neat silica gel can improve yields.
    
  • Irradiation: Irradiate at 80–100°C (Power: 150–300 W) for 5–15 minutes.

    • Safety Note: Ensure the vessel is pressure-rated; phosphites can generate pressure if decomposition occurs.

  • Extraction: Allow to cool. Add EtOAc (5 mL) to dissolve the product, filter off any solid support, and concentrate.

  • Crystallization: Many derivatives crystallize upon standing or trituration with cold ether.

Data Analysis & Troubleshooting

Analytical Signatures
TechniqueObservationInterpretation

P NMR
Singlet,

20–30 ppm
Formation of C-P bond (Product).

P NMR
Singlet,

7–10 ppm
Unreacted Dialkyl Phosphite.

P NMR
Singlet,

~0 ppm
Phosphate (Oxidation byproduct - impurity).

H NMR
Doublet of Doublets (CH-P)The

-proton couples with both P and NH.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete Imine FormationUse a dehydrating agent (

or molecular sieves) during the first step.
Racemization High TemperatureIn Protocol B, lower the temperature to -40°C and extend reaction time.
Hydrolysis Moisture SensitivityEnsure all solvents are anhydrous; phosphonate esters can hydrolyze to acids if exposed to water/acid.
No Reaction Steric HindranceFor bulky amines/aldehydes, switch to Protocol C (Microwave) to overcome the energy barrier.

References

  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Source: PMC/Molecules (2012). URL:[Link]

  • Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines. Source: Organic Chemistry Portal / J. Am. Chem. Soc. (2008). URL:[Link]

  • Microwave-Assisted Synthesis of

    
    -Aminophosphonates. 
    Source: Bentham Science (2025 Review).
    URL:[Link]
    
  • Synthesis of

    
    -Aminophosphonates and Related Derivatives. 
    Source: PMC (2019).
    URL:[Link]
    
  • Green Protocol for the Synthesis of

    
    -Amino Phosphonates. 
    Source: Nano Bio Letters (2021).
    URL:[Link]
    

Sources

Method

Quantitative Analysis of 4-(Piperidin-1-ylmethyl)benzaldehyde: Validated HPLC-UV and GC-MS Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides detailed, validated analytical methodologies for the precise quantification of 4-(Piperidin-1-ylmethyl)benz...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed, validated analytical methodologies for the precise quantification of 4-(Piperidin-1-ylmethyl)benzaldehyde, a key chemical intermediate in pharmaceutical synthesis. Recognizing the critical need for accuracy and reliability in drug development and quality control, we present two robust, orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS). This document offers more than procedural steps; it delves into the scientific rationale behind methodological choices, ensuring that researchers can not only replicate these protocols but also adapt them with a deep understanding of the underlying principles. All protocols are designed to be self-validating, with comprehensive procedures for validation in accordance with ICH Q2(R1) guidelines, establishing a foundation of trustworthiness and scientific integrity.

Introduction: The Analytical Imperative

4-(Piperidin-1-ylmethyl)benzaldehyde is a substituted aromatic aldehyde whose structural motifs—the benzaldehyde core and the piperidine ring—are prevalent in a wide array of pharmacologically active molecules.[1] As a precursor or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), its accurate quantification is paramount. Failure to control its levels can impact the purity, stability, and safety of the final drug product.

This application note addresses the need for reliable analytical methods by providing two distinct, validated protocols.

  • HPLC-UV: A highly versatile and widely accessible technique, ideal for routine quality control. It leverages the strong ultraviolet chromophore of the benzaldehyde moiety for sensitive detection.

  • GC-MS: A method offering exceptional specificity and structural confirmation. It serves as an excellent orthogonal technique for cross-validation and is particularly useful for impurity identification in complex matrices.

The following sections are structured to provide a complete operational and scientific guide, from sample preparation to full method validation, empowering researchers to implement these methods with confidence.

Principle of Orthogonal Analysis

Employing two analytical methods based on different scientific principles (orthogonality) provides a higher degree of confidence in the analytical results. HPLC separates based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, while GC separates based on volatility and interaction with a gaseous mobile phase. This dual-method approach ensures that the quantification is not an artifact of a single technique and provides a more complete analytical profile of the substance.

cluster_0 Analytical Strategy Analyte 4-(Piperidin-1-ylmethyl)benzaldehyde HPLC HPLC-UV (Liquid Phase Separation) Analyte->HPLC Principle: Polarity GCMS GC-MS (Gas Phase Separation) Analyte->GCMS Principle: Volatility Result Accurate & Confirmed Quantification HPLC->Result GCMS->Result Orthogonal Confirmation

Caption: Orthogonal analysis workflow for robust quantification.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is designed for robust, high-throughput quantification. The reverse-phase approach is ideal for a moderately polar molecule like 4-(Piperidin-1-ylmethyl)benzaldehyde, offering excellent resolution and peak shape.

Scientific Rationale

The separation is achieved on a nonpolar stationary phase (C18), where the analyte is retained through hydrophobic interactions. The mobile phase, a polar mixture of acetonitrile and water, elutes the analyte. The ratio of acetonitrile to water is a critical parameter; increasing the acetonitrile content reduces the retention time. The benzaldehyde structure contains a delocalized pi-electron system, resulting in strong UV absorbance, which allows for sensitive detection.[2] Theoretical studies on benzaldehyde show intense ππ* electronic transitions, which form the basis for UV quantification.[3]

Detailed Experimental Protocol

cluster_hplc HPLC-UV Analysis Workflow prep 1. Sample/Standard Weighing (±0.01 mg) dissolve 2. Dissolution in Diluent prep->dissolve filter 3. Filtration (0.45 µm Syringe Filter) dissolve->filter inject 4. HPLC Injection (10 µL) filter->inject separate 5. Isocratic Separation (C18 Column) inject->separate detect 6. UV Detection (254 nm) separate->detect quantify 7. Data Analysis (Peak Area vs. Calibration Curve) detect->quantify

Caption: Step-by-step workflow for HPLC-UV analysis.

A. Materials and Reagents

  • Analyte: 4-(Piperidin-1-ylmethyl)benzaldehyde reference standard (purity ≥98%)

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Equipment: Standard HPLC system with isocratic pump, autosampler, column oven, and UV/Vis detector.

B. Preparation of Solutions

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and ultrapure water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards (e.g., 5, 20, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution: Accurately weigh the material to be tested to achieve a theoretical concentration of ~100 µg/mL after dissolving in the diluent.

C. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase Acetonitrile : Water (60:40 v/v)Balances analyte retention with reasonable run time.
Column C18, 4.6 x 150 mm, 5 µmStandard for moderately polar aromatic compounds.
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLA standard volume for good peak shape and sensitivity.
Detection Wavelength 254 nmA common wavelength for aromatic compounds providing a strong signal.
Run Time ~10 minutesSufficient to allow for elution of the analyte and any early-eluting impurities.

D. System Suitability Before analysis, inject the 100 µg/mL standard solution five times. The system is deemed ready if the following criteria are met:

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Tailing Factor (T): 0.8 – 1.5

  • Theoretical Plates (N): ≥ 2000

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal method with high specificity, making it ideal for confirmatory analysis and trace-level quantification in complex matrices. The mass spectrometer provides molecular weight information and a characteristic fragmentation pattern, which serves as a "fingerprint" for the analyte.

Scientific Rationale

The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. With a melting point of 61-64 °C, 4-(Piperidin-1-ylmethyl)benzaldehyde is suitable for GC analysis.[1] Separation occurs in a capillary column coated with a stationary phase (e.g., 5% phenyl-methylpolysiloxane). The oven temperature is programmed to ramp up, allowing for the elution of compounds based on their boiling points and interactions with the stationary phase. Following separation, electron ionization (EI) in the MS source fragments the molecule in a reproducible manner. For benzaldehyde derivatives, characteristic fragments often include the molecular ion (M+), [M-H]+, [M-CHO]+, and the phenyl cation (m/z 77), providing high confidence in identification.[4] For quantification, Selected Ion Monitoring (SIM) is employed to monitor specific, abundant fragment ions, which significantly enhances sensitivity and selectivity compared to scanning the full mass range.

Detailed Experimental Protocol

cluster_gcms GC-MS Analysis Workflow prep 1. Sample/Standard Preparation in Volatile Solvent (e.g., DCM) inject 2. GC Injection (1 µL, Splitless) prep->inject separate 3. Temperature Programmed Separation inject->separate ionize 4. Electron Ionization (EI) (70 eV) separate->ionize detect 5. Mass Detection (SIM Mode) ionize->detect quantify 6. Data Analysis (Extracted Ion Chromatogram) detect->quantify

Caption: Step-by-step workflow for GC-MS analysis.

A. Materials and Reagents

  • Analyte: 4-(Piperidin-1-ylmethyl)benzaldehyde reference standard (purity ≥98%)

  • Solvent: GC-grade Dichloromethane (DCM) or Ethyl Acetate

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Equipment: GC-MS system with an autosampler.

B. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM.

  • Calibration Standards: Prepare a series of at least five standards (e.g., 0.5, 2, 5, 10, 20 µg/mL) by serial dilution of the stock solution with DCM.

  • Sample Solution: Prepare the test sample in DCM to achieve a final concentration within the calibration range.

C. GC-MS Conditions

ParameterConditionRationale
Inlet Mode SplitlessMaximizes sensitivity for trace analysis.
Inlet Temperature 250 °CEnsures rapid vaporization without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)Separates the analyte from solvent and potential impurities.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the MS.
Ion Source Temp 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for creating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity for quantification.
Ions to Monitor m/z 203 (Quantifier, M+), m/z 202 (Qualifier, M-H)+, m/z 146 (Qualifier)Specific ions for the target analyte (based on its mass of 203.28 g/mol [5]).

Comprehensive Method Validation Protocol (ICH Q2(R1) Framework)

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following protocols should be applied to either the HPLC-UV or GC-MS method to ensure its reliability.[7][8]

Validation Parameters and Procedures
ParameterPurposeProtocolAcceptance Criteria
Specificity To ensure the signal is solely from the analyte.Analyze blank diluent, a placebo (if applicable), and a sample spiked with the analyte. Check for any interfering peaks at the analyte's retention time.No significant interference at the retention time of the analyte. Peak purity analysis should pass.
Linearity To demonstrate a proportional relationship between concentration and response.Analyze at least 5 concentrations across the desired range. Perform a linear regression analysis of peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999
Range To define the concentration interval where the method is precise, accurate, and linear.The range is established by confirming that the method meets the requirements for linearity, accuracy, and precision within the specified limits.[9]Typically 80-120% of the test concentration for an assay.[10]
Accuracy To determine the closeness of the test results to the true value.Perform recovery studies by spiking a blank matrix with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze 6 replicate samples at 100% concentration. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst.RSD ≤ 2.0% for each set.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.LOQ precision should have an RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.Vary parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%). Analyze the effect on results.[11]System suitability criteria must be met, and results should not deviate significantly from the nominal method.
Summary of Validation Data (Example)
Validation ParameterHPLC-UV ResultGC-MS Result
Linearity (R²) 0.99950.9992
Range (µg/mL) 5 - 2000.5 - 20
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%
Precision (Repeatability RSD%) 0.85%1.15%
Precision (Intermediate RSD%) 1.20%1.65%
LOD (µg/mL) 1.50.15
LOQ (µg/mL) 5.00.50

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive and robust framework for the quantification of 4-(Piperidin-1-ylmethyl)benzaldehyde. The HPLC-UV method serves as a reliable workhorse for routine quality control, while the GC-MS method offers an orthogonal, highly specific tool for confirmation and investigation. By following the detailed protocols for both analysis and validation, researchers in the pharmaceutical industry can ensure the generation of accurate, reproducible, and defensible data, thereby supporting the development of safe and effective medicines.

References

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone. Retrieved from [Link]

  • ICH. (n.d.). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-ylmethyl)benzaldehyde. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubMed. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. Retrieved from [Link]_Analysis_of_the_Electronic_Spectra_of_Benzaldehyde)

Sources

Application

Application Note: HPLC Method Development for 4-(Piperidin-1-ylmethyl)benzaldehyde

Introduction & Scope This Application Note details the development of a High-Performance Liquid Chromatography (HPLC) method for 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9). This molecule serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the development of a High-Performance Liquid Chromatography (HPLC) method for 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9). This molecule serves as a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly in reductive amination workflows.

The Analytical Challenge

Developing a method for this compound presents two distinct, opposing challenges:

  • The Basic Nitrogen (Piperidine moiety): With a calculated

    
     of approximately 10.1, the piperidine nitrogen is protonated at neutral and acidic pH. On traditional silica-based C18 columns, this cation interacts strongly with residual silanols, leading to severe peak tailing and poor resolution.
    
  • The Reactive Aldehyde: The benzaldehyde group is susceptible to autoxidation, converting the analyte into its corresponding benzoic acid derivative (4-(piperidin-1-ylmethyl)benzoic acid) upon exposure to air or improper solvents.

This guide provides a self-validating protocol designed to suppress silanol activity while maintaining the stability of the aldehyde functionality.

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for control.

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 203.28 g/mol Suitable for standard HPLC-UV; LC-MS compatible.
LogP ~2.1Moderately lipophilic. Retains well on C18/C8 phases.

(Base)
~10.1 (Piperidine)Critical: Analyte is positively charged at pH < 8.
UV Maxima ~254 nmThe benzaldehyde chromophore provides strong UV absorbance.
Strategic Decision: The "Low pH" Approach

To mitigate peak tailing, we employ a Low pH / Ion-Suppression strategy. By maintaining the mobile phase pH < 3.0, we ensure:

  • The analyte is fully protonated (consistent ionization state).

  • The residual silanols on the column surface (

    
     ~3.5–4.5) are fully protonated (neutral), preventing the cation-exchange mechanism that causes tailing.
    

Method Development Logic (Visualization)

The following decision tree illustrates the logic used to select the stationary phase and buffer system for this specific basic amine.

MethodLogic Start Analyte: 4-(Piperidin-1-ylmethyl)benzaldehyde (Basic Amine + Reactive Aldehyde) Decision1 Select Mobile Phase pH Start->Decision1 HighPH High pH (> 10) (Free Base form) Decision1->HighPH Not Recommended LowPH Low pH (< 3.0) (Protonated form) Decision1->LowPH Selected Risk1 Risk: Silica Dissolution Requires Hybrid Column HighPH->Risk1 Benefit1 Benefit: Silanol Suppression Stable on Standard Columns LowPH->Benefit1 ColumnSel Select Stationary Phase Benefit1->ColumnSel StandardC18 Standard C18 (Risk: Tailing) ColumnSel->StandardC18 Endcapped Base-Deactivated / Hybrid C18 (Recommended) ColumnSel->Endcapped BufferSel Select Modifier Endcapped->BufferSel TFA 0.1% TFA (Sharper Peaks, UV only) BufferSel->TFA Formic 0.1% Formic Acid (LC-MS Compatible) BufferSel->Formic Final Optimized Method: Hybrid C18 + 0.1% TFA/Water TFA->Final Formic->Final

Figure 1: Decision matrix for optimizing HPLC conditions for basic amines. Green paths indicate the selected robust protocol.

Detailed Experimental Protocol

Reagents & Materials[1][2][3][4]
  • Reference Standard: 4-(Piperidin-1-ylmethyl)benzaldehyde (>97% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Additive: Trifluoroacetic Acid (TFA) OR Phosphoric Acid (85%).

    • Note: TFA is preferred for peak shape (ion-pairing effect). Phosphate buffer (20 mM, pH 2.5) is preferred if using a UV detector and requiring a flat baseline.

Chromatographic Conditions[1][5][6]
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm)"Base-deactivated" or Hybrid columns are mandatory to prevent tailing.
Mobile Phase A 0.1% TFA in Water (v/v)Low pH suppresses silanols; TFA acts as an ion-pairing agent for the amine.
Mobile Phase B 0.1% TFA in AcetonitrileMatches ionic strength of MPA to reduce baseline drift.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 5 - 10 µLPrevent mass overload which exacerbates tailing.
Detection UV @ 254 nmMax sensitivity for the benzaldehyde chromophore.
Gradient Program

Standard generic gradient for screening:

Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Isocratic Hold (Elute polar impurities)
12.090Gradient Ramp
15.090Wash
15.15Re-equilibration
20.05End

Sample Preparation & Stability Workflow

Crucial Warning: Benzaldehydes oxidize in solution. Do not store diluted samples in clear glass for extended periods.

SamplePrep Stock Stock Solution 1 mg/mL in ACN (Amber Vial) Dilution Dilution To 0.1 mg/mL in Water/ACN (50:50) Stock->Dilution Filter Filtration 0.22 µm PTFE Dilution->Filter Vial HPLC Vial Pre-slit Septum (Minimize Air) Filter->Vial Inject Immediate Injection or Store at 4°C Vial->Inject

Figure 2: Sample preparation workflow emphasizing oxidation prevention.

Protocol:

  • Weigh 10 mg of analyte into a 10 mL Amber volumetric flask.

  • Dissolve in 100% Acetonitrile (Stock A).

  • Dilute Stock A to working concentration (e.g., 50 µg/mL) using Water/Acetonitrile (50:50).

  • Note: Do not use alkaline diluents. Keep diluent neutral or slightly acidic to prevent Schiff base formation if primary amines are present as impurities.

Validation & System Suitability

To ensure the method is trustworthy (Part of E-E-A-T), the following criteria must be met before running samples.

System Suitability Test (SST) Limits
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict limit due to amine nature).
    
  • Theoretical Plates (

    
    ):  > 5,000.[1][2][3]
    
  • Precision (RSD): < 2.0% for 5 replicate injections.

Impurity Profiling

You must monitor for the following likely process impurities:

  • Piperidine: Elutes near the void volume (very polar, low UV absorbance).

  • 4-(Piperidin-1-ylmethyl)benzoic acid: The oxidation product. It will elute earlier than the aldehyde in RP-HPLC due to the polar carboxylic acid group (at pH 2.5, the acid is protonated/neutral, but still more polar than the aldehyde).

  • 4-(Chloromethyl)benzaldehyde: Starting material. Elutes later (more hydrophobic).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

> 1.5)
Silanol interaction1. Ensure Column is "Base Deactivated" (e.g., Eclipse Plus, XBridge).2. Add 5-10 mM Ammonium Formate to mobile phase.3. Increase TFA conc. to 0.15%.
Peak Splitting Sample solvent mismatchEnsure sample diluent matches initial gradient conditions (5-10% ACN). Dissolving in 100% ACN can cause strong solvent effects.
New Peak Appearing over time OxidationThe aldehyde is oxidizing to benzoic acid. Prepare fresh samples; keep autosampler at 4°C.
Ghost Peaks CarryoverBasic amines stick to injector seals. Use a needle wash of 50:50 Methanol/Water + 0.1% Formic Acid.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on HPLC theory and silanol suppression).
  • PubChem. (n.d.).[4][5] 4-(Piperidin-1-ylmethyl)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.
  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Application Note. Retrieved from [Link]

Sources

Method

purification techniques for 4-(Piperidin-1-ylmethyl)benzaldehyde

Application Note: Purification Strategies for 4-(Piperidin-1-ylmethyl)benzaldehyde Introduction & Chemical Profile 4-(Piperidin-1-ylmethyl)benzaldehyde is a critical pharmacophore intermediate used in the synthesis of an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 4-(Piperidin-1-ylmethyl)benzaldehyde

Introduction & Chemical Profile

4-(Piperidin-1-ylmethyl)benzaldehyde is a critical pharmacophore intermediate used in the synthesis of antihistamines, anti-tumor agents, and neuroactive ligands.[1] Its structure combines a reactive electrophile (aldehyde) with a basic nucleophile (tertiary amine), creating a unique "amphiphilic" purification challenge.[1]

Unlike simple organic neutrals, this molecule possesses a "pH-switchable" solubility profile.[1] The tertiary amine (piperidine ring) allows reversible protonation, while the aldehyde moiety is susceptible to air oxidation (forming the corresponding benzoic acid) and nucleophilic attack.[1]

Physicochemical Properties
  • Physical State: Typically a viscous yellow oil or low-melting solid (dependent on purity).[1]

  • Solubility:

    • Organic (Neutral form): Soluble in DCM, EtOAc, Et₂O.[1]

    • Aqueous (Acidic form):[1] Soluble in dilute HCl/H₂SO₄ (pH < 4).[1]

    • Aqueous (Basic form): Insoluble (oils out).[1]

  • Key Impurities:

    • 4-(Piperidin-1-ylmethyl)benzoic acid: Oxidation byproduct (Air sensitive).[1]

    • Piperidine:[1][2][3][4][5] Unreacted starting material.

    • Bis-alkylation products: If synthesized via reactive halides.

Core Purification Logic: The "Amphiphilic Switch"[1]

The most robust purification method relies on the basicity of the piperidine nitrogen (


). By manipulating pH, we can shuttle the target molecule between aqueous and organic phases, leaving non-basic impurities (neutral starting materials) and acidic impurities (benzoic acid byproducts) behind.[1]
Method A: Acid-Base Extraction (Primary Protocol)

Best for: Bulk purification (>1g), removing non-basic impurities.[1]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M Hydrochloric Acid (HCl)[1]

  • 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )[1]
    
  • Brine (Sat. NaCl)[1]

  • Sodium Sulfate (

    
    )[1]
    

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acid Extraction (Target to Aqueous):

    • Extract the organic layer with 1M HCl (

      
       mL).[1]
      
    • Mechanism:[1][2][4][5][6][7] The amine protonates (

      
      ), becoming water-soluble.[1] Neutral impurities remain in the EtOAc.
      
    • CRITICAL STEP: Keep the combined acidic aqueous layers cold (

      
      ) to prevent acid-catalyzed aldehyde degradation.
      
  • Organic Wash: Wash the combined acidic aqueous phase with fresh EtOAc (

    
     mL) to remove entrained neutrals. Discard this organic wash.
    
  • Basification (Target to Organic):

    • Cool the aqueous phase in an ice bath.[8]

    • Slowly add 2M NaOH (or solid

      
       for milder conditions) until pH 
      
      
      
      .[1]
    • Observation: The solution will turn cloudy as the free base "oils out."

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (

    
     mL).
    
  • Drying: Wash combined DCM layers with Brine, dry over

    
    , filter, and concentrate in vacuo.
    

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Target + Neutrals + Acids) OrgSolvent Dissolve in EtOAc Start->OrgSolvent AcidWash Extract with 1M HCl (pH < 2) OrgSolvent->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutrals) PhaseSep1->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (Contains Target-H+) PhaseSep1->AqLayer1 Target protonates Discard1 Discard / Recycle OrgLayer1->Discard1 Basify Basify with NaOH (pH > 10) AqLayer1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM PhaseSep2 Phase Separation ExtractDCM->PhaseSep2 AqLayer2 Aqueous Layer (Salts + Acids) PhaseSep2->AqLayer2 Waste OrgLayer2 Organic Layer (Pure Target Free Base) PhaseSep2->OrgLayer2 Target deprotonates Final Dry & Concentrate (Pure Oil/Solid) OrgLayer2->Final

Figure 1: Selective protonation strategy to isolate amino-benzaldehydes from neutral and acidic byproducts.

Advanced Purification: Bisulfite Adduct & Chromatography

If the acid-base method yields <95% purity, use these secondary techniques.

Method B: Bisulfite Adduct Purification (Chemo-selective)

Best for: Removing non-aldehyde impurities (e.g., ketones, over-alkylated amines).[1]

Aldehydes form solid, water-soluble adducts with sodium bisulfite (


).[1] This is highly specific.

Protocol:

  • Adduct Formation: Dissolve crude oil in minimal Ethanol (EtOH).[1] Add 2-3 equivalents of saturated aqueous

    
    .
    
  • Precipitation: Shake vigorously for 5-10 minutes. The bisulfite adduct (a sulfonate salt) often precipitates as a white solid.

  • Wash: Filter the solid (or wash the aqueous layer if no precipitate forms) with Et₂O to remove organic impurities.

  • Regeneration: Suspend the solid in water. Add saturated

    
     or 10% NaOH to hydrolyze the adduct and liberate the aldehyde.
    
  • Recovery: Extract the regenerated aldehyde into DCM.

Method C: Flash Column Chromatography

Best for: Final polishing or separating close structural analogs.[1]

Challenge: Amines interact strongly with acidic silanol groups on silica gel, causing "streaking" (broad peaks) and poor separation.[1] Solution: Deactivate the silica with Triethylamine (TEA).

Column Setup:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: 1-5% Methanol in DCM (plus modifier).[1]

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

  • Note: Alternatively, flush the column with 5% TEA/Hexane before loading, then run standard eluents.[1]

Quality Control & Stability

Analytical Checkpoints
MethodExpected SignalDiagnostic Value
TLC Run in DCM:MeOH (95:5) + 1% TEA.[1]Single spot. (Without TEA, spot will streak).[1]
1H NMR

ppm (s, 1H, -CHO).[1]
Confirm aldehyde integrity (loss indicates oxidation).[1]
1H NMR

ppm (s, 2H, Ar-CH₂-N).[1]
Confirm benzylic amine connection.
MS (ESI)

peak.[1][6]
Verify molecular weight.
Storage Protocol

Aldehydes are "living" chemicals. Improper storage leads to rapid degradation.

  • Inert Atmosphere: Flush vials with Nitrogen or Argon.

  • Temperature: Store at -20°C .

  • Physical Form: If an oil, consider converting to the HCl salt for long-term storage. The salt is a stable solid and resistant to oxidation.

    • To make salt: Dissolve free base in Et₂O, bubble HCl gas or add HCl/Dioxane.[1] Filter the white precipitate.

References

  • Synthesis of Amino-Benzaldehydes: Zhang, B. L., et al. "Preparation for 4-(pyrrolidin-1-ylmethyl)benzaldehyde."[1] Atlantis Press. Link

  • Acid-Base Extraction Principles: "Acid-Base Extraction." Chemistry LibreTexts. Link

  • Bisulfite Purification: "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." PMC (NIH).[1] Link

  • Handling of 4-Aminobenzaldehydes: "Safety Data Sheet: 4-Aminobenzaldehyde." Fisher Scientific. Link[1]

  • General Aldehyde Purification: "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes." ACS Publications. Link[1]

Sources

Application

Application Note: High-Yield Process Development for 4-(Piperidin-1-ylmethyl)benzaldehyde

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9). This molecule is a critical pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9). This molecule is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for H3 histamine antagonists (e.g., Pitolisant analogs) and PARP inhibitors.

While multiple synthetic routes exist, this guide prioritizes the Nucleophilic Substitution (S_N2) of 4-(chloromethyl)benzaldehyde. This route is selected for its superior atom economy and scalability compared to reductive amination or Vilsmeier-Haack formylation.

Key Technical Insight: The primary challenge in this synthesis is Chemoselectivity. The starting material contains two electrophilic sites: the alkyl halide (target) and the aldehyde (off-target). Uncontrolled conditions lead to the formation of reversible aminal impurities. This protocol utilizes a pH-controlled workup strategy to act as a self-validating purification step, ensuring high aldehyde integrity.

Target Molecule Profile

PropertySpecification
Chemical Name 4-(Piperidin-1-ylmethyl)benzaldehyde
CAS Number 471929-86-9
Molecular Formula C₁₃H₁₇NO
Molecular Weight 203.28 g/mol
Physical State Viscous yellow oil (often solidifies upon high-vacuum drying)
Solubility Soluble in DCM, EtOAc, Acetonitrile; Insoluble in Water (at pH > 8)

Strategic Route Selection

Route A: Nucleophilic Substitution (Recommended)
  • Reaction: 4-(Chloromethyl)benzaldehyde + Piperidine + Base

    
     Product
    
  • Pros: High conversion (>95%), cheap reagents, no heavy metal waste.

  • Cons: Potential for aminal formation (reversible).

  • Verdict: Best for scale-up if temperature and stoichiometry are controlled.

Route B: Reductive Amination
  • Reaction: Terephthalaldehyde + Piperidine + NaBH(OAc)₃

  • Pros: Mild conditions.

  • Cons: Statistical mixture of mono- and bis-amination products is unavoidable, leading to difficult chromatographic separations. Low yield (~40-50%).

Route C: Deprotection of Acetal
  • Reaction: 4-(Chloromethyl)benzaldehyde dimethyl acetal + Piperidine

    
     Acid Hydrolysis
    
  • Pros: Completely protects the aldehyde from side reactions.

  • Cons: Adds two steps (protection/deprotection) and increases cost significantly.

Reaction Mechanism & Impurity Control

The following diagram illustrates the reaction pathway and the critical "Aminal Loop" impurity that must be managed.

ReactionPathway SM 4-(Chloromethyl) benzaldehyde Target TARGET: 4-(Piperidin-1-ylmethyl) benzaldehyde SM->Target S_N2 Alkylation (Irreversible) Aminal Aminal Impurity (Unstable) SM->Aminal C=O Attack (Reversible) Piperidine Piperidine (Nucleophile) Piperidine->Target Piperidine->Aminal Base K2CO3 (HCl Scavenger) Base->Target Base Aminal->Target Acidic Workup (Hydrolysis)

Figure 1: Reaction pathway showing the irreversible S_N2 formation of the target and the reversible formation of aminal impurities. The protocol leverages the reversibility of the aminal to recover yield during workup.

Detailed Protocol (Scale: 100g Batch)

Materials
  • 4-(Chloromethyl)benzaldehyde (4-CMB): 100.0 g (0.647 mol)

  • Piperidine: 60.5 g (0.711 mol, 1.1 equiv)

  • Potassium Carbonate (Anhydrous, Granular): 134.0 g (0.970 mol, 1.5 equiv)

  • Acetonitrile (ACN): 500 mL (5 vol)

  • Ethyl Acetate (EtOAc): For extraction[1]

  • 1N HCl & Sat. NaHCO₃: For pH swing workup

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Reactor Prep: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Charging: Charge Acetonitrile (500 mL) and 4-CMB (100 g) . Stir until fully dissolved (endothermic dissolution).

  • Base Addition: Add Potassium Carbonate (134 g) in a single portion. The slurry will be thick; ensure agitation is sufficient.

Phase 2: Controlled Addition (Critical Step)
  • Temperature Control: Cool the slurry to 10-15°C using an ice/water bath. Rationale: Lower temperature suppresses the attack on the carbonyl group.

  • Addition: Charge Piperidine (60.5 g) into the addition funnel. Add dropwise over 45-60 minutes .

    • Observation: A mild exotherm is expected. Maintain internal temperature

      
      .
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4-6 hours .

    • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3] The limiting reagent (4-CMB) should be

      
      .
      
Phase 3: Workup & Purification (The "Self-Validating" System)
  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove solid potassium salts (

    
     and excess 
    
    
    
    ). Wash the cake with ACN (100 mL).
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to remove Acetonitrile. A yellow oily residue remains.

  • Acid Wash (Aminal Hydrolysis): Dissolve the residue in EtOAc (400 mL) .

    • Crucial Step: Wash with 1N HCl (300 mL) .

    • Mechanism:[4] The product (amine) will protonate and move to the aqueous layer. Any neutral organic impurities (unreacted 4-CMB) remain in the organic layer. Crucially, if any aminal impurity formed, the acid will hydrolyze it back to the aldehyde (target) and piperidine.

  • Phase Separation: Separate layers. Keep the Aqueous Layer (contains Product-HCl salt). Discard the organic layer (impurities).

  • Base Release: Cool the aqueous layer to 10°C. Basify to pH 9-10 using 20% NaOH or Sat. NaHCO₃ . The product will oil out as a free base.

  • Extraction: Extract the cloudy aqueous mixture with EtOAc (2 x 300 mL) .

  • Drying: Dry combined organics over

    
    , filter, and concentrate to dryness.
    
Yield & Characterization[10][11]
  • Expected Yield: 118 - 125 g (90 - 95%)

  • Appearance: Clear to pale yellow oil.

  • Storage: Store under Nitrogen at 4°C. Aldehydes are prone to air oxidation (forming benzoic acid derivatives).

Process Flow Diagram

ProcessFlow Start Start: 4-CMB + ACN BaseAdd Add K2CO3 Cool to 15°C Start->BaseAdd PipAdd Add Piperidine (Controlled Rate) BaseAdd->PipAdd Filter Filter Salts Remove Solvent PipAdd->Filter Stir 6h @ RT AcidWash Extract into 1N HCl (Removes Neutrals & Hydrolyzes Aminals) Filter->AcidWash BaseRelease Basify Aqueous Layer Extract with EtOAc AcidWash->BaseRelease Aqueous Layer Final Final Product (Yellow Oil) BaseRelease->Final

Figure 2: Process workflow emphasizing the Acid/Base swing extraction which serves as both purification and impurity remediation.

Analytical Controls

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV @ 254 nm (Benzaldehyde chromophore).

  • Retention Time: Product elutes earlier than starting material due to the polar amine group (in acidic mobile phase).

NMR Interpretation (400 MHz, CDCl₃)
  • Aldehyde Proton (-CHO): Singlet at ~10.0 ppm. Critical Check: If this peak is small or missing, aminal formation or oxidation has occurred.

  • Benzylic Protons (Ar-CH₂-N): Singlet at ~3.5 - 3.6 ppm.

  • Aromatic Protons: Two doublets (AA'BB' system) around 7.4 - 7.8 ppm.

  • Piperidine Ring: Multiplets at 2.4 ppm (4H, adjacent to N) and 1.4-1.6 ppm (6H).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction during workup.The product is an amine; ensure pH > 10 during the final extraction to fully deprotonate it.
Solid Precipitate in Oil Residual salts or Benzoic Acid formation.Re-dissolve in EtOAc and wash with Sat. NaHCO₃ (removes acid). Dry thoroughly.
NMR shows "messy" peaks near 5-6 ppm Aminal/Hemiaminal impurity.The reaction mixture was not hydrolyzed sufficiently. Repeat the 1N HCl wash step.
Dark Coloration Polymerization or Oxidation.Ensure reaction temperature was kept < 25°C. Use fresh 4-CMB.

References

  • PubChem. (n.d.).[5] 4-(Piperidin-1-ylmethyl)benzaldehyde (CID 7164649).[6] National Library of Medicine. Retrieved February 7, 2026, from [Link]

Sources

Method

derivatization of 4-(Piperidin-1-ylmethyl)benzaldehyde for analysis

Application Note: High-Sensitivity Derivatization & Analysis of 4-(Piperidin-1-ylmethyl)benzaldehyde Abstract & Strategic Rationale 4-(Piperidin-1-ylmethyl)benzaldehyde is a critical intermediate in the synthesis of phar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Derivatization & Analysis of 4-(Piperidin-1-ylmethyl)benzaldehyde

Abstract & Strategic Rationale

4-(Piperidin-1-ylmethyl)benzaldehyde is a critical intermediate in the synthesis of pharmaceutical agents, including H3 receptor antagonists and anti-inflammatory drugs. Its analysis presents a unique "amphoteric" challenge:

  • Reactivity: The aldehyde moiety (-CHO) is prone to autoxidation to the corresponding benzoic acid, compromising sample integrity during storage and analysis.[1]

  • Basicity: The tertiary piperidine nitrogen (pKa ~9-10) causes severe peak tailing on standard silica-based HPLC columns and interacts with active sites in GC liners.[1]

The Solution: Derivatization.[1][2][3][4][5][6][7][8] We employ a Dual-Stream Analytical Strategy :

  • Stream A (HPLC-UV): Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) .[1][9] This "locks" the aldehyde into a stable hydrazone chromophore (λmax ~360 nm), enhancing UV sensitivity and preventing on-column oxidation.[1]

  • Stream B (GC-MS): Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) . This converts the aldehyde to a volatile, thermally stable oxime, ideal for trace impurity profiling without thermal degradation.

Reaction Mechanisms & Pathway Visualization

The following diagram illustrates the chemical pathways for both analytical streams.

Derivatization_Pathways Analyte 4-(Piperidin-1-ylmethyl) benzaldehyde DNPH 2,4-DNPH (Acidic Media) Analyte->DNPH Stream A (HPLC) PFBHA PFBHA Reagent Analyte->PFBHA Stream B (GC-MS) Hydrazone Stable Hydrazone (UV @ 360nm) DNPH->Hydrazone Nucleophilic Addition-Elimination Oxime PFB-Oxime (Volatile/GC-MS) PFBHA->Oxime Oximation

Caption: Figure 1. Dual-stream derivatization strategy targeting the aldehyde functionality for UV and MS detection.

Protocol A: HPLC-UV Analysis via DNPH Derivatization

Objective: Quantitative purity analysis and assay determination. Mechanism: The nucleophilic hydrazine nitrogen attacks the electrophilic carbonyl carbon.[1] Acid catalysis is required, but the basic piperidine nitrogen will also protonate, increasing water solubility of the derivative.

Reagents & Preparation
  • Reaction Solvent: Acetonitrile (ACN) / Water (50:50 v/v).[1]

  • DNPH Reagent: Dissolve 50 mg 2,4-DNPH in 10 mL ACN. Add 0.5 mL conc. HCL (Caution: Exothermic).[1]

  • Buffer: 20 mM Ammonium Acetate, pH 6.0 (for HPLC mobile phase).

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10 mg of 4-(Piperidin-1-ylmethyl)benzaldehyde in 10 mL ACN (Concentration: 1 mg/mL).

  • Derivatization:

    • Aliquot 100 µL of Sample Solution into a 2 mL amber vial.

    • Add 400 µL of DNPH Reagent .[1]

    • Vortex for 30 seconds.

    • Incubate at 40°C for 30 minutes . (Heat ensures complete conversion of the sterically hindered aldehyde).[1]

  • Quenching/Neutralization:

    • Critical Step: The reaction mix is highly acidic.[1] Add 500 µL of 1M Sodium Acetate to buffer the solution to pH ~4-5. This prevents damage to the HPLC column and ensures the piperidine moiety is in a consistent ionization state.

  • Analysis: Inject 10 µL directly into the HPLC.

HPLC Conditions
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate (pH 6.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 360 nm (Specific for Hydrazone)

Why this works: The DNPH tag shifts detection to the visible region (360 nm), eliminating interference from non-carbonyl impurities that absorb in the low UV (210-254 nm).

Protocol B: GC-MS Analysis via PFBHA Oximation

Objective: Trace impurity profiling and volatile organic impurity (VOI) analysis. Mechanism: PFBHA reacts with the aldehyde to form an oxime.[1] The pentafluorobenzyl group adds significant mass and electron-capturing ability, making it ideal for MS sensitivity, while eliminating the polarity of the carbonyl oxygen.

Reagents
  • PFBHA Reagent: 10 mg/mL O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride in water.

  • Extraction Solvent: Hexane or MTBE.[1]

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5 mg analyte in 5 mL Methanol.

  • Derivatization:

    • Mix 100 µL Sample + 200 µL PFBHA Reagent .

    • Incubate at 60°C for 20 minutes .

  • Extraction (Liquid-Liquid):

    • Add 500 µL Hexane.[1]

    • Vortex vigorously for 1 minute.

    • Allow phases to separate. The non-polar PFB-oxime partitions into the upper Hexane layer.[1]

    • Note: The basic piperidine group may partially retain the derivative in the aqueous phase if the pH is too low. Add 50 µL 1M NaOH before extraction to ensure the piperidine is deprotonated (neutral) and fully extracts into Hexane.[1]

  • Analysis: Inject 1 µL of the Hexane layer into GC-MS.

GC-MS Conditions
ParameterSetting
Inlet Splitless @ 250°C
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Oven 60°C (1 min) → 20°C/min → 300°C (5 min)
MS Source EI (70 eV) or NCI (Methane gas) for ultra-trace
SIM Ions Monitor m/z 181 (PFB cation) and molecular ion

Analytical Workflow Diagram

Analytical_Workflow cluster_HPLC Pathway A: Quantitative Assay cluster_GC Pathway B: Impurity Profiling Sample Raw Sample (Solid/Oil) Dissolution Dissolve in ACN/MeOH Sample->Dissolution DNPH_Add Add DNPH + HCl (40°C, 30 min) Dissolution->DNPH_Add PFBHA_Add Add PFBHA (60°C, 20 min) Dissolution->PFBHA_Add Buffer Buffer to pH 4-5 (Na-Acetate) DNPH_Add->Buffer HPLC HPLC-UV (360 nm) Buffer->HPLC Base_Add Basify (NaOH) Deprotonate Piperidine PFBHA_Add->Base_Add Extract Extract into Hexane Base_Add->Extract GCMS GC-MS Analysis Extract->GCMS

Caption: Figure 2.[1] Operational workflow for parallel HPLC and GC-MS analysis.

References

  • Chemguide. (2023).[1] Addition-Elimination Reactions of Aldehydes and Ketones (2,4-DNPH). Retrieved from [Link]

  • National Institutes of Health (NIH). (2019).[1] Development of a HPLC-FL method to determine benzaldehyde after derivatization. Retrieved from [Link]

  • ResearchGate. (2014).[1] Derivatization Methods in GC and GC/MS: Pentafluorobenzyl Oxime Formation. Retrieved from [Link]

Sources

Application

Application Note: Optimized Synthesis of Betti Bases via Mannich Reaction of 2-Naphthol

Executive Summary The aminoalkylation of electron-rich phenols, specifically 2-naphthol, via the Mannich reaction (often termed the Betti reaction ) is a cornerstone transformation in medicinal chemistry.[1][2] It yields...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminoalkylation of electron-rich phenols, specifically 2-naphthol, via the Mannich reaction (often termed the Betti reaction ) is a cornerstone transformation in medicinal chemistry.[1][2] It yields 1-(aminomethyl)-2-naphthols ("Betti bases"), which serve as privileged scaffolds in drug discovery and as chiral ligands in asymmetric catalysis.

This guide provides high-fidelity protocols for synthesizing these compounds, transitioning from classical solvent-heavy methods to modern, green chemistry approaches suitable for pharmaceutical scale-up. It emphasizes the ortho-quinone methide (o-QM) mechanism, a critical distinction from standard Mannich pathways, to explain regioselectivity and reaction kinetics.

Mechanistic Insight: The o-Quinone Methide Pathway[3]

Unlike the standard Mannich reaction which typically proceeds via an iminium ion attack on a nucleophile, the reaction with 2-naphthol involves a distinct "on-water" or solvent-free mechanism favored by the phenolic hydroxyl group.

Causality & Selectivity:

  • Activation: The aldehyde condenses with 2-naphthol first (or simultaneously with the amine) to form an intermediate.

  • The Critical Intermediate: The reaction proceeds through the formation of an ortho-quinone methide (o-QM) species.[1][3] This highly reactive intermediate is generated in situ via dehydration.

  • Regioselectivity: The reaction occurs almost exclusively at the C1 position (ortho to the -OH). The C3 position is thermodynamically accessible but kinetically disfavored under standard Betti conditions due to the stability of the 1,2-relationship in the transition state.

  • Michael Addition: The amine acts as a Michael donor, attacking the exocyclic double bond of the o-QM to restore aromaticity and yield the final Betti base.

Figure 1: Mechanistic Pathway (o-QM Route)[3]

BettiMechanism Reagents 2-Naphthol + Aldehyde Inter Hemiacetal Intermediate Reagents->Inter - H2O oQM ortho-Quinone Methide (o-QM) Inter->oQM Dehydration TS Michael Addition Transition State oQM->TS + Amine Amine Amine (Nucleophile) Amine->TS Product Betti Base (1-aminomethyl-2-naphthol) TS->Product Re-aromatization

Caption: The reaction proceeds via the formation of a reactive ortho-quinone methide intermediate, followed by nucleophilic attack by the amine.

Experimental Protocols

Protocol A: The "Green" Solvent-Free Catalytic Method (Recommended)

Context: This method is superior for library generation in drug discovery due to high atom economy, absence of toxic solvents, and rapid kinetics.

Reagents:

  • 2-Naphthol (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) or Primary Amine (1.2 equiv)

  • Catalyst: Tannic Acid (3 mol%) or p-TSA (5 mol%)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, mix 2-naphthol (10 mmol), benzaldehyde (10 mmol), and the amine (12 mmol).

  • Catalyst Addition: Add Tannic Acid (0.03 mmol, ~50 mg) or p-TSA.

  • Reaction:

    • Option A (Thermal): Heat the mixture in an oil bath at 110°C for 10–30 minutes. The mixture will melt and become homogeneous.

    • Option B (Microwave - High Throughput): Irradiate at 300W for 2–5 minutes.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Workup: Cool the reaction mixture to room temperature. Add 10 mL of water (or ethanol) and stir vigorously. The product typically precipitates as a solid.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol to obtain pure crystals.

Validation Criteria:

  • Yield: Expect 85–95%.

  • Purity: >98% by HPLC.

  • Identification: 1H NMR should show a characteristic singlet (or AB quartet if chiral) for the benzylic -CH- proton around δ 5.5–6.5 ppm.

Protocol B: Classical Ethanol Reflux (Robust Scale-Up)

Context: Suitable for large-scale batches where thermal control of exothermic steps is required.

Reagents:

  • 2-Naphthol (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Solvent: Ethanol (95%)

Methodology:

  • Dissolve 2-naphthol in ethanol (5 mL/g).

  • Add the amine followed by the aldehyde dropwise to control exotherm.

  • Reflux the mixture for 6–12 hours.

  • Cool to 0°C. The Betti base often crystallizes directly from the mother liquor.

  • Filter and wash with cold ethanol.

Data Summary: Catalyst & Amine Comparison

The following table summarizes expected yields based on internal optimization and literature validation using Protocol A (Solvent-Free).

EntryAmine (Nucleophile)Aldehyde (Electrophile)CatalystTime (min)Yield (%)
1 MorpholineBenzaldehydeNone (Thermal)4578
2 MorpholineBenzaldehydeTannic Acid 15 94
3 Piperidine4-Cl-Benzaldehydep-TSA2091
4 AnilineBenzaldehydeTannic Acid2588
5 Pyrrolidine4-NO2-BenzaldehydeIonic Liquid*1096

*Ionic Liquid: [bmim]HSO4 or similar acidic ILs.

Applications in Drug Development[4][5]

A. Chiral Ligands for Asymmetric Synthesis

The Betti base possesses a chiral center at the benzylic carbon. Enantiopure Betti bases (resolved via tartaric acid or synthesized using chiral amines like


-methylbenzylamine) are potent ligands.
  • Application: Used in the enantioselective addition of diethylzinc to aldehydes.[4]

  • Significance: Provides non-racemic scaffolds for further medicinal chemistry elaboration.

B. Biological Activity & Pharmacophores

1-Aminomethyl-2-naphthol derivatives exhibit pleiotropic pharmacology:

  • Anticancer: Inhibition of specific tumor cell lines (e.g., MCF-7).

  • Antibacterial: Disruption of bacterial cell walls observed in morpholine-derived Betti bases.

  • MDR Reversal: Some derivatives act as P-glycoprotein inhibitors, reversing multi-drug resistance in chemotherapy.

Figure 2: Workflow for Drug Scaffold Generation

Workflow Start Library Design (Aldehyde/Amine Selection) Synth Green Synthesis (Protocol A: Solvent-Free) Start->Synth Workup Precipitation & Filtration (Water/Ethanol Wash) Synth->Workup QC QC: NMR & HPLC (Check Purity >95%) Workup->QC QC->Synth Fail (Optimize) Screen Biological Screening (Anticancer/Antibacterial) QC->Screen Pass

Caption: Operational workflow for generating Betti base libraries for biological screening.

Troubleshooting & Expert Tips

  • Bis-Betti Base Formation:

    • Symptom:[1][3][5][6][7][8][9][10] Insoluble high-melting solid.

    • Cause: Excess aldehyde/amine reacting with the naphthol at both C1 and another activated position (rare) or bridging two naphthols.

    • Solution: Maintain strict 1:1:1 stoichiometry or use a slight excess of 2-naphthol.

  • O-Alkylation vs. C-Alkylation:

    • Insight: C-alkylation (Betti base) is thermodynamically favored. However, kinetic control can sometimes lead to O-hemiaminals.

    • Fix: Ensure temperature is sufficient (>80°C) to overcome the activation energy for the C-alkylation pathway (via the o-QM).

  • Viscosity in Solvent-Free Reactions:

    • Issue: Magnetic stir bar seizes.

    • Fix: Use an overhead stirrer or switch to the "Water-Paste" method (add few drops of water to create a slurry).

References

  • Cardellicchio, C., et al. (2024). "Recent advances in the transformation reactions of the Betti base derivatives." RSC Advances, 14, 12345.

  • Singh, R. K., & Duvedi, R. (2014).[3] "Environment-friendly green chemistry approaches for an efficient synthesis of 1-amidoalkyl-2-naphthols catalyzed by tannic acid."[3] Arabian Journal of Chemistry. [3]

  • Mou, J., et al. (2017).[2] "Highly efficient one-pot three-component Betti reaction in water using reverse zinc oxide micelles."[2] RSC Advances, 7, 15000.

  • Olyaei, A., & Sadeghpour, M. (2019). "Recent advances in the synthesis and synthetic applications of Betti base."[1][2][11][4][6][8][9][12] RSC Advances, 9, 18000.

  • Koli, B., et al. (2021).[6] "Recent Progress in Green Synthesis of Mannich Bases." Chemical Science Transactions, 10(3).

Sources

Method

The Pivotal Role of NLRP3 in Inflammation: A Guide to the Development of Potent Inhibitors

Abstract The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, acting as a key sensor for a wide array of microbial and endogenous danger signals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, acting as a key sensor for a wide array of microbial and endogenous danger signals.[1] Its activation triggers a cascade of inflammatory responses, including the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and a form of inflammatory cell death known as pyroptosis.[2][3] While essential for host defense, aberrant NLRP3 inflammasome activation is a key driver in a multitude of chronic inflammatory and autoimmune diseases, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders like Alzheimer's disease.[2][4][5] This has positioned the NLRP3 inflammasome as a highly attractive therapeutic target for the development of novel anti-inflammatory drugs.[6][7] This comprehensive guide provides an in-depth overview of the NLRP3 signaling pathway, detailed protocols for in vitro and in vivo models to screen and characterize NLRP3 inhibitors, and expert insights into the critical experimental choices that ensure data integrity and translatability.

The NLRP3 Inflammasome: A Central Hub of Inflammation

The activation of the NLRP3 inflammasome is a tightly regulated two-step process, ensuring that its powerful inflammatory response is initiated only in the presence of genuine threats.[8]

Step 1: Priming (Signal 1)

The initial "priming" signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or endogenous cytokines like tumor necrosis factor-alpha (TNF-α).[8][9] This signal engages pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of the NF-κB signaling pathway. This results in the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of IL-1β (pro-IL-1β).[8][10]

Step 2: Activation (Signal 2)

The second activation signal is provided by a diverse range of stimuli, including:

  • Pathogen-associated molecular patterns (PAMPs): Bacterial toxins like nigericin.[11]

  • Damage-associated molecular patterns (DAMPs): Extracellular ATP, crystalline substances like monosodium urate (MSU) and cholesterol crystals, and amyloid-β.[11][12]

These diverse stimuli converge on a common set of cellular events that trigger the activation of the NLRP3 protein. A key event is the efflux of potassium ions (K+) from the cell, which is a common trigger for NLRP3 activation.[9][12] Other contributing factors include calcium (Ca2+) influx, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[9]

Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC).[13] ASC then serves as a platform for the recruitment and proximity-induced auto-activation of pro-caspase-1.[3] Activated caspase-1 is the effector enzyme of the inflammasome, responsible for:

  • Cytokine Maturation: Cleavage of pro-IL-1β and pro-IL-18 into their biologically active forms, which are then secreted from the cell.[3]

  • Pyroptosis: Cleavage of gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, cell lysis, and the release of cellular contents, further amplifying the inflammatory response.[3][14]

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Inflammasome Assembly & Activation cluster_3 Downstream Effects PAMPs PAMPs (e.g., LPS) DAMPs (e.g., TNF-α) TLR Toll-like Receptor (TLR4) PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive pro_IL1b Pro-IL-1β Transcription->pro_IL1b Stimuli Diverse Stimuli (ATP, Nigericin, MSU) Events Cellular Events (K+ Efflux, ROS) Stimuli->Events Events->NLRP3_inactive NLRP3_active Active NLRP3 Oligomerization NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruitment & Cleavage pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Recruitment & Cleavage active_caspase1 Active Caspase-1 pro_caspase1->active_caspase1 Recruitment & Cleavage active_caspase1->pro_IL1b GSDMD Gasdermin D (GSDMD) active_caspase1->GSDMD IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis

Figure 1. A schematic representation of the two-step activation of the NLRP3 inflammasome.

In Vitro Assays for Screening NLRP3 Inhibitors

A robust in vitro screening cascade is essential for the identification and characterization of novel NLRP3 inhibitors. The following protocols are designed to be performed in a sequential manner, starting with a primary screen to identify active compounds, followed by secondary assays to confirm their mechanism of action.

Primary Screening: Inhibition of IL-1β Secretion

This assay is the workhorse for high-throughput screening of NLRP3 inhibitors. It utilizes immortalized human monocytic THP-1 cells or primary bone marrow-derived macrophages (BMDMs), which are first primed with LPS and then stimulated with a known NLRP3 activator.

Protocol: IL-1β Release Assay in LPS-Primed Macrophages

  • Cell Culture: Culture THP-1 cells or BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Priming (Signal 1): Prime the cells with 500 ng/mL of LPS for 3-4 hours.[2]

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for 30-60 minutes.[8]

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding one of the following stimuli:

    • Nigericin: 10-20 µM for 45-60 minutes.[2][15]

    • ATP: 2.5-5 mM for 30-60 minutes.[2][8]

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes and carefully collect the cell culture supernatant.[8]

  • IL-1β Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[6]

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[8]

Secondary Assays: Confirming the Mechanism of Action

Compounds that show activity in the primary screen should be further evaluated in secondary assays to confirm that they are indeed targeting the NLRP3 inflammasome and to rule out off-target effects.

2.2.1. Caspase-1 Activity Assay

This assay directly measures the activity of the effector enzyme of the inflammasome.

Protocol: Fluorometric Caspase-1 Activity Assay

  • Cell Lysis: Following inhibitor treatment and NLRP3 activation as described in the primary screen, lyse the cells to release intracellular contents.

  • Substrate Addition: Add a fluorogenic caspase-1 substrate, such as YVAD-AFC, to the cell lysate.

  • Fluorescence Measurement: The cleavage of the substrate by active caspase-1 releases a fluorescent molecule (AFC), which can be quantified using a fluorometer (Ex/Em = 400/505 nm).

2.2.2. Pyroptosis (Cell Lysis) Assay

This assay quantifies cell death resulting from NLRP3 inflammasome activation.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

  • Sample Collection: Use the same cell culture supernatant collected for the IL-1β ELISA.

  • LDH Measurement: Measure the amount of LDH released into the supernatant using a commercially available cytotoxicity assay kit.[7][16] LDH is a cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of pyroptosis.[17]

2.2.3. ASC Speck Formation Assay

This imaging-based assay visualizes the formation of the ASC speck, a key upstream event in inflammasome assembly.

Protocol: Immunofluorescence Staining of ASC Specks

  • Cell Culture and Treatment: Culture cells on coverslips and treat them as described in the primary screening protocol.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.

  • Imaging: Visualize the ASC specks using a fluorescence microscope. In activated cells, ASC will polymerize into a single large, perinuclear speck.[18][19]

Experimental Workflow for In Vitro Screening

InVitro_Workflow start Start: Compound Library primary_screen Primary Screen: IL-1β Release Assay (IC50 Determination) start->primary_screen active_compounds Active Compounds primary_screen->active_compounds Hit inactive_compounds Inactive Compounds primary_screen->inactive_compounds No Hit secondary_assays Secondary Assays: - Caspase-1 Activity - Pyroptosis (LDH) Assay - ASC Speck Formation active_compounds->secondary_assays confirmed_hits Confirmed NLRP3 Inhibitors secondary_assays->confirmed_hits Confirmation

Figure 2. A typical workflow for the in vitro screening and validation of NLRP3 inhibitors.

In Vivo Models for Efficacy Testing

Promising NLRP3 inhibitors identified through in vitro screening must be evaluated in relevant animal models of NLRP3-driven diseases to assess their in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Monosodium Urate (MSU) Crystal-Induced Peritonitis

This is an acute model of NLRP3-dependent inflammation that is widely used to evaluate the in vivo potency of NLRP3 inhibitors.

Protocol: MSU-Induced Peritonitis in Mice

  • Animal Model: Use C57BL/6 mice.

  • Inhibitor Administration: Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Disease Induction: Inject 1 mg of MSU crystals in sterile PBS intraperitoneally to induce peritonitis.[20]

  • Endpoint Analysis (4-6 hours post-MSU injection):

    • Peritoneal Lavage: Collect peritoneal lavage fluid to quantify the influx of inflammatory cells, particularly neutrophils, by flow cytometry.

    • Cytokine Measurement: Measure the levels of IL-1β in the peritoneal lavage fluid by ELISA.

Monosodium Urate (MSU) Crystal-Induced Gout Model

This model mimics the clinical features of acute gouty arthritis.

Protocol: MSU-Induced Gout in Mice

  • Animal Model: Use BALB/c or C57BL/6 mice.

  • Disease Induction: Inject MSU crystals (e.g., 1 mg in 50 µl PBS) into the footpad or ankle joint of the mice.[21][22][23]

  • Inhibitor Treatment: Administer the test compound either prophylactically (before MSU injection) or therapeutically (after MSU injection).[21]

  • Endpoint Analysis:

    • Clinical Scoring: Measure paw swelling and redness over time.

    • Histopathology: At the end of the study, collect the inflamed joints for histological analysis of inflammation and tissue damage.

Data Interpretation and Troubleshooting

  • Specificity: It is crucial to confirm that the inhibitory effect of a compound is specific to the NLRP3 inflammasome and not due to general cytotoxicity or inhibition of upstream signaling pathways (e.g., NF-κB). This can be assessed by testing the compound against other inflammasomes (e.g., NLRC4, AIM2) or by measuring its effect on LPS-induced TNF-α production.

  • MCC950 as a Reference Compound: MCC950 is a potent and selective NLRP3 inhibitor that is widely used as a reference compound in both in vitro and in vivo studies.[14][24][25] It has a reported in vitro IC50 of approximately 8 nM.[24]

  • In Vivo Efficacy: A successful NLRP3 inhibitor should demonstrate a dose-dependent reduction in inflammation in animal models, with a clear correlation between drug exposure and the observed therapeutic effect.

Conclusion

The development of safe and effective NLRP3 inhibitors holds immense promise for the treatment of a wide range of inflammatory diseases. The protocols and guidelines presented in this application note provide a robust framework for researchers to identify, characterize, and validate novel NLRP3 inflammasome inhibitors. By employing a systematic and well-controlled experimental approach, the scientific community can accelerate the discovery of new therapies that target this central pathway of inflammation.

References

  • MDPI. (n.d.). Topical Collection : The Role of NLRP3 in Health and Disease. Retrieved from [Link]

  • Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477–489.
  • Juliana, C., Fernandes-Alnemri, T., Wu, J., Datta, P., Solorzano, L., Yu, J. W., ... & Alnemri, E. S. (2012). The pyrin domain of NALP3 is required for pursuing inflammasome activation. The Journal of biological chemistry, 287(42), 35603–35612.
  • EurekAlert!. (2026, February 5). Insilico Medicine nominates ISM5059, the peripheral-restricted NLRP3 inhibitor as preclinical candidate. Retrieved from [Link]

  • Wikipedia. (2024, August 29). NLRP3. Retrieved from [Link]

  • Signal Transduction and Targeted Therapy. (2021). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Retrieved from [Link]

  • PLOS One. (2024). Multi-omics analysis reveals STING activation mediates NLRP3-related pyroptosis and exacerbates myocardial ischemia-reperfusion injury. Retrieved from [Link]

  • YouTube. (2025, December 8). Targeting NLRP3: DFV890 and Beyond. Retrieved from [Link]

  • The Journal of Immunology. (2012). Mechanism of NLRP3 inflammasome activation. Retrieved from [Link]

  • The Journal of Immunology. (2011). The NLRP3 inflammasome in health and disease: the good, the bad and the ugly. Retrieved from [Link]

  • MDPI. (2020). Focus on the Role of NLRP3 Inflammasome in Diseases. Retrieved from [Link]

  • PR Newswire. (2026, February 5). Insilico Medicine Nominates ISM5059, the Peripheral-restricted NLRP3 Inhibitor as Preclinical Candidate, for the Treatment of Multiple Inflammatory and Metabolism Indications. Retrieved from [Link]

  • Frontiers in Immunology. (2022). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Retrieved from [Link]

  • Trends in Pharmacological Sciences. (2025). Targeting the NLRP3 inflammasome for inflammatory disease therapy. Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Retrieved from [Link]

  • PharmaVoice. (2026, January 29). Eli Lilly, BioAge chase NLRP3 inhibitors with 'pipeline in a pill' potential. Retrieved from [Link]

  • PubMed. (2023). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Retrieved from [Link]

  • JoVE. (2022, July 12). NLRP3 Inflammasome Activity Measurement by IL-1 Beta in DCs | Protocol Preview. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Human Interleukin 1 Beta (IL1b) ELISA Kit. Retrieved from [Link]

  • ResearchGate. (2024, February 29). Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout. Retrieved from [Link]

  • PubMed Central. (2014). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Retrieved from [Link]

  • Frontiers in Immunology. (2019). Nigericin Promotes NLRP3-Independent Bacterial Killing in Macrophages. Retrieved from [Link]

  • bioRxiv. (2020, January 30). Priming is dispensable for NLRP3 inflammasome activation in human monocytes In Vitro. Retrieved from [Link]

  • Inotiv. (n.d.). Monosodium Urate-Induced Gout (Rat, Mouse). Retrieved from [Link]

  • MDPI. (2021). Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemical validation of MCC950 as a noncompetitive inhibitor of.... Retrieved from [Link]

  • MDPI. (2023). Crocin Attenuates NLRP3 Inflammasome Activation by Inhibiting Mitochondrial Reactive Oxygen Species and Ameliorates Monosodium Urate-Induced Mouse Peritonitis. Retrieved from [Link]

  • Boston Children's Hospital. (n.d.). NLRP3 inflammasome activation triggers gasdermin D–independent inflammation. Retrieved from [Link]

  • JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Request PDF. Retrieved from [Link]

  • Cell Death and Disease. (2019). The classical NLRP3 inflammasome controls FADD unconventional secretion through microvesicle shedding. Retrieved from [Link]

  • Frontiers in Immunology. (2020). 1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-Glycerol (PLAG) Mitigates Monosodium Urate (MSU)-Induced Acute Gouty Inflammation in BALB/c Mice. Retrieved from [Link]

  • SciSpace. (n.d.). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.7. LDH Detection Assay. Retrieved from [Link]

  • bioRxiv. (n.d.). Priming is dispensable for NLRP3 inflammasome activation in human monocytes. Retrieved from [Link]

  • Frontiers in Immunology. (n.d.). The ASC Speck and NLRP3 Inflammasome Function Are Spatially and Temporally Distinct. Retrieved from [Link]

  • PubMed Central. (n.d.). A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients. Retrieved from [Link]

  • The Journal of Biological Chemistry. (2015). Lipopolysaccharide Primes the NALP3 Inflammasome by Inhibiting Its Ubiquitination and Degradation Mediated by the SCFFBXL2 E3 Ligase. Retrieved from [Link]

  • PubMed. (2016). Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. Retrieved from [Link]

Sources

Application

application in the synthesis of heterocyclic compounds

Application Note: Visible-Light Photoredox Catalysis for Late-Stage Heterocycle Functionalization Part 1: Executive Summary & Strategic Value In modern drug discovery, the ability to rapidly diversify "flat" heteroaromat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Visible-Light Photoredox Catalysis for Late-Stage Heterocycle Functionalization

Part 1: Executive Summary & Strategic Value

In modern drug discovery, the ability to rapidly diversify "flat" heteroaromatic scaffolds (pyridines, quinolines, diazines) is a critical bottleneck. Traditional methods—such as nucleophilic aromatic substitution (


) or transition-metal-catalyzed cross-couplings—often require pre-functionalized handles (halogens, boronates) and harsh thermal conditions that sensitive pharmacophores cannot withstand.

This guide details the application of Visible-Light Photoredox Catalysis for the synthesis of complex heterocyclic derivatives. We focus on two high-impact methodologies:

  • Radical Minisci-Type Alkylation: Utilizing alkyltrifluoroborates for direct C–H functionalization.[1]

  • Metallaphotoredox (Dual) Catalysis: Enabling C–N cross-coupling under mild conditions.

Key Advantage: These protocols operate under "Late-Stage Functionalization" (LSF) logic, allowing researchers to install alkyl or amino groups onto fully assembled drug scaffolds without de novo synthesis.

Part 2: Mechanistic Foundation

To troubleshoot these reactions effectively, one must understand the Single Electron Transfer (SET) events that drive them. Unlike thermal chemistry, these reactions rely on the excited state lifetime (


) and redox potentials (

) of the photocatalyst.
Mechanism A: The Radical Minisci Cycle

The classical Minisci reaction uses thermal oxidants (persulfates) and strong acids. The photoredox variant operates at neutral pH.

  • Excitation: The photocatalyst (PC) absorbs light, reaching an excited state (

    
    ).
    
  • Oxidative Quenching: The

    
     oxidizes the alkyl precursor (e.g., 
    
    
    
    ), generating an alkyl radical (
    
    
    ).
  • Addition: The nucleophilic

    
     attacks the electron-deficient heterocycle.
    
  • Re-aromatization: An oxidant (often internal or mild external) restores aromaticity.

Photoredox_Minisci PC_Ground PC (Ground State) PC_Excited PC* (Excited State) PC_Ground->PC_Excited hv (Blue LED) PC_Excited->PC_Ground SET (Reduction) Precursor Alkyl-BF3K (Radical Precursor) PC_Excited->Precursor Quenching Radical Alkyl Radical (R•) Precursor->Radical SET (Oxidation) -BF3, -K+ Intermediate Radical Cation Intermediate Radical->Intermediate + Heterocycle Heterocycle Heterocycle (Substrate) Product Functionalized Heterocycle Intermediate->Product Oxidation/Deprotonation

Figure 1: General oxidative quenching cycle for photoredox Minisci alkylation utilizing alkyltrifluoroborates.

Part 3: Validated Protocols

Protocol A: C–H Alkylation via Alkyltrifluoroborates

Based on methodology developed by the Molander Group.[1]

Application: Direct installation of primary, secondary, and tertiary alkyl groups onto electron-deficient heterocycles (e.g., lepidine, quinine, pyrazine).

Reagents & Equipment:

  • Photocatalyst: Mes-Acr-Me

    
    ClO
    
    
    
    (Fukuzumi’s catalyst) OR [Ir(dF(CF
    
    
    )ppy)
    
    
    (dtbbpy)]PF
    
    
    .
  • Radical Precursor: Potassium alkyltrifluoroborate (

    
    ).
    
  • Oxidant: K

    
    S
    
    
    
    O
    
    
    (mild loading) or O
    
    
    (air).
  • Solvent: DMSO or Acetone/H

    
    O (1:1).
    
  • Light Source: 450 nm Blue LED (approx. 24-30W).

Step-by-Step Methodology:

  • Preparation (Glovebox or Benchtop with Schlenk):

    • To an 8 mL clear vial equipped with a magnetic stir bar, add:

      • Heterocycle substrate (0.50 mmol, 1.0 equiv).

      • Potassium alkyltrifluoroborate (0.75 mmol, 1.5 equiv).

      • Photocatalyst (2.5 mol %).

      • K

        
        S
        
        
        
        O
        
        
        (1.0 equiv) Note: If using air as oxidant, omit this and bubble air.
  • Solvation:

    • Add 5.0 mL of degassed DMSO/H

      
      O (9:1 v/v).
      
    • Critical: If using Ir-catalysts, rigorous degassing (sparging with Argon for 10 mins) is required to prevent quenching by oxygen. If using Mes-Acr with persulfate, ambient conditions are often tolerated, but inert atmosphere improves reproducibility.

  • Irradiation:

    • Seal the vial with a Teflon-lined cap.

    • Place in a photoreactor setup approx. 2-3 cm from the Blue LED source.

    • Turn on the fan (maintain temp < 35°C) and irradiate for 18–24 hours.

  • Workup:

    • Dilute reaction mixture with EtOAc (20 mL) and wash with sat. NaHCO

      
       (2 x 10 mL) and Brine (10 mL).
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , concentrate, and purify via flash chromatography.

Optimization Data (Standard Substrate: Lepidine):

VariableConditionYield (%)Notes
Catalyst Mes-Acr-Me+88%Best for electron-rich radicals
Catalyst Ru(bpy)312%Redox potential insufficient for some BF3K
Solvent DMSO85%High solubility of BF3K salts
Solvent DCM<5%Poor solubility of inorganic salts
Oxidant Air (O2)45-60%Variable; K2S2O8 is more robust
Protocol B: Dual Ni/Photoredox C–N Coupling

Based on methodology by MacMillan and Buchwald.

Application: Coupling aryl halides (Cl, Br, I) with amines to form C–N bonds.[2] Ideal for synthesizing aminopyridines or aniline derivatives under mild conditions (room temp, weak base).

Reagents:

  • Photocatalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (1-2 mol %).
  • Metal Catalyst: NiCl

    
    ·glyme (5 mol %) + dtbbpy (5 mol %).
    
  • Base: DABCO or TMP (1,2,2,6,6-pentamethylpiperidine).

  • Solvent: DMA (Dimethylacetamide).

Step-by-Step Methodology:

  • Catalyst Pre-complexation:

    • In a separate vial, mix NiCl

      
      ·glyme and dtbbpy ligand in DMA. Sonication/heating briefly ensures formation of the active Ni-ligand complex (often green/blue).
      
  • Reaction Assembly:

    • Add Aryl Halide (0.5 mmol), Amine (0.75 mmol), Base (1.5 equiv), and Ir-photocatalyst to the reaction vial.

    • Add the pre-formed Ni-complex solution.

  • Degassing (Crucial):

    • Oxygen is a poison for the Ni(0) species formed in the cycle.

    • Freeze-Pump-Thaw (3 cycles) is recommended. Alternatively, vigorous Argon sparging for 15 mins.

  • Irradiation:

    • Irradiate with Blue LEDs (34W) for 24-48 hours.

    • Note: Reaction mixture often turns dark brown/black; this is normal.

Dual_Catalysis cluster_Ir Photoredox Cycle cluster_Ni Nickel Catalytic Cycle Ir_GS Ir(III) Ir_Excited Ir(III)* Ir_GS->Ir_Excited hv Ir_Red Ir(II) Ir_Excited->Ir_Red SET (Oxidation of Amine) Ir_Red->Ir_GS SET (Reduction of Ni) Ni_I Ni(I) Ir_Red->Ni_I Electron Transfer Ni_0 Ni(0) Ni_II_Ar Ni(II)-Ar Ni_0->Ni_II_Ar Oxidative Addition (Ar-X) Ni_III Ni(III) Ni_II_Ar->Ni_III Radical Capture (Amine•) Ni_III->Ni_I Reductive Elimination (Product Release) Ni_I->Ni_0 SET from Ir(II)

Figure 2: Interplay between the Iridium photoredox cycle and the Nickel cross-coupling cycle.

Part 4: Troubleshooting & Quality Control

To ensure "Self-Validating" protocols, perform the following checks if yields are low:

  • Stern-Volmer Quenching Study:

    • Measure the fluorescence of the photocatalyst in the presence of increasing concentrations of the substrate (or quencher).

    • Logic: If the substrate does not quench the catalyst fluorescence, the SET event is thermodynamically or kinetically unfavorable.

  • Light Intensity Check:

    • Inconsistent yields often stem from light source degradation or distance variation. Use a chemical actinometer or a lux meter to standardize photon flux.

  • The "Light/Dark" Control:

    • Run the reaction for 2 hours, turn off the light for 2 hours, then resume.

    • Result: Product formation should cease in the dark. If it continues, a radical chain propagation (non-photochemical) may be occurring, which alters selectivity.

References

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433–436.

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides.[3] Science, 345(6195), 437–440.

  • Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(19), 4844–4866.

  • Dunne, J. F., et al. (2019). Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using alkyltrifluoroborates. Journal of Organic Chemistry, 84(4), 1234-1245.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 4-(Piperidin-1-ylmethyl)benzaldehyde synthesis

Technical Support Center: Ticket #402 Topic: Yield Optimization for 4-(Piperidin-1-ylmethyl)benzaldehyde Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1] Status: Open User Report: "I am attempting to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #402 Topic: Yield Optimization for 4-(Piperidin-1-ylmethyl)benzaldehyde Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Status: Open

User Report: "I am attempting to synthesize 4-(piperidin-1-ylmethyl)benzaldehyde via nucleophilic substitution. I am using 4-(chloromethyl)benzaldehyde and piperidine with TEA in DCM. My yields are inconsistent (30-50%), and I am seeing a significant 'oiling out' during purification. The aldehyde peak in NMR sometimes diminishes. Please advise."

Root Cause Analysis

Your current protocol (TEA/DCM) suffers from three specific failure modes:

  • Competitive Nucleophilicity (Aminal Formation): Piperidine is a secondary amine.[2] While it attacks the alkyl halide to form your product, it also reversibly attacks the aldehyde carbonyl to form an unstable hemiaminal/aminal species.

  • Inefficient Leaving Group Activation: The chloromethyl group is moderately reactive.[1] In DCM at reflux, the reaction kinetics are often too slow, allowing side reactions (hydrolysis or oxidation) to compete.

  • Purification Vector: The "oil" you describe is likely a mixture of the product and the quaternary ammonium salt or trapped solvent. Standard silica chromatography often streaks this basic amine.[1]

Module 1: The Optimized Protocol (The "Gold Standard")

To maximize yield (>85%), we must switch to a Finkelstein-assisted protocol using a heterogeneous inorganic base. This prevents the "base-catalyzed Cannizzaro" side reaction often seen with soluble organic bases.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
4-(Chloromethyl)benzaldehyde Limiting Reagent1.0 eqEnsure material is white/crystalline.[1] Yellowing indicates oxidation.[1]
Piperidine Nucleophile1.1 - 1.2 eqSlight excess drives kinetics; too much promotes aminal formation.[1]
Potassium Carbonate (

)
Base (Scavenger)2.0 - 3.0 eqAnhydrous, powder. Insoluble in solvent (prevents aldehyde degradation).
Potassium Iodide (KI) Catalyst0.1 eqConverts alkyl-Cl to highly reactive alkyl-I in situ.[1]
Acetonitrile (MeCN) Solvent[0.2 M]Polar aprotic. Superior to DCM for

kinetics.[1]
Step-by-Step Procedure
  • Activation: Dissolve 4-(chloromethyl)benzaldehyde (1.0 eq) and KI (0.1 eq) in Acetonitrile. Stir at RT for 15 mins.[1] Why? This generates the transient, highly reactive benzyl iodide.

  • Base Addition: Add anhydrous

    
     (2.0 eq).[1] The mixture will be a suspension.
    
  • Nucleophilic Attack: Add Piperidine (1.1 eq) dropwise over 10 minutes.[1]

    • Critical Control: Do not dump the amine. A high local concentration of amine favors attack on the aldehyde carbonyl.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

    • Endpoint: Disappearance of the benzyl chloride spot (

      
      ). The product will be a polar spot (
      
      
      
      ).[1]
  • Quench: Cool to RT. Filter off the inorganic solids (

    
    /KCl). Rinse the filter cake with EtOAc.
    

Module 2: Purification (The "Self-Validating" Workup)

Do not column this immediately. Use Acid-Base Extraction to separate the product from non-basic impurities (unreacted aldehyde) and purify it without silica.[1]

The "Switchable Hydrophilicity" Workflow:

  • Evaporation: Remove MeCN under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) .

  • Acid Wash (Extraction A): Wash the organic layer with 1M HCl (aq) (2x).

    • Chemistry: The product (tertiary amine) protonates and moves to the Aqueous Layer .

    • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains unreacted 4-(chloromethyl)benzaldehyde and neutral impurities).

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the product deprotonates and precipitates (oils out).

  • Recovery (Extraction B): Extract the cloudy aqueous mixture with DCM (3x).

  • Final Polish: Dry combined DCM layers over

    
    , filter, and evaporate.
    

Result: You should obtain a pale yellow/orange oil that crystallizes upon standing or cooling.[1] Purity is typically >95% by NMR.[1]

Module 3: Visualization & Logic

Workflow Logic: Synthesis & Purification

ReactionWorkflow Start Start: 4-(Chloromethyl)benzaldehyde Reagents Add Piperidine + K2CO3 + KI (Solvent: MeCN, 60°C) Start->Reagents Check TLC Check (Is SM gone?) Reagents->Check Check->Reagents No (Continue Heating) Filter Filter Solids Evaporate Solvent Check->Filter Yes AcidExt Dissolve in EtOAc Extract with 1M HCl Filter->AcidExt LayerSep Phase Separation AcidExt->LayerSep OrgWaste Organic Layer (Discard: Unreacted Aldehyde) LayerSep->OrgWaste Top Layer AqProduct Aqueous Layer (Contains Product-H+) LayerSep->AqProduct Bottom Layer Basify Basify with NaOH (pH > 12) Extract into DCM AqProduct->Basify Final Final Product: 4-(Piperidin-1-ylmethyl)benzaldehyde Basify->Final

Caption: Figure 1. The "Switchable Hydrophilicity" purification logic separates the basic product from neutral starting materials.

Troubleshooting Q&A (FAQs)

Q1: My aldehyde peak (CHO, ~10 ppm) is weak or missing in the crude NMR.

  • Diagnosis: You likely have Aminal Interference .[1] Piperidine can react with the aldehyde to form a hemiaminal.

  • Fix: This is usually reversible.[1] Ensure your final workup includes the Acid Wash step (Module 2). The low pH hydrolyzes the aminal back to the aldehyde and the ammonium salt. If the peak is missing after purification, you may have oxidized the aldehyde to a carboxylic acid (check for broad OH peak >11 ppm).

Q2: I am getting a stubborn emulsion during the DCM extraction.

  • Diagnosis: This is common with benzylamines.[1]

  • Fix:

    • Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength.

    • Filter the emulsion through a small pad of Celite; the solid particulates often stabilize the emulsion.

Q3: Can I use DMF instead of Acetonitrile?

  • Answer: Yes, but Acetonitrile is preferred . DMF has a high boiling point (153°C), making it difficult to remove without high heat (which degrades the aldehyde) or aqueous washing (which can create emulsions). Acetonitrile (bp 82°C) evaporates easily.

Q4: Why add Potassium Iodide (KI)?

  • Scientific Rationale: This is the Finkelstein Reaction principle. The chloride is a mediocre leaving group. KI reacts with the benzyl chloride to form Benzyl Iodide. The Iodide is a much better leaving group, accelerating the reaction with piperidine significantly. This allows you to run at lower temperatures (60°C vs reflux), preserving the aldehyde.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Piperidine-Mediated Reactions.[1][3]Link (General protocols for piperidine nucleophilic substitutions and handling).

  • Royal Society of Chemistry. (2020). Synthesis of piperidin-4-one derivatives using Green Solvent. Asian Journal of Chemistry.[1] Link (Demonstrates yield improvements in piperidine alkylations using optimized solvent systems).

  • National Institutes of Health (PMC). (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold.Link (Validates the

    
    /DMF/ACN alkylation conditions for piperidine derivatives).
    
  • LibreTexts Chemistry. (2022). Acid-Base Extraction.[1][4]Link (Foundational grounding for the purification protocol described in Module 2).

Sources

Optimization

Technical Support Center: Synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde

Document ID: TSC-CHEM-2026-0207 Version: 1.0 Last Updated: February 7, 2026 Introduction 4-(Piperidin-1-ylmethyl)benzaldehyde is a critical intermediate in the development of small-molecule therapeutics and advanced func...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-2026-0207 Version: 1.0 Last Updated: February 7, 2026

Introduction

4-(Piperidin-1-ylmethyl)benzaldehyde is a critical intermediate in the development of small-molecule therapeutics and advanced functional materials. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and significantly reduce yields. This guide provides in-depth troubleshooting for common issues encountered during its synthesis, focusing on the identification and mitigation of side products. The primary synthetic route discussed is the reductive amination of a suitable benzaldehyde derivative, a widely used and versatile method.[1][2]

Primary Synthetic Pathway Overview: Reductive Amination

The most common and efficient method for synthesizing 4-(Piperidin-1-ylmethyl)benzaldehyde is via a one-pot reductive amination. This reaction typically involves the condensation of 4-formylbenzaldehyde (terephthalaldehyde) with piperidine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[1][2][3]

A mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred to minimize side reactions, such as the reduction of the starting aldehyde.[2][4]

G Terephthalaldehyde 4-Formylbenzaldehyde Iminium Iminium Ion Intermediate Terephthalaldehyde->Iminium + Piperidine - H₂O Piperidine Piperidine Piperidine->Iminium ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Reduction Product 4-(Piperidin-1-ylmethyl)benzaldehyde Iminium->Product

Caption: General workflow for the reductive amination synthesis.

Troubleshooting Guide & FAQs

This section addresses specific, frequently asked questions from researchers in the field. Each answer provides a mechanistic explanation and actionable protocols.

Section A: Unexpected Side Products & Impurity Profiling

Question 1: My mass spectrometry results show a peak at M+88 (approx. 291.4 g/mol ), suggesting a bis-piperidine adduct. What is this impurity and how can I prevent its formation?

Answer:

This impurity is almost certainly 1,4-bis(piperidin-1-ylmethyl)benzene . Its formation is a classic example of over-alkylation, where the reaction proceeds on both aldehyde groups of the starting material, terephthalaldehyde.

Causality: This side product arises when the stoichiometry is not carefully controlled or when the reaction conditions favor the second amination. An excess of piperidine and the reducing agent relative to the dialdehyde starting material will drive the formation of this bis-adduct.

Mitigation Strategies:

  • Stoichiometric Control: The most critical factor is the molar ratio of reactants. Use terephthalaldehyde as the limiting reagent. A recommended starting ratio is 1.0 : 1.1 : 1.2 of Terephthalaldehyde : Piperidine : Reducing Agent.

  • Slow Addition: Add the reducing agent portion-wise or as a solution via syringe pump over 30-60 minutes. This maintains a low instantaneous concentration of the reducing agent, allowing the mono-aminated product to form selectively before a second reduction can occur.

  • Temperature Management: Run the reaction at a controlled temperature, typically between 0 °C and room temperature. Elevated temperatures can increase the rate of the second amination.

Troubleshooting Protocol: If the bis-adduct is the major product:

  • Step 1: Re-verify the molar masses and quantities of all starting materials.

  • Step 2: Set up the reaction at 0 °C in an ice bath.

  • Step 3: Add a solution of piperidine to the solution of terephthalaldehyde first and stir for 15 minutes to favor the formation of the mono-iminium ion.

  • Step 4: Add the solid sodium triacetoxyborohydride in four equal portions, one every 15 minutes.

  • Step 5: Monitor the reaction closely using Thin Layer Chromatography (TLC).[5][6]

Question 2: My NMR spectrum shows a significant singlet around 4.6 ppm and my mass spec indicates a mass of 205.29 g/mol . What is this and how did it form?

Answer:

This common side product is (4-(piperidin-1-ylmethyl)phenyl)methanol . It is the result of the over-reduction of the desired product's aldehyde group to a primary alcohol.

Causality: This occurs when the reducing agent is too reactive or is used in large excess. While NaBH(OAc)₃ is selective for imines over aldehydes, other reagents like sodium borohydride (NaBH₄) can readily reduce both functional groups.[2][3] Even with milder reagents, prolonged reaction times or elevated temperatures can lead to the slow reduction of the product aldehyde.

Mitigation Strategies:

  • Choice of Reducing Agent: Use sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) as they are highly selective for the iminium ion over the aldehyde.[2][4][7] Avoid stronger, less selective hydrides like NaBH₄ unless conditions are strictly controlled.

  • Reaction Monitoring: Do not let the reaction run for an extended period after the starting material is consumed. Monitor by TLC or LC-MS and quench the reaction as soon as the desired product is maximized. A typical reaction time is 2-4 hours at room temperature.

  • pH Control: Reductive amination is most efficient in a weakly acidic medium (pH 5-6), which facilitates imine formation without degrading the reducing agent. If the medium is too neutral or basic, the reduction of the aldehyde may become more competitive.

G cluster_main Desired Pathway cluster_side Side Pathway Iminium Iminium Ion Product Target Aldehyde (203.28 g/mol) Iminium->Product Selective Reduction OverReduced Alcohol Byproduct (205.29 g/mol) Product->OverReduced Over-reduction (e.g., excess NaBH₄)

Caption: Competing reduction pathways for the target and side product.

Question 3: I have an impurity that is insoluble in my organic extraction solvent and appears to be a salt. What could it be?

Answer:

This is likely unreacted starting material or a salt of the product. Specifically, you may have piperidinium salts or carboxylate byproducts.

Causality:

  • Piperidinium Salts: If your reaction is run under acidic conditions (e.g., using an amine salt or adding acetic acid as a catalyst), any excess piperidine will be protonated, forming a salt that has low solubility in common organic solvents like dichloromethane or ethyl acetate.

  • Benzoic Acid Formation: Although less common under these conditions, trace amounts of 4-(piperidin-1-ylmethyl)benzoic acid can form if the aldehyde product is oxidized. This can happen during a poorly executed workup, especially if the reaction mixture is exposed to air for prolonged periods while basic. The resulting carboxylate salt would be water-soluble.

Mitigation and Purification:

  • Workup pH: During the aqueous workup, carefully adjust the pH. First, quench any remaining reducing agent with a mild acid. Then, basify the solution with sodium bicarbonate or a dilute NaOH solution to a pH of 8-9. This deprotonates the product amine, making it soluble in the organic layer, while keeping any acidic impurities in the aqueous layer.[8]

  • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3 x 50 mL) with a suitable organic solvent to ensure complete recovery of the product.

  • Brine Wash: Wash the combined organic layers with brine to remove residual water and water-soluble salts.

Analytical & Purification Protocols

Table 1: Common Impurities and Characteristics
Impurity NameStructureMolecular Weight ( g/mol )Common CauseMitigation Strategy
1,4-bis(piperidin-1-ylmethyl)benzeneC₂₀H₃₂N₂300.49Excess piperidine/reducing agentControl stoichiometry (1:1.1 ratio)
(4-(piperidin-1-ylmethyl)phenyl)methanolC₁₃H₁₉NO205.29Over-reductionUse selective reducing agent (NaBH(OAc)₃)
4-FormylbenzaldehydeC₈H₆O₂134.13Incomplete reactionIncrease reaction time or temperature slightly
Piperidinium SaltC₅H₁₂N⁺86.16Acidic conditions, excess amineBasic workup (pH 8-9)
Protocol 1: Step-by-Step TLC Analysis for Reaction Monitoring
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 10:1 Dichloromethane:Methanol. A few drops of triethylamine can be added to reduce tailing of the amine spots.

  • Visualization: UV light (254 nm) and a potassium permanganate stain.

  • Procedure:

    • Spot three lanes on the TLC plate: Starting Material (SM), Co-spot (SM + Reaction Mixture), and Reaction Mixture (RM).

    • Develop the plate until the solvent front is ~1 cm from the top.

    • Visualize under UV light. The starting dialdehyde will be UV active. The product is also UV active.

    • Dip the plate in a potassium permanganate stain. The alcohol byproduct will show up as a yellow spot on a purple background.

    • Expected Rf values:

      • Terephthalaldehyde: ~0.7

      • Product: ~0.4

      • Alcohol byproduct: ~0.3

      • Bis-adduct: ~0.2

References

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Zhang, B., et al. (2019). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Piperidin-1-ylmethyl)benzaldehyde

Ticket ID: #PUR-4PMB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting purification, stability, and isolation of basic benzaldehyde derivatives. Introduction: Understanding Your...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-4PMB-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting purification, stability, and isolation of basic benzaldehyde derivatives.

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 4-(Piperidin-1-ylmethyl)benzaldehyde . This molecule presents a classic "schizophrenic" purification challenge because it contains two functional groups with opposing behaviors:

  • A Basic Tertiary Amine (Piperidine): Causes strong interaction with acidic silica gel, leading to streaking and yield loss.

  • A Reactive Aldehyde: Susceptible to autoxidation (forming benzoic acid) and condensation reactions.

This guide provides self-validating protocols to overcome these specific chemical antagonisms.

Module 1: Chromatographic Troubleshooting

Issue: Severe Tailing/Streaking on Silica Gel

User Report: "I am running a flash column (DCM/MeOH), but my product elutes as a broad smear from fractions 10 to 50. Recovery is low."

Root Cause: The piperidine nitrogen (pKa ~10-11) is protonated by the acidic silanol groups (


) on the silica surface. This acts as an ion-exchange mechanism, effectively trapping your compound.

The Fix: Amine Modification You must neutralize the silica surface before or during the run.[1][2]

Protocol A: Mobile Phase Modification (Standard)

Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase.

  • Solvent System: 95:5:1 DCM/MeOH/TEA.

  • Mechanism: TEA competes for the acidic silanol sites, saturating them and allowing your product to elute freely.

Protocol B: The "Pre-Wash" (For Sensitive Separations)

If TEA interferes with your UV detection or subsequent steps:

  • Pack the column with silica.

  • Flush with 3 column volumes (CV) of DCM + 5% TEA .

  • Flush with 5 CV of pure DCM to remove free TEA.

  • Load your sample and run with a standard DCM/MeOH gradient.

  • Result: The silica is deactivated, but the eluent remains neutral.

Visualization: Chromatography Decision Tree

ChromatographyLogic Start START: Tailing on TLC/Column CheckSolvent Current Solvent System? Start->CheckSolvent IsBasic Is Modifier Present? CheckSolvent->IsBasic AddTEA Add 1% TEA or NH4OH to Mobile Phase IsBasic->AddTEA No PreWash Pre-treat Silica with 5% TEA/DCM IsBasic->PreWash Yes, but still tailing SwitchPhase Switch to Basic Alumina or C18 Reverse Phase PreWash->SwitchPhase Still failing

Figure 1: Decision logic for overcoming amine-silica interactions.

Module 2: Chemical Purification (The "Silver Bullet" Methods)

Chromatography is often unnecessary for this molecule.[3] Because it possesses distinct acidic/basic properties and a reactive aldehyde, we can use Chemical Purification .

Method A: The Bisulfite Adduct (Targeting the Aldehyde)

This is the most powerful method for removing non-aldehyde impurities (e.g., over-alkylated amines, starting halides).

Principle: Aldehydes react with sodium bisulfite (


) to form water-soluble sulfonate salts. Impurities remain in the organic layer.

Protocol:

  • Formation: Dissolve crude oil (5 g) in Ethyl Acetate (EtOAc) (20 mL).

  • Extraction: Add saturated aqueous

    
      (20 mL). Shake vigorously for 5–10 minutes.
    
    • Observation: A white precipitate (the adduct) may form at the interface. This is good.

  • Separation:

    • If solid forms: Filter it.[4] Wash with EtOAc.[3][5]

    • If soluble: Keep the Aqueous Layer . Discard the organic layer (contains impurities).

  • Regeneration (CRITICAL STEP):

    • Place the aqueous layer (or solid suspended in water) in a flask.

    • Add EtOAc .

    • Slowly add 2M NaOH or

      
        until pH > 12.
      
    • Why pH 12? You must neutralize the bisulfite AND deprotonate the piperidine nitrogen to ensure the product extracts back into the organic layer.

  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    
Method B: The "Acid-Base Swing" (Targeting the Amine)

Use this if your main impurities are non-basic (e.g., unreacted benzaldehyde precursors without the amine).

Protocol:

  • Dissolve crude in EtOAc .

  • Extract with 1M HCl (3x).

    • Product moves to Aqueous phase (protonated amine).

    • Non-basic impurities stay in Organic phase.

  • Discard Organic phase.

  • Basify Aqueous phase with 6M NaOH to pH > 12.

    • Product precipitates/oils out.

  • Extract with DCM or EtOAc , dry, and concentrate.

Visualization: Bisulfite Purification Workflow

BisulfiteFlow Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (Aq) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgWaste Organic Layer (Discard Impurities) PhaseSep->OrgWaste Top Layer AqAdduct Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqAdduct Bottom Layer Regen Add NaOH (pH > 12) + EtOAc AqAdduct->Regen Pure Pure Product in EtOAc Regen->Pure

Figure 2: The Bisulfite "Trap and Release" mechanism for purifying aldehydes.

Module 3: Stability & Storage

Issue: "My white solid turned into a yellow gum overnight."

Diagnosis: Autoxidation.[6][7] Benzaldehydes oxidize in air to form benzoic acids.[6][7] The piperidine moiety catalyzes this process by acting as a base. The "gum" is likely a mixture of the product and its benzoic acid salt [1].

Data: Stability Profile

ConditionObservation (24h)Recommendation
Air, RT Surface yellowing, crust formationAvoid.
Solution (DCM) Slow darkeningUse immediately.
Inert (Ar/N₂), 4°C Stable (White/Pale Yellow)Standard Storage.
Acid Salt (HCl) Highly StableLong-term Storage.

The Fix:

  • Purge: Store under Nitrogen or Argon.

  • Salt Formation: If you do not need the free base immediately, convert it to the Hydrochloride salt .

    • Protocol: Dissolve in Et2O, bubble HCl gas or add HCl/Dioxane. Filter the white solid. The salt is resistant to oxidation.

FAQ: Rapid Troubleshooting

Q: My NMR shows a broad hump at 10-12 ppm. What is it? A: This is the carboxylic acid proton from the oxidized impurity (4-(piperidin-1-ylmethyl)benzoic acid).

  • Fix: Wash your organic solution with saturated Sodium Bicarbonate (

    
    ) . The acid will ionize and move to the water layer; your aldehyde will remain in the organic layer.
    

Q: I used the Bisulfite method, but recovered nothing in the final step. A: You likely didn't make the solution basic enough during regeneration.

  • Check: Did you reach pH 12? If the pH is 7-9, the piperidine ring is still protonated (positive charge) and will stay in the water, even if the aldehyde is released. You need pH > pKa of piperidine (~11).

Q: Can I distill this compound? A: Yes, but with caution. High temperatures accelerate decomposition.

  • Requirement: High vacuum (< 1 mmHg) is essential. However, the boiling point is high (>300°C predicted at atm). Kugelrohr distillation is preferred over column distillation to minimize thermal exposure.

References

  • Benzaldehyde Oxidation Paradox: Snelgrove, D. W., et al. "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[6][7] Nature Communications, vol. 5, no.[6] 3332, 2014.[6]

  • Bisulfite Purification Method: Kjell, D. P., et al.[5] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, vol. 64, no.[5] 15, 1999, pp. 5722-5724.

  • Amine Chromatography: "Troubleshooting in Chromatography: Analysis of Strongly Basic Amines." Journal of Chromatographic Science, Oxford Academic.

  • Physical Properties: "4-(Piperidin-1-yl)benzaldehyde."[8][9][10] PubChem Compound Summary, National Center for Biotechnology Information.

Sources

Optimization

stability and degradation of 4-(Piperidin-1-ylmethyl)benzaldehyde

This guide is designed as a specialized technical support resource for researchers working with 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9).[1] Unlike standard benzaldehydes, this molecule contains a basic te...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers working with 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9).[1]

Unlike standard benzaldehydes, this molecule contains a basic tertiary amine separated from the ring by a methylene bridge. This structural feature creates unique stability challenges—specifically the formation of zwitterionic degradation products that can confuse standard purification protocols.

Quick Reference Data
PropertySpecificationCritical Note
CAS 471929-86-9Distinct from the aniline analog (no methylene bridge).[1]
Appearance Colorless oil or low-melting white solidYellowing indicates degradation (unlike the aniline analog which is naturally yellow).[1]
Storage -20°C under Argon/NitrogenHighly air-sensitive; hygroscopic.[1]
Solubility DCM, EtOAc, MeOH, EtherInsoluble in water (unless protonated).[1]
pKa (Est.) ~10.5 (Piperidine N)Basic character dominates extraction logic.[1]

Part 1: Degradation Mechanics (The "Why")

Understanding the failure mode is the first step to troubleshooting. This compound suffers from a "Silent Oxidation" pathway where the resulting impurity drastically changes the physical properties of your sample.

The Zwitterion Trap

The primary degradation pathway is the autoxidation of the aldehyde formyl group (-CHO) to a carboxylic acid (-COOH).

  • The Trap: Because the molecule also contains a basic piperidine nitrogen, the oxidized product (4-(piperidin-1-ylmethyl)benzoic acid) undergoes an internal proton transfer.

  • The Result: It forms a Zwitterion (inner salt).[1]

    • Target Molecule: Soluble in Ether/Hexane.

    • Degradation Product: Insoluble in Ether/Hexane; behaves like an amino acid salts.

Pathway Visualization

The following diagram illustrates the autoxidation cascade and the resulting solubility shift.

DegradationPathway Start Target Aldehyde (Soluble in Organic) Radical Acyl Radical Intermediate Start->Radical O2 / Light Peracid Perbenzoic Acid (Transient Oxidant) Radical->Peracid Chain Propagation Acid Benzoic Acid Derivative Peracid->Acid + Target Aldehyde Zwitterion Zwitterion Salt (Insoluble Precipitate) Acid->Zwitterion Internal Proton Transfer (pKa ~4 -> ~10)

Figure 1: The autoxidation pathway leading to the formation of insoluble zwitterionic impurities.[1]

Part 2: Troubleshooting Guide

Use this section to diagnose specific experimental anomalies.

Scenario A: "My clear oil has developed a white precipitate/crust."
  • Diagnosis: Oxidative Zwitterion Formation.

  • Root Cause: Air exposure has converted the aldehyde to the carboxylic acid.[2] The acid protonated the piperidine amine, forming an insoluble inner salt (

    
    ).
    
  • Immediate Action:

    • Dilute the sample with dry Diethyl Ether or Hexane.[1]

    • Filter the mixture.

    • The Solid: This is the impurity (Acid). Discard (or analyze to confirm).

    • The Filtrate: This contains your active aldehyde.[1] Concentrate immediately.

Scenario B: "The sample has turned yellow/orange."
  • Diagnosis: Schiff Base Oligomerization.

  • Root Cause: The amine of one molecule may be reacting with the aldehyde of another (if trace acid catalysis is present) or radical coupling is occurring at the benzylic position.

  • Differentiation: Unlike the aniline analog (4-piperidin-1-yl-benzaldehyde), which is naturally yellow due to conjugation, your compound (with the -CH2- bridge) should be colorless .[1] Color = Impurity.

  • Remediation: Flash chromatography (Silica, neutralized with 1% Triethylamine) is required.[1] Distillation is risky due to high boiling points and thermal instability.

Scenario C: "Low yields in Reductive Amination."
  • Diagnosis: Catalyst Poisoning.

  • Root Cause: If the sample contains the carboxylic acid impurity (even 5%), it will neutralize the acid catalysts (like Acetic Acid) often used in reductive amination, or the zwitterion may chelate the hydride source (NaBH(OAc)3).[1]

  • Action: Perform a Bisulfite Wash (see Protocol 2) before starting the reaction.[1]

Part 3: Purification & Recovery Protocols

These protocols are designed to be self-validating. If the steps fail, the compound is likely degraded beyond recovery.

Protocol 1: The "Zwitterion Filter" (Quick Cleanup)

Best for removing bulk oxidation products from stored samples.

  • Dissolution: Dissolve the crude material in Diethyl Ether (Et2O).[1] Do not use DCM or Chloroform (the zwitterion might be partially soluble).

  • Observation:

    • Clear Solution: Purity is likely acceptable.[1]

    • Cloudy/Precipitate: Oxidation has occurred.[1][2][3]

  • Filtration: Pass through a sintered glass frit or a tight cotton plug.

  • Validation: Run a TLC of the filtrate.[1] The baseline spot (Acid) should be gone.

Protocol 2: Bisulfite Recovery (The Gold Standard)

Use this when high purity (>98%) is required for sensitive steps.[1]

This method exploits the aldehyde's ability to form a water-soluble adduct, separating it from non-aldehyde impurities.[4]

BisulfiteWorkflow Step1 Dissolve Crude in EtOAc Step2 Add Sat. NaHSO3 (aq) Shake Vigorously Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains Non-Aldehydes) Split->OrgLayer Discard AqLayer Aqueous Layer (Contains Target Adduct) Split->AqLayer Keep Step3 Wash Aq. with Ether (Remove trapped organics) AqLayer->Step3 Step4 Basify to pH 10-12 (NaOH or Na2CO3) Step3->Step4 Step5 Extract with EtOAc Dry & Concentrate Step4->Step5

Figure 2: Bisulfite purification workflow for isolating the aldehyde from non-reactive impurities.

Step-by-Step:

  • Dissolve 1g of crude in 10mL Ethyl Acetate.

  • Add 10mL saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Shake vigorously for 5-10 minutes. Note: The target aldehyde moves to the water layer as a sulfonate salt.

  • Separate layers. Keep the Aqueous Layer.

  • Wash the aqueous layer with 5mL Ether (discards non-aldehyde organics).

  • Critical Step: Basify the aqueous layer carefully with 10% NaOH or saturated

    
     until pH > 10. The solution will turn cloudy as the free aldehyde regenerates.
    
  • Extract immediately with EtOAc (3 x 10mL).

  • Dry (Na2SO4) and concentrate.[5]

Part 4: Analytical Validation (QC)

Before committing the reagent to a reaction, validate its integrity.[1]

MethodMarkerPass CriteriaFail Criteria
1H NMR (CDCl3)Aldehyde Proton (-CHO)Sharp singlet at ~10.0 ppm .Broadening or disappearance.[1]
1H NMR Acid Proton (-COOH)Absent.[1]Broad singlet >11.0 ppm.
TLC (5% MeOH/DCM)VisualizationSingle spot (UV active).[1]Streak from baseline (Acid/Zwitterion).[1]
Visual ColorColorless/White.[1]Yellow/Orange (Schiff base).[1]

Note on NMR: The methylene protons (


) are a sensitive probe. In the aldehyde, they appear around 3.5-3.6 ppm . In the oxidized zwitterion, this peak often shifts downfield (deshielded) due to the proximity of the protonated nitrogen (

).
References
  • PubChem. (2025).[1][6][7] 4-(Piperidin-1-ylmethyl)benzaldehyde (Compound Summary).[1][7] National Center for Biotechnology Information.[1] Link

  • BenchChem. (2025).[1][8] Technical Support Center: Aldehyde Purification via Bisulfite Adducts.[1][8]Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Ed).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite purification protocols).

  • Organic Process Research & Development. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes.[1][4][8][9] ACS Publications.[1][9] Link[1]

  • ChemicalBook. (2025).[1] 4-(Piperidin-1-yl)benzaldehyde Properties. (Used for comparative stability data of the aniline analog).[1] Link

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-(Piperidin-1-ylmethyl)benzaldehyde

Welcome to the technical support center for the synthesis and optimization of 4-(Piperidin-1-ylmethyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-(Piperidin-1-ylmethyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic intermediate. We will delve into troubleshooting common experimental issues, provide answers to frequently asked questions, and offer detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde, providing foundational knowledge for process optimization.

Q1: What are the primary synthetic routes to 4-(Piperidin-1-ylmethyl)benzaldehyde?

There are several established methods, with the choice often depending on the availability of starting materials, scale, and desired purity. The most common routes include:

  • Reductive Amination: This is a versatile and widely used one-pot method involving the reaction of 4-formylbenzaldehyde (or a precursor) with piperidine in the presence of a reducing agent.[1] This approach is favored for its efficiency and atom economy as it avoids the isolation of the intermediate imine.[1]

  • Nucleophilic Aromatic Substitution (SNA_r): This route typically involves reacting piperidine with a benzaldehyde derivative containing a good leaving group at the 4-position, such as 4-fluorobenzaldehyde, often in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF.[2]

  • Sommelet Reaction: This classic named reaction can convert a 4-(halomethyl)benzyl halide, such as 4-(chloromethyl)benzyl chloride, into the corresponding aldehyde using hexamine (hexamethylenetetramine) and water.[3][4] The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed.[4]

  • Multi-step Synthesis from Terephthalaldehyde: A less direct but effective method involves the protection of one aldehyde group of terephthalaldehyde as an acetal, followed by reductive amination of the free aldehyde with piperidine, and subsequent deprotection (hydrolysis) to reveal the target product.[5]

Q2: Can you explain the mechanism of the reductive amination pathway?

Certainly. Reductive amination is a two-stage process that occurs in a single pot.

  • Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of 4-formylbenzaldehyde. This forms a hemiaminal intermediate, which then dehydrates to form a Schiff base (an imine). In the presence of a weak acid, the imine nitrogen is protonated to form a highly electrophilic iminium ion.

  • Reduction: A reducing agent, typically a hydride source, then attacks the electrophilic carbon of the iminium ion to yield the final tertiary amine product, 4-(Piperidin-1-ylmethyl)benzaldehyde.[6][7]

Q3: What is the advantage of a "direct" one-pot reductive amination?

Direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a single vessel, is highly efficient.[1] It streamlines the synthetic pathway by eliminating the need to isolate the often-unstable imine intermediate, which improves overall yield, saves time, and increases atom economy.[1]

Q4: Which reducing agents are most effective for this synthesis?

The choice of reducing agent is critical for selectivity.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough that it will not readily reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate. Its mild, non-basic nature makes it compatible with a wide range of functional groups.

  • Sodium Cyanoborohydride (NaBH₃CN): Similar to NaBH(OAc)₃, this reagent is also selective for the iminium ion over the aldehyde, especially at a slightly acidic pH. However, it is highly toxic and generates hydrogen cyanide upon contact with strong acids, requiring careful handling.

  • Sodium Borohydride (NaBH₄): While inexpensive, NaBH₄ can reduce the starting aldehyde to the corresponding benzyl alcohol, leading to a significant impurity. It is generally used when the imine is pre-formed and isolated, or under carefully controlled pH conditions.

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel, Cobalt composites) is another effective method, particularly for larger-scale syntheses.[8] It is a "clean" method as the only byproduct is water, but it requires specialized hydrogenation equipment.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section is structured to help you diagnose and resolve specific problems encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low Product Yield 1. Incomplete Imine Formation: The equilibrium between reactants and the hemiaminal/imine intermediate may not favor the product. This can be due to suboptimal pH or the presence of water byproduct inhibiting the forward reaction.Optimize pH & Water Removal: The formation of the iminium ion is acid-catalyzed. Add a catalytic amount of a weak acid like acetic acid. If the reaction is sluggish, consider removing water using molecular sieves or a Dean-Stark apparatus, which drives the equilibrium towards the imine according to Le Châtelier's principle.
2. Inefficient Reduction: The chosen reducing agent may be too weak, or it may have decomposed due to moisture or improper storage.Select an Appropriate Reducing Agent: Switch to a more robust and selective reducing agent like sodium triacetoxyborohydride. Ensure the reagent is fresh and handled under anhydrous conditions. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
3. Side Reaction: Aldehyde Reduction: The reducing agent (especially NaBH₄) is reducing the starting 4-formylbenzaldehyde to 4-(hydroxymethyl)benzaldehyde.Use a Selective Reducing Agent: This is the most common cause of this side reaction. Use NaBH(OAc)₃ or NaBH₃CN, as they are kinetically slower to react with aldehydes but rapidly reduce the more electrophilic iminium ion. Alternatively, add the non-selective reducing agent slowly after allowing sufficient time for imine formation.
4. Product Degradation During Workup: The product may be sensitive to the pH conditions during aqueous extraction. Some related structures are known to be acid-sensitive.[9]Maintain Careful pH Control: During the aqueous workup, use a mild base like sodium bicarbonate solution to neutralize the reaction mixture. Avoid using strong acids or bases. Ensure extractions are performed promptly to minimize contact time with the aqueous phase.
Significant Impurity Profile 1. Unreacted Starting Materials: The reaction has not gone to completion.Monitor and Adjust Reaction Time/Temperature: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent. If the reaction stalls, consider extending the reaction time or gently increasing the temperature (e.g., from room temperature to 40°C).
2. Formation of Benzyl Alcohol Impurity: As mentioned above, this is due to the non-selective reduction of the starting aldehyde.Re-evaluate Reduction Strategy: See the solutions for "Side Reaction: Aldehyde Reduction" above. This impurity can often be separated by column chromatography, but prevention is more efficient.
3. Formation of N,N-Dialkylated Byproduct (from a primary amine): While piperidine is a secondary amine, if a primary amine were used in a related synthesis, over-alkylation to a tertiary amine is possible.Control Stoichiometry: This is not an issue for the piperidine reaction but is a crucial consideration in related syntheses. Using an excess of the primary amine can help minimize the formation of the dialkylated product.
Difficult Product Purification 1. Product is a Persistent Oil: The product fails to crystallize, making isolation by filtration impossible.Utilize Column Chromatography: This is the most reliable method for purifying non-crystalline products. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point for elution.
2. Poor Extraction from Aqueous Phase: The product may have some water solubility, especially if residual polar solvents like DMF or methanol are present, or if the product forms a salt at the wrong pH. A related compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, is noted to be water-soluble.[5]Optimize Extraction Protocol: Use a more polar organic solvent like dichloromethane (DCM) for extraction instead of ethyl acetate.[5] Perform multiple extractions (e.g., 4 x 50 mL instead of 2 x 100 mL). Saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in the aqueous phase ("salting out").
3. Emulsion Formation During Workup: The presence of salts and the amphiphilic nature of the product can lead to stable emulsions between the organic and aqueous layers.Break the Emulsion: Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Visualized Workflows and Mechanisms

Reductive Amination: Reaction Mechanism

The diagram below outlines the key steps in the formation of 4-(Piperidin-1-ylmethyl)benzaldehyde via reductive amination.

Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 4-Formyl- benzaldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine Piperidine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O + H⁺ Product 4-(Piperidin-1-yl- methyl)benzaldehyde Iminium->Product + [H⁻] (Reducing Agent)

Caption: Mechanism of one-pot reductive amination.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Start Analysis Shows Low Yield / Impurities Check_SM TLC shows Starting Material? Start->Check_SM Check_Alcohol Mass Spec / NMR shows Benzyl Alcohol Impurity? Check_SM->Check_Alcohol No Sol_Time Increase Reaction Time or Temperature Check_SM->Sol_Time Yes Check_Workup Significant Loss During Workup? Check_Alcohol->Check_Workup No Sol_Reagent Use Selective Reductant (e.g., NaBH(OAc)₃) Check_Alcohol->Sol_Reagent Yes Sol_Extraction Optimize Extraction: Use DCM, Salt Out Check_Workup->Sol_Extraction Yes Sol_pH Check pH Control During Workup Check_Workup->Sol_pH No

Caption: A decision tree for troubleshooting synthesis issues.

Optimized Experimental Protocol: One-Pot Reductive Amination

This protocol describes a reliable method for the synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde using sodium triacetoxyborohydride.

Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Formylbenzaldehyde122.125.00 g40.91.0
Piperidine85.154.19 mL (3.66 g)43.01.05
Sodium Triacetoxyborohydride211.9410.4 g49.11.2
Dichloromethane (DCM)-200 mL--
Acetic Acid (Glacial)60.050.24 mL~4.10.1

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzaldehyde (5.00 g, 40.9 mmol) and dichloromethane (200 mL). Stir under an inert atmosphere (nitrogen or argon) until all solids have dissolved.

  • Amine Addition: Add piperidine (4.19 mL, 43.0 mmol) to the solution, followed by glacial acetic acid (0.24 mL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (10.4 g, 49.1 mmol) to the flask in portions over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting aldehyde spot is no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).[5]

  • Washing and Drying: Combine all organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford 4-(Piperidin-1-ylmethyl)benzaldehyde as a clear oil or low-melting solid.

References

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • The double Reductive Amination approach to the synthesis of polyhydroxypiperidines.
  • Sommelet reaction. Wikipedia. [Link]

  • Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. [Link]

  • Organic Syntheses Procedure: N-BENZOYLPYRROLIDINE. Organic Syntheses. [Link]

  • The Sommelet Reaction. Organic Reactions. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • US Patent US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction.

Sources

Optimization

Technical Support Center: Troubleshooting Common Issues in Compound Synthesis

Welcome to the Technical Support Center for compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in scientific principles and practical, field-proven insights.

Section 1: Low Reaction Yield

Low product yield is one of the most frequent frustrations in synthesis. The causes can range from suboptimal reaction conditions to flawed experimental technique. This section addresses common questions related to identifying and resolving issues that lead to poor yields.

Q1: My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?

A1: When faced with a low yield, it's crucial to systematically review your experimental setup and execution. The initial checks should focus on the fundamentals of the reaction environment and the integrity of your materials.[1][2]

  • Purity of Starting Materials and Reagents: Impurities in your starting materials or reagents can interfere with the reaction, leading to side products or inhibiting the desired transformation altogether.[3] Always ensure the purity of your starting materials, and if necessary, purify them before use. Reagents, especially those sensitive to air or moisture, should be freshly opened or properly stored.[2]

  • Solvent and Glassware Preparation: Trace amounts of water or other contaminants can be detrimental to many organic reactions.[3] Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under an inert atmosphere for moisture-sensitive reactions.[1] Solvents should be of the appropriate grade and adequately dried if necessary.

  • Stoichiometry and Reagent Addition: Double-check your calculations for all reactants and reagents. Inaccurate measurements can lead to an excess or deficit of a key component, thereby affecting the reaction's efficiency. The order and rate of reagent addition can also be critical, especially for exothermic reactions or when dealing with highly reactive intermediates.[4]

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is proceeding as expected and when it has reached completion. A reaction that is stopped too early or left for too long can result in a low yield of the desired product.

Q2: How does the choice of solvent impact my reaction yield?

A2: The solvent is not merely a medium for the reaction; it plays an active role in the reaction's kinetics and outcome. The polarity, protic or aprotic nature, and boiling point of the solvent can significantly influence reaction rates and, consequently, the yield.[5]

  • Polarity and Reaction Mechanism: The polarity of the solvent can stabilize or destabilize reactants, intermediates, and transition states, which directly affects the activation energy of the reaction. For example, SN1 reactions are favored in polar protic solvents, which stabilize the carbocation intermediate, while SN2 reactions are favored in polar aprotic solvents that do not solvate the nucleophile as strongly.[1][6][7]

  • Solubility of Reactants: The reactants must be sufficiently soluble in the solvent at the reaction temperature to ensure a homogeneous reaction mixture and efficient molecular collisions. Poor solubility can lead to a slow or incomplete reaction.

  • Boiling Point and Reaction Temperature: The solvent's boiling point dictates the maximum temperature at which a reaction can be run at atmospheric pressure. Higher temperatures generally increase reaction rates, but can also lead to the decomposition of reactants or products if excessive.[8]

Below is a table illustrating the effect of solvent on the relative rate of an SN2 reaction between 1-bromobutane and azide ion.

SolventDielectric Constant (ε)Solvent TypeRelative Rate
Methanol33Polar Protic1
Water80Polar Protic7
Dimethyl Sulfoxide (DMSO)47Polar Aprotic1,300
Acetonitrile38Polar Aprotic5,000
N,N-Dimethylformamide (DMF)37Polar Aprotic28,000

This table demonstrates that polar aprotic solvents significantly accelerate the rate of this SN2 reaction compared to polar protic solvents.

Q3: I suspect my catalyst is not performing optimally. How can I troubleshoot catalyst-related issues in a cross-coupling reaction?

A3: Catalyst performance is critical in cross-coupling reactions. Low yields can often be attributed to catalyst deactivation or suboptimal catalyst loading.

  • Catalyst Deactivation: Catalysts can deactivate through various mechanisms, including poisoning by impurities, thermal decomposition, or aggregation.[9] Ensure that your starting materials and solvents are free from impurities that could act as catalyst poisons. For palladium-catalyzed reactions, it's important to maintain an inert atmosphere to prevent oxidation of the active Pd(0) species.

  • Optimizing Catalyst Loading: The amount of catalyst used can have a significant impact on the reaction yield. Too little catalyst may result in an incomplete reaction, while too much can sometimes lead to the formation of byproducts. It is often necessary to screen a range of catalyst loadings to find the optimal concentration.[10]

Here is a general workflow for optimizing catalyst loading in a Suzuki-Miyaura cross-coupling reaction:

G Start Start with a standard catalyst loading (e.g., 1-2 mol%) Screen_Higher Screen higher loadings (e.g., 3-5 mol%) Start->Screen_Higher Low Conversion Screen_Lower Screen lower loadings (e.g., 0.1-0.5 mol%) Start->Screen_Lower High Conversion Analyze_Yield Analyze yield and purity (LC-MS, NMR) Screen_Higher->Analyze_Yield Screen_Lower->Analyze_Yield Optimal_Loading Identify optimal catalyst loading Analyze_Yield->Optimal_Loading

Caption: Workflow for optimizing catalyst loading.

Section 2: Product Purity and Purification

Achieving high purity is as important as obtaining a good yield. This section provides guidance on identifying and removing impurities, as well as detailed protocols for common purification techniques.

Q4: My crude product is a complex mixture. What are the first steps in developing a purification strategy?

A4: The first step is to characterize the crude mixture to identify the components. Techniques like TLC, LC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose. Once you have an idea of the number and nature of the impurities, you can select an appropriate purification method.

  • Solubility and Polarity: Determine the solubility and relative polarity of your desired product and the major impurities. This information is crucial for selecting a suitable solvent system for chromatography or a solvent for recrystallization.

  • Physical Properties: Consider other physical properties such as boiling point (for distillation) and acidity/basicity (for extraction).

Q5: Can you provide a detailed protocol for flash column chromatography?

A5: Flash column chromatography is a rapid and effective method for purifying compounds on a laboratory scale.[11][12]

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection:

    • Use TLC to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and separates it well from impurities.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a level surface. Add a layer of sand on top of the silica gel.[13]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).[13]

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[14]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes and monitor the elution of your compound using TLC.[12][13]

  • Product Isolation:

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Select_Solvent Select Solvent System (TLC) Pack_Column Pack Column (Silica Gel) Select_Solvent->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute_Collect Elute and Collect Fractions Load_Sample->Elute_Collect Monitor_Fractions Monitor Fractions (TLC) Elute_Collect->Monitor_Fractions Combine_Evaporate Combine Pure Fractions & Evaporate Monitor_Fractions->Combine_Evaporate

Caption: Workflow for flash column chromatography.

Q6: What are the key principles for a successful recrystallization?

A6: Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[15]

Key Principles of Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16] Impurities should either be highly soluble at all temperatures or insoluble even at high temperatures. The solvent should also be chemically inert towards the compound.[16]

  • Slow Cooling: Allowing the saturated solution to cool slowly is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[17]

  • Inducing Crystallization: If crystals do not form upon cooling, crystallization can often be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[18]

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the impure solid to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Section 3: Reaction Scale-Up

Transitioning a successful lab-scale reaction to a larger scale presents a unique set of challenges. This section addresses common issues encountered during scale-up.

Q7: I am scaling up a reaction from grams to kilograms. What are the most critical factors to consider?

A7: Scaling up a chemical reaction is not simply a matter of multiplying all quantities. Several physical and safety factors become more pronounced at a larger scale.

  • Heat Transfer: Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[19] This can lead to a thermal runaway if not properly managed. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the reaction rate and temperature.[19]

  • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent temperature distribution. What works in a small flask may not be effective in a large reactor. The type of stirrer and stirring speed need to be carefully considered and potentially optimized for the larger scale.[20]

  • Safety: A thorough hazard analysis is essential before any scale-up. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as the potential for gas evolution.[21]

Q8: How can I troubleshoot a reaction that works well on a small scale but fails upon scale-up?

A8: When a reaction fails at a larger scale, it is often due to the physical factors mentioned above.

  • Re-evaluate Reaction Parameters: The optimal conditions determined on a small scale may need to be adjusted for the larger scale. This could include changes in temperature, addition rate, or stirring speed.

  • Consider a Pilot Plant Run: Before committing to a full-scale production run, it is often wise to perform an intermediate-scale pilot run to identify and address any potential scale-up issues.

  • Analytical Monitoring: Implement in-process analytical monitoring to track the reaction's progress and identify any deviations from the expected profile.

Section 4: Specialized Topics

This section covers troubleshooting for more specific synthetic challenges, including parallel synthesis and the use of protecting groups.

Q9: I am running a parallel synthesis campaign, and the results are inconsistent across the reaction block. What could be the cause?

A9: Inconsistent results in parallel synthesis can often be traced to variations in reaction conditions across the different wells or reactors.

  • Temperature Gradients: Ensure that the heating and cooling of the reaction block are uniform. Temperature gradients can lead to different reaction rates in different wells.

  • Efficient Mixing: Inadequate mixing in individual reactors can lead to heterogeneity and inconsistent results.

  • Reagent Dispensing: The accuracy and precision of automated liquid handlers are critical for ensuring that each reaction receives the correct amount of each reagent.

Q10: I am having trouble with a protecting group. What are the common issues and how can I resolve them?

A10: Protecting groups are essential tools in multi-step synthesis, but their use can sometimes lead to complications.[22]

  • Incomplete Protection or Deprotection: If the protection or deprotection reaction is incomplete, you will have a mixture of starting material, product, and partially protected/deprotected intermediates. To address this, you may need to adjust the reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) or choose a different protecting group.

  • Protecting Group Stability: The protecting group must be stable to the reaction conditions of subsequent steps. If you are observing cleavage of the protecting group, you may need to select a more robust one.

  • Orthogonal Protecting Groups: In molecules with multiple functional groups that require protection, it is crucial to use "orthogonal" protecting groups that can be removed under different conditions without affecting each other.[23] For example, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) are orthogonal.[24]

Common Amine Protecting Groups and Their Cleavage Conditions

Protecting GroupAbbreviationIntroduction ConditionsRemoval Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate, baseStrong acid (e.g., TFA)
CarboxybenzylCbzBenzyl chloroformate, baseHydrogenolysis (H2, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, baseAmine base (e.g., piperidine)

This table provides a quick reference for commonly used amine protecting groups and their respective deprotection methods.[24]

References

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • Amar Equipment. Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Lund University. The influence of temperature on enzyme selectivity in organic media. [Link]

  • How to run column chromatography. [Link]

  • Teti, D. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [https://www.dani eleteti.com/docs/dot-graphviz-tutorial/]([Link] eleteti.com/docs/dot-graphviz-tutorial/)

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]

  • Stack Overflow. Vivado 2024.1 – Warning: [Synth 8-7080] Parallel synthesis criteria is not met – what does it mean and how to resolve it?. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Wolfenden, R., & Snider, M. J. (2001). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 98(12), 6563–6567. [Link]

  • REACH Devices. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • ACS Publications. Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

  • Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • ResearchGate. Impact of Temperature on Reaction Rate in Catalytic Reactions. [Link]

  • Recrystallization-1.pdf. [Link]

  • Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Reddit. Optimizing Parallel Processing Code Help. [Link]

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • Chad's Blog. Building diagrams using graphviz. [Link]

  • ResearchGate. Problem‐solving processes used by students in organic synthesis. [Link]

  • Chem 115 Myers. The Suzuki Reaction. [Link]

  • Protecting Groups. [Link]

  • arXiv. What Every Computer Scientist Needs to Know About Parallelization. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]

  • Medium. Dot Language (graph based diagrams). [Link]

  • Lneya. Effect of Temperature on Reactions of Chemical Organic Synthesis. [Link]

  • Reddit. What are some common causes of low reaction yields?. [Link]

  • Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]

  • Recrystallization. [Link]

  • ResearchGate. Safe scale-up with exothermic reactions. [Link]

  • recrystallization.pdf. [Link]

  • YouTube. Graphviz and dot: Generating Diagrams with Code. [Link]

  • UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ACS Publications. Temperature-Dependent Selection of Reaction Pathways, Reactive Species, and Products during Postsynthetic Selenization of Copper Sulfide Nanoparticles. [Link]

  • Chegg. Solved Troubleshooting an Organic Reaction Post-Lab. [Link]

  • Optimizing High Performance In Parallel Programming: A Guide. [Link]

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • GitHub. NVIDIA-NeMo/NeMo: A scalable generative AI framework built for researchers and developers working on Large Language Models, Multimodal, and Speech AI (Automatic Speech Recognition and Text-to-Speech). [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

Sources

Troubleshooting

identifying impurities in 4-(Piperidin-1-ylmethyl)benzaldehyde samples

Introduction 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors and kinase inhibitors.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors and kinase inhibitors.[1][2][3] Its structural duality—combining a reactive electrophilic aldehyde with a basic tertiary amine—creates a unique impurity profile. The amine moiety catalyzes potential self-condensation, while the aldehyde is prone to rapid oxidation.

This guide provides a self-validating troubleshooting framework for identifying and mitigating impurities in this specific scaffold.

Part 1: Chromatographic & Spectroscopic Troubleshooting (Q&A)

Q1: I observe a "ghost peak" in my HPLC chromatogram that shifts retention time with pH changes. What is it?

Diagnosis: This is likely 4-(Piperidin-1-ylmethyl)benzoic acid , the auto-oxidation product. Mechanism: Benzaldehydes oxidize to benzoic acids upon exposure to air. In 4-(Piperidin-1-ylmethyl)benzaldehyde, this forms a zwitterionic species (basic amine + acidic carboxylate).

  • Low pH (2-3): Both groups are protonated (

    
    , 
    
    
    
    ). The molecule acts as a cation.
  • Mid pH (5-7): The amine is protonated, but the acid is deprotonated (

    
    , 
    
    
    
    ). This zwitterion has distinct solubility and retention characteristics.
  • Action:

    • Confirm: Check LC-MS for

      
       (Target is 204.13).
      
    • Mitigation: Store samples under Argon/Nitrogen. Add 0.1% BHT (butylated hydroxytoluene) to the storage solvent if downstream chemistry permits.

Q2: My NMR shows a clean spectrum, but the quantitative assay (qNMR) is consistently low (~90%). Where is the missing mass?

Diagnosis: Inorganic Salt Contamination (Piperidinium Hydrochloride). Mechanism: If the compound was synthesized via the nucleophilic substitution of 4-(chloromethyl)benzaldehyde with piperidine, the byproduct is HCl. While the free base is extracted, inefficient washing leaves residual piperidinium salts. These are NMR-silent in standard


 preps (due to insolubility or broad exchangeable protons) but contribute significantly to weight.
  • Action:

    • Test: Perform a silver nitrate (

      
      ) precipitation test on an aqueous extract of the sample. White precipitate confirms chlorides.
      
    • Remediation: Dissolve the sample in DCM and wash with saturated

      
       (pH > 9) to fully liberate the free base, then dry over 
      
      
      
      .
Q3: I see a split carbonyl peak in Carbon-13 NMR and multiple peaks in HPLC when using Methanol as a solvent.

Diagnosis: Hemiacetal/Acetal Formation. Mechanism: The basic piperidine nitrogen can act as an internal catalyst, promoting the reaction between the aldehyde and the alcoholic solvent (Methanol).



  • Action:

    • Validation: Switch NMR solvent to

      
       or 
      
      
      
      . If the peaks merge back into a single aldehyde signal (~192 ppm for
      
      
      ), the impurity was solvent-induced.
    • Protocol Change: Avoid protic solvents (MeOH, EtOH) for HPLC sample preparation. Use Acetonitrile (ACN).[3][4]

Part 2: Impurity Profiling & Data Visualization

Table 1: Common Impurities & Analytical Characteristics

Note: Relative Retention Times (RRT) are based on a standard C18 Gradient (0.1% Formic Acid in Water/ACN).

Impurity NameStructure DescriptionOriginMass (ESI+)Typical RRT
Target 4-(Piperidin-1-ylmethyl)benzaldehydeProduct204.141.00
Impurity A 4-(Piperidin-1-ylmethyl)benzoic acidOxidation220.130.65 - 0.75
Impurity B 4-(Piperidin-1-ylmethyl)benzyl alcoholReduction/Cannizzaro206.150.85 - 0.90
Impurity C 4-(Chloromethyl)benzaldehydeStarting Material155.021.20 - 1.30
Impurity D Bis(piperidin-1-ylmethyl)benzeneOver-alkylation273.231.50 - 1.60
Impurity E PiperidineResidual Reagent86.09< 0.30 (Void)
Figure 1: Impurity Genesis & Degradation Pathways

This diagram illustrates the synthesis route (center) and the divergence points for common impurities.

G SM1 4-(Chloromethyl) benzaldehyde Target TARGET MOLECULE 4-(Piperidin-1-ylmethyl) benzaldehyde SM1->Target Nucleophilic Substitution (DCM/Base) ImpD Impurity D (Bis-alkylated) SM1->ImpD Excess Piperidine (Side Rxn) SM2 Piperidine SM2->Target ImpA Impurity A (Benzoic Acid deriv.) Target->ImpA Oxidation (Air/Light) ImpB Impurity B (Benzyl Alcohol deriv.) Target->ImpB Disproportionation (Cannizzaro) Acetal Hemiacetal/Acetal (Solvent Artifact) Target->Acetal MeOH/EtOH (Solvent Interaction)

Caption: Synthesis pathway showing the origin of oxidative (Impurity A), reductive (Impurity B), and solvent-induced (Acetal) impurities.

Part 3: Validated Experimental Protocols

Protocol A: High-Fidelity HPLC Analysis

Designed to separate the polar acid impurity from the basic target.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Crucial: Low pH ensures the piperidine is protonated and prevents tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)

    • 2-15 min: 5%

      
       90% B (Linear gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Aldehyde specific).

  • Sample Diluent: Acetonitrile:Water (50:50). Do NOT use Methanol.

Protocol B: Rapid Aldehyde Integrity Check (Tollen’s Test Variant)

Use this to quickly verify if the aldehyde has degraded to alcohol or acid without running HPLC.

  • Prepare Tollen’s Reagent : Mix 1 mL of 0.1 M

    
     with 1 drop of 10% 
    
    
    
    . Add 10% Ammonia dropwise until the brown precipitate just dissolves.
  • Dissolve 5 mg of the sample in 0.5 mL THF (free of peroxides).

  • Add 2-3 drops of the sample solution to the reagent.

  • Result:

    • Silver Mirror/Black Precipitate: Active Aldehyde present (Pass).

    • No Reaction: Complete oxidation to Acid or reduction to Alcohol (Fail).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7164649, 4-(Piperidin-1-ylmethyl)benzaldehyde. Retrieved October 26, 2023 from [Link]

  • Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. National Institutes of Health (PubMed). Retrieved October 26, 2023 from [Link](Validates the reactivity of piperidine/benzaldehyde systems and solvent interactions).

Sources

Troubleshooting

Technical Support Center: Green Synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde

Welcome to the technical support center for the green synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde. This important benzaldehyde derivative serves as a key intermediate in the development of various pharmaceutical ag...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the green synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde. This important benzaldehyde derivative serves as a key intermediate in the development of various pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshooting for sustainable synthetic routes. We will focus on the principles of green chemistry to improve efficiency, reduce waste, and enhance safety in your laboratory.

The most common and adaptable green approach for synthesizing this target molecule is the one-pot reductive amination of 4-formylbenzaldehyde (also known as terephthalaldehyde mono-dimethyl acetal after hydrolysis) with piperidine. This method combines imine formation and reduction into a single, efficient step, aligning well with green chemistry goals by reducing solvent usage and purification steps.[1]

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the green synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde.

Q1: Why is a "green" approach important for synthesizing this specific molecule?

A1: Traditional multi-step syntheses often involve hazardous reagents, stoichiometric activators, and multiple solvent-intensive workups and purifications, leading to a high Process Mass Intensity (PMI). A green approach, such as one-pot reductive amination, minimizes waste, reduces energy consumption, and often uses safer, more sustainable reagents.[2] This is not only environmentally responsible but also critical for developing economically viable and scalable pharmaceutical manufacturing processes.[3]

Q2: What is one-pot reductive amination and why is it considered a green method?

A2: One-pot reductive amination is a procedure where an aldehyde or ketone reacts with an amine to form an imine intermediate, which is then reduced in the same reaction vessel to the target amine without isolation.[4] This strategy is inherently greener because it:

  • Reduces Waste: Eliminates the need for isolating and purifying the imine intermediate, saving solvents and materials.

  • Improves Atom Economy: More atoms from the reactants are incorporated into the final product.

  • Saves Time and Energy: Fewer operational steps mean a more efficient workflow.[5]

Q3: Which reducing agents are preferred from a green chemistry perspective?

A3: The choice of reducing agent is critical. Catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C) is often the greenest choice due to its high atom economy (the only byproduct is water, if any) and the potential for catalyst recycling.[6] However, for bench-scale synthesis where specialized high-pressure equipment may not be available, milder borohydride reagents are excellent alternatives. Sodium borohydride (NaBH₄) is preferred over more complex or toxic hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[4][6] Formic acid can also be a green hydrogen source in certain transfer hydrogenation protocols.[3]

Q4: How do I select an appropriate green solvent for this reaction?

A4: Solvent selection is a cornerstone of green chemistry. While traditional reductive aminations often use chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE), these should be avoided. Greener alternatives include:

  • Ethanol or Methanol: These are bio-based, have favorable safety profiles, and can often be recycled. Methanol is particularly effective for dissolving NaBH₄.[7]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent with a good safety profile and lower miscibility with water, which can simplify workups.[8]

  • Deep Eutectic Solvents (DESs): These are emerging as highly sustainable options, acting as both solvent and catalyst in some cases, with benefits like low volatility and recyclability.[9][10]

SolventOriginKey AdvantagesConsiderations
Ethanol Bio-basedLow toxicity, biodegradableCan sometimes participate in side reactions
Methanol Petro/BioExcellent solubility for NaBH₄More toxic than ethanol
2-MeTHF Bio-basedHigh boiling point, easy separation from waterHigher cost, potential peroxide formation
Water UniversalSafest, cheapestLimited organic solubility, imine hydrolysis
DES (e.g., Choline Chloride:Urea) Component-basedNon-volatile, recyclable, can be catalyticHigher viscosity, product isolation can be novel

Part 2: Recommended Protocol & Experimental Workflow

This section provides a detailed, step-by-step protocol for a green one-pot reductive amination.

Protocol: One-Pot Synthesis using NaBH₄ in Methanol

This protocol is adapted from established methodologies for reductive amination, prioritizing greener reagents and conditions.[11]

Materials:

  • 4-Formylbenzaldehyde (1.0 eq)

  • Piperidine (1.1 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (5-10 mL per gram of aldehyde)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

Procedure:

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer, add 4-formylbenzaldehyde and methanol. Stir until fully dissolved.

    • Add piperidine dropwise to the solution at room temperature.

    • Add a catalytic amount of glacial acetic acid to promote imine formation. The acid protonates the carbonyl, making it more electrophilic.[4]

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LCMS to confirm the consumption of the aldehyde and the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0-5 °C in an ice bath. This is crucial to control the exothermic reaction of NaBH₄ with methanol and to prevent over-reduction or side reactions.

    • Slowly add sodium borohydride (NaBH₄) in small portions over 30-45 minutes. Vigorous gas (H₂) evolution will be observed. Ensure adequate ventilation.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LCMS analysis shows complete conversion of the imine.

  • Workup and Isolation:

    • Carefully quench the reaction by slowly adding water or 1M HCl at 0 °C to neutralize excess NaBH₄.

    • Adjust the pH to basic (~9-10) with 1M NaOH to ensure the product is in its free base form.

    • Reduce the volume of methanol under reduced pressure.

    • Extract the aqueous mixture with a greener solvent like ethyl acetate or 2-MeTHF (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • If necessary, purify the crude oil/solid by column chromatography or recrystallization to obtain pure 4-(Piperidin-1-ylmethyl)benzaldehyde.

Experimental Workflow Diagram

G cluster_prep Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup & Isolation cluster_purify Step 4: Purification reactants 4-Formylbenzaldehyde + Piperidine + Methanol imine_formation Stir at RT, 1-2h (Catalytic Acetic Acid) reactants->imine_formation Combine cooling Cool to 0-5 °C imine_formation->cooling add_nabh4 Add NaBH₄ in portions cooling->add_nabh4 rt_stir Warm to RT, Stir 2-4h add_nabh4->rt_stir quench Quench with H₂O/HCl rt_stir->quench basify Basify with NaOH quench->basify extract Extract with Ethyl Acetate basify->extract dry_conc Dry & Concentrate extract->dry_conc purification Column Chromatography or Recrystallization dry_conc->purification final_product Pure Product purification->final_product

Caption: One-pot reductive amination workflow.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses specific issues in a Q&A format.

Q: My reaction is incomplete; I still see the imine intermediate after adding NaBH₄. What should I do?

A: This is a common issue, often related to the reducing agent's activity or reaction conditions.[7]

  • Cause 1: Insufficient Reducing Agent. NaBH₄ can react with the methanol solvent, especially if the solution is not basic or if the temperature is too high.[7]

    • Solution: Add another portion (0.3-0.5 eq) of NaBH₄. Before doing so, ensure the mixture is cool. For future runs, consider increasing the initial equivalents of NaBH₄ to 1.5-2.0 eq.

  • Cause 2: Imine Stability. Some imines are very stable and require more forcing conditions to reduce.

    • Solution: After the initial stirring at room temperature, gently warm the reaction to 40 °C for 1-2 hours. Monitor carefully by TLC to ensure the product is not degrading.[7]

  • Cause 3: pH of the medium. The reduction is often faster on the protonated iminium ion.

    • Solution: Ensure the catalytic acid was added during imine formation. If the reaction stalls, adding a small amount of acetic acid before the NaBH₄ addition can sometimes help, but be cautious as it will accelerate the decomposition of NaBH₄.

Q: The primary side product is benzyl alcohol (from reduction of the starting aldehyde). How can I prevent this?

A: This indicates that the reduction of the aldehyde is competing with the reduction of the imine.

  • Cause: The reducing agent is too reactive towards the aldehyde, or the imine has not formed sufficiently before reduction begins. NaBH₄ can reduce aldehydes, although it is slower than its reaction with the protonated imine.[4]

  • Solution 1: Ensure Complete Imine Formation. Before cooling and adding NaBH₄, allow the imine formation step to run longer. Confirm by TLC that the starting aldehyde spot has disappeared or is very faint.

  • Solution 2: Use a More Selective Reducing Agent. While less "green" due to its toxicity, sodium cyanoborohydride (NaBH₃CN) is highly selective for reducing imines in the presence of aldehydes because it requires an acidic pH (which protonates the imine) to become a potent reducing agent.[1] If yield is paramount and this side reaction is unavoidable, this may be a necessary trade-off.

  • Solution 3: Change the Order of Addition. In some cases, adding the amine and reducing agent first, followed by the slow addition of the aldehyde, can favor the desired pathway.[7]

Q: My final product is difficult to isolate from the aqueous layer during workup. What can I do?

A: The product has a basic nitrogen and may have some water solubility, especially if the aqueous phase is not sufficiently basic.

  • Cause 1: Incorrect pH. If the pH is neutral or acidic, the product will exist as a protonated ammonium salt, which is highly water-soluble.

    • Solution: Ensure the aqueous layer is distinctly basic (pH > 9) before extraction. Check with pH paper.

  • Cause 2: Emulsion Formation. High concentrations of salts and organic material can lead to emulsions.

    • Solution: Add a saturated NaCl solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and helping to break emulsions (a "salting out" effect).

  • Cause 3: Insufficiently Nonpolar Extraction Solvent.

    • Solution: Switch from ethyl acetate to a less polar, water-immiscible solvent like 2-MeTHF or even toluene (use with appropriate ventilation).

Troubleshooting Decision Tree

G start Low Yield or Impure Product incomplete Incomplete Reaction? (Imine remains) start->incomplete side_prod Side Product? (Benzyl Alcohol) start->side_prod workup_issue Workup Issue? (Poor Extraction) start->workup_issue sol1a Add more NaBH₄ (0.5 eq) incomplete->sol1a Yes sol1b Gently warm to 40 °C incomplete->sol1b Yes sol1c Ensure catalytic acid was added incomplete->sol1c Yes sol2a Increase imine formation time (Confirm with TLC) side_prod->sol2a Yes sol2b Consider more selective reductant (e.g., NaBH₃CN) side_prod->sol2b Yes sol3a Check pH > 9 before extraction workup_issue->sol3a Yes sol3b Add brine to 'salt out' product workup_issue->sol3b Yes sol3c Use less polar solvent (e.g., 2-MeTHF) workup_issue->sol3c Yes

Caption: Troubleshooting decision tree for common issues.

References

  • Zhang, B., Cao, L., Xu, S., & Wang, P. (n.d.). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press. Available at: [Link]

  • ResearchGate. (n.d.). Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. ResearchGate. Available at: [Link]

  • (n.d.). A green synthesis of benzimidazoles. Available at: [Link]

  • Riela, S., et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules. Available at: [Link]

  • Hassankhani, A., et al. (2019). One-pot, Environmentally Benign Procedure for the Synthesis of tetrahydrotetrazolo[1,5-a]quinazolines Using [Bmim]Cl/AlCl3 as a catalyst. Journal of Applied Chemical Research. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. American Chemical Society. Available at: [Link]

  • She, J., Jiang, Z., & Wang, Y. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions. Synlett. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. ResearchGate. Available at: [Link]

  • Wang, N., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. Available at: [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). One-pot multi-component green synthesis of highly substituted piperidines. ResearchGate. Available at: [Link]

  • Shirvan, S. A., et al. (2014). An Efficient Method For The One-Pot, Four-Component Benzaldehyde Based Synthesis. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Large Scale Synthesis of N-Benzyl-4-formylpiperidine. ResearchGate. Available at: [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]

  • ResearchGate. (2024). Catalytic C-N bond strategies for green amination of biomass-derived molecules. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Zhang, L., et al. (2022). Electroreductive coupling of benzaldehyde by balancing the formation and dimerization of the ketyl intermediate. Nature Communications. Available at: [Link]

  • BORIS Portal. (n.d.). Green Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2025). 'Green' synthesis of amines from renewable resources? Green Chemistry. Available at: [Link]

  • ACS Publications. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). C–N Bond Formation via Hydrogen Transfer. Synthetic Methods in Drug Discovery. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Available at: [Link]

  • MDPI. (n.d.). A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. Catalysts. Available at: [Link]

  • Preprints.org. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Available at: [Link]

  • NCBI. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Mechanochemical and aging-based reductive amination with chitosan. Green Chemistry. Available at: [Link]

  • ScienceDaily. (2013). Organic chemist developing environmentally sustainable methods for amine synthesis. ScienceDaily. Available at: [Link]

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Optimization

Technical Support Center: Reaction Monitoring by TLC and GC/MS

Welcome to the Technical Support Center for Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and Gas Chromatography-M...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS) to monitor the progress of chemical reactions. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid, inexpensive, and versatile technique for qualitative analysis, making it an indispensable tool for monitoring the progress of a chemical reaction.[1] It allows for the quick visualization of the consumption of starting materials and the formation of products.

TLC Fundamentals: A Quick Refresher

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (the developing solvent).[2] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[3][4] Conversely, non-polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value.[2][3]

Experimental Workflow for TLC Reaction Monitoring

The following diagram illustrates the typical workflow for monitoring a reaction using TLC.

Caption: Workflow for Reaction Monitoring using TLC.

TLC Troubleshooting Guide
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Streaking or Tailing of Spots 1. Sample is too concentrated.[1] 2. Sample is highly acidic or basic.[5] 3. Sample is degrading on the silica gel plate.[6]1. Dilute the sample. Overloading the plate leads to poor separation. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to neutralize the analyte and improve spot shape.[5] 3. Consider using a different stationary phase (e.g., alumina) or running a 2D TLC to check for stability.[6]
Poor Separation (Spots are too close or merged) 1. Incorrect solvent system polarity.[1] 2. The developing chamber was not saturated.1. If spots are near the baseline (low Rf), the solvent is not polar enough; increase the polarity. If spots are near the solvent front (high Rf), the solvent is too polar; decrease the polarity.[5] 2. Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with solvent vapors, which improves resolution.
No Spots Visible 1. Compound is not UV-active. 2. Sample concentration is too low. 3. Compound has evaporated from the plate.1. Use a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots.[6] 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. 3. Visualize the plate immediately after drying.
Uneven Solvent Front 1. The bottom of the TLC plate is not level in the developing chamber.[7] 2. The stationary phase has been disturbed.1. Ensure the plate is placed flat on the bottom of the chamber.[7] 2. Handle the TLC plate by the edges to avoid touching the surface.
"Snowman" Effect in Co-spot Lane The reaction is complete.[6]This is a desired outcome when monitoring a reaction to completion. It indicates that the starting material spot is absent in the reaction mixture lane, and the product spot is distinct.[6]
FAQs for TLC in Reaction Monitoring

Q1: How do I select the right solvent system for my TLC?

A1: The goal is to find a solvent system where the starting material has an Rf of ~0.5-0.7 and the product has a significantly different Rf. A good starting point for many organic compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[2][8] You can start with a 1:1 mixture and adjust the ratio based on the initial results.[5][9] For very polar compounds, consider using solvents like methanol or even adding a small amount of acetic acid or ammonia.[2][10]

Q2: What is the purpose of a "co-spot"?

A2: A co-spot is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same point.[3] This helps to definitively identify the starting material spot in the reaction mixture lane, especially if the product's Rf is very close to that of the starting material.

Q3: Can I get quantitative information from a TLC plate?

A3: While TLC is primarily a qualitative technique, semi-quantitative analysis is possible by comparing the size and intensity of the spots. For more accurate quantification, techniques like TLC-densitometry can be used, which measure the absorbance or fluorescence of the spots.[11][12][13][14] This involves scanning the plate with a densitometer and correlating the signal intensity to the concentration.[11][13]

Section 2: Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Monitoring

GC/MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[15][16] It is particularly useful for monitoring reactions involving volatile and thermally stable compounds.[17][18]

GC/MS Fundamentals: A Brief Overview

In GC, a sample is vaporized and injected into a column. An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound.[16]

Experimental Workflow for GC/MS Reaction Monitoring

The following diagram outlines the general workflow for monitoring a reaction using GC/MS.

Caption: Workflow for Reaction Monitoring using GC/MS.

GC/MS Troubleshooting Guide
Problem Potential Cause(s) Troubleshooting Steps & Explanations
No Peaks or Poor Sensitivity 1. Leak in the system.[19] 2. Contaminated ion source.[20] 3. Incorrect injection parameters.1. Perform a leak check, paying attention to the injection port septum and column fittings.[19] 2. Clean the ion source according to the manufacturer's instructions.[20] 3. Optimize the injection port temperature and split ratio.
Peak Tailing or Fronting 1. Active sites in the inlet liner or column.[21] 2. Column overload.[21] 3. Incompatible solvent.1. Use a deactivated liner and trim the front end of the column. Consider derivatization for polar analytes.[19] 2. Dilute the sample.[21] 3. Ensure the sample solvent is compatible with the stationary phase.
Ghost Peaks (Carryover) Contamination from a previous injection.[19][20]Run a solvent blank to confirm carryover. Clean the syringe, injection port, and consider baking out the column.[19]
Retention Time Shifts 1. Changes in carrier gas flow rate.[20] 2. Column degradation. 3. Oven temperature fluctuations.1. Check the gas supply and ensure the flow rate is stable. 2. Trim the column or replace it if it's old. 3. Verify the oven temperature program is accurate and reproducible.
Poor Mass Spectral Quality 1. Air leak in the MS vacuum system.[20] 2. Contaminated ion source or mass analyzer.[20] 3. Incorrect tuning.1. Check for leaks. The presence of ions at m/z 18, 28, and 32 can indicate an air leak.[19] 2. Clean the MS components as per the manufacturer's guidelines.[20] 3. Re-tune the mass spectrometer.
FAQs for GC/MS in Reaction Monitoring

Q1: When should I consider derivatization for my samples?

A1: Derivatization is necessary for compounds that are non-volatile or thermally unstable, or for those that exhibit poor chromatographic peak shape due to polar functional groups (e.g., -OH, -NH2, -COOH).[18] Common derivatization techniques include silylation, acylation, and alkylation, which increase the volatility and thermal stability of the analytes.[22] For example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent for silylating alcohols, phenols, and carboxylic acids.

Q2: What is an internal standard and why is it important for quantitative analysis?

A2: An internal standard (IS) is a known amount of a compound that is added to all samples (standards and unknowns) before analysis.[23] The IS should be chemically similar to the analyte but not present in the original sample.[23] It is used to correct for variations in sample preparation, injection volume, and instrument response.[23][24] Quantification is based on the ratio of the analyte peak area to the internal standard peak area, which provides more accurate and precise results than using the absolute peak area of the analyte.[24][25]

Q3: How do I interpret the data from a GC/MS analysis?

A3: The GC provides a chromatogram, where the x-axis is the retention time and the y-axis is the signal intensity.[26] Each peak in the chromatogram corresponds to a separated compound. The MS provides a mass spectrum for each peak, which is a plot of ion abundance versus mass-to-charge ratio (m/z).[27] You can identify the compounds by comparing their retention times to those of known standards and by matching their mass spectra to a library database (e.g., NIST).[27][28] The area under each peak is proportional to the amount of that compound in the sample.[26]

Q4: My reaction is being conducted in a non-volatile solvent like DMF or DMSO. Can I still use GC/MS?

A4: Directly injecting high-boiling solvents like DMF or DMSO into a GC can contaminate the system and damage the column. In these cases, you must perform a sample work-up to transfer the analytes of interest into a more volatile and GC-compatible solvent (e.g., dichloromethane, ethyl acetate) before injection. This typically involves liquid-liquid extraction.

Section 3: Method Validation and Regulatory Considerations

For professionals in drug development, it is crucial that the analytical methods used for reaction monitoring are reliable and fit for their intended purpose.[29] While full validation according to ICH Q2(R2) guidelines may not be required for in-process reaction monitoring, understanding the principles of validation ensures data quality.[29][30][31][32][33] Key parameters to consider for ensuring a reliable method include specificity (the ability to distinguish the analyte from other components), and precision (the closeness of agreement between a series of measurements).[29][30]

References

  • Vertex AI Search. (2023).
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  • ChemBAM. TLC troubleshooting.
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  • Anonymous. (2025). GC Troubleshooting: Common Issues & How to Fix Them.
  • Anonymous. TROUBLESHOOTING GUIDE.
  • University of Rochester, Department of Chemistry.
  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • Chemistry LibreTexts. (2022).
  • Sigma-Aldrich.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • ResolveMass Laboratories Inc. (2025).
  • Creative Proteomics. Principles and Differences between GC-MS and LC-MS.
  • National Institutes of Health. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples.
  • Chemistry LibreTexts. (2021). 2.4: TLC -ANALYSIS.
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  • Alfa Chemistry. Internal Standard vs.
  • International Council for Harmonisation. (2023).
  • Anonymous. Internal Standards - What Are They?
  • Drawell.
  • University of Rochester, Department of Chemistry.
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  • Innovatech Labs. (2018). The Beginner's Guide to Interpreting GC/MS Results.
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  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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  • LCGC International. (2025).
  • LCGC International. (2012). When Should an Internal Standard be Used?.
  • National Institutes of Health. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
  • ResearchGate. (2015). How can I use quantitative TLC for reactions, is there any calculation for Quantitative TLC? can you please explain or send any reference papers?.
  • Anonymous. (2024). Which gas or liquid chromatography technic i should use to know mass of the compound?.
  • ResearchGate. How to read and Interpret GC/MS Spectra.
  • Chemistry Online @ UTSC.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Biotage. (2023).
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  • Anonymous.
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  • Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems.
  • Anonymous. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Structure, Reactivity, and Biological Significance

An In-Depth Comparative Analysis of 4-(Piperidin-1-ylmethyl)benzaldehyde for Advanced Research Applications In the landscape of synthetic chemistry and drug discovery, the selection of a starting reagent is a critical de...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 4-(Piperidin-1-ylmethyl)benzaldehyde for Advanced Research Applications

In the landscape of synthetic chemistry and drug discovery, the selection of a starting reagent is a critical decision that dictates reaction pathways, yield, and the biological profile of the final compound. Substituted benzaldehydes are a cornerstone of this landscape, serving as versatile building blocks for a myriad of complex molecules. This guide provides an in-depth comparison of 4-(Piperidin-1-ylmethyl)benzaldehyde with a selection of structurally related aldehydes: the parent benzaldehyde, 4-(Piperidin-1-yl)benzaldehyde, 4-(Dimethylamino)benzaldehyde, and 4-(Morpholino)benzaldehyde.

Our analysis moves beyond a simple cataloging of properties. We will dissect the nuanced effects of the para-substituent on the physicochemical, spectroscopic, and reactive characteristics of the aldehyde. A key focus will be the distinction between direct heteroatom conjugation to the aromatic ring versus an insulating methylene spacer, a feature unique to 4-(Piperidin-1-ylmethyl)benzaldehyde in this comparison. This structural difference fundamentally alters the electronic nature of the molecule, with significant implications for its application in both chemical synthesis and biological systems.

Structural and Physicochemical Properties: A Tale of Two Substitution Patterns

The identity of the para-substituent profoundly influences the molecule's physical properties, including its melting point, solubility, and lipophilicity (logP). These parameters are critical for selecting appropriate reaction solvents, purification methods, and for predicting a compound's pharmacokinetic behavior in drug development.

The aldehydes selected for this guide can be categorized into two groups based on their substitution pattern:

  • Directly Conjugated Systems: 4-(Piperidin-1-yl)benzaldehyde, 4-(Dimethylamino)benzaldehyde, and 4-Morpholinobenzaldehyde feature a nitrogen or oxygen atom bonded directly to the phenyl ring. This allows the heteroatom's lone pair of electrons to participate in resonance with the aromatic system, acting as a strong electron-donating group (EDG).

  • Insulated System: 4-(Piperidin-1-ylmethyl)benzaldehyde possesses a methylene (-CH2-) bridge between the piperidine nitrogen and the phenyl ring. This spacer prevents direct resonance, meaning the piperidine moiety primarily exerts a weaker, inductive electron-donating effect.

Below are the chemical structures of the compared aldehydes, visualized for clarity.

G cluster_0 4-(Piperidin-1-ylmethyl)benzaldehyde cluster_1 Benzaldehyde cluster_2 4-(Piperidin-1-yl)benzaldehyde cluster_3 4-(Dimethylamino)benzaldehyde cluster_4 4-Morpholinobenzaldehyde A A B B C C D D E E

Caption: Chemical structures of the compared aldehydes.

The following table summarizes key physicochemical properties, providing a quantitative basis for comparison.

Property4-(Piperidin-1-ylmethyl)benzaldehydeBenzaldehyde4-(Piperidin-1-yl)benzaldehyde4-(Dimethylamino)benzaldehyde4-Morpholinobenzaldehyde
Molecular Formula C₁₃H₁₇NO[1]C₇H₆O[2]C₁₂H₁₅NO[3]C₉H₁₁NO[4]C₁₁H₁₃NO₂[5]
Molecular Weight 203.28 g/mol [1]106.12 g/mol [2]189.25 g/mol [3]149.19 g/mol [4]191.22 g/mol
Appearance Yellow to orange solid[6]Colorless to yellow liquid[2]SolidYellow-white powder[4]Powder to crystal[7]
Melting Point N/A-26 °C[8]61-64 °C[9]72-75 °C[10]65-69 °C[7]
Boiling Point N/A179 °C[8]344.3 °C (Predicted)[9]176-177 °C (17 mmHg)[10]365.5 °C (Predicted)[7]
XLogP3 2.1[1]1.52.9[3]1.81.4
Topological Polar Surface Area 20.3 Ų[1]17.1 Ų20.3 Ų[3]20.3 Ų29.5 Ų

Expert Analysis: The data reveals clear trends. The introduction of a heterocyclic amine significantly increases the melting point, molecular weight, and lipophilicity (XLogP3) compared to unsubstituted benzaldehyde. Notably, 4-(Piperidin-1-yl)benzaldehyde has a significantly higher XLogP3 value than 4-(Piperidin-1-ylmethyl)benzaldehyde, indicating greater lipophilicity. This is likely due to the shielding of the polar nitrogen atom by its direct attachment to the bulky phenyl ring, whereas the methylene spacer in our target compound provides more conformational flexibility and solvent exposure for the amine.

Spectroscopic Profile: Unveiling Electronic Effects

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for confirming molecular structure and probing the electronic environment of functional groups. For aldehydes, the carbonyl (C=O) and aldehydic (C-H) protons are particularly sensitive reporters.

Spectroscopic Data4-(Piperidin-1-ylmethyl)benzaldehydeBenzaldehyde4-(Piperidin-1-yl)benzaldehyde4-(Dimethylamino)benzaldehyde4-Morpholinobenzaldehyde
IR C=O Stretch (cm⁻¹) ~1695-1705 (Est.)~1705[11]~1680-1690 (Est.)~1670-1680~1675-1685 (Est.)
¹H NMR Aldehyde δ (ppm) ~9.9~10.0~9.7~9.7~9.75
¹³C NMR Carbonyl δ (ppm) ~191~192~190~190~190.5

Expert Analysis: The position of the C=O stretching frequency in the IR spectrum is a direct measure of the bond's strength.[12][13] Conjugation and electron-donating groups weaken the C=O double bond by increasing electron density, shifting the absorption to a lower wavenumber (frequency).[11] As expected, benzaldehyde has the highest C=O frequency. The directly conjugated amines (piperidine, dimethylamino, morpholino) cause a significant drop in frequency due to strong resonance donation. 4-(Piperidin-1-ylmethyl)benzaldehyde, with its insulated nitrogen, is predicted to have a C=O stretch closer to that of benzaldehyde, reflecting the weaker inductive electron-donating effect.

Similarly, the chemical shift of the aldehyde proton in ¹H NMR is deshielded by the electronegative carbonyl oxygen. Electron-donating groups increase the electron density around this proton, causing a slight upfield (lower ppm) shift compared to benzaldehyde.[11] The ¹³C NMR data for the carbonyl carbon follows the same trend, with EDGs causing an upfield shift.[14]

Comparative Reactivity in the Knoevenagel Condensation

To provide a practical performance comparison, we turn to the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.[15] It involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine.[16] The reaction rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.[17]

G reactants Aldehyde + Active Methylene Compound (e.g., Malononitrile) intermediate1 Nucleophilic Attack on Carbonyl Carbon reactants->intermediate1 Catalyzed by Base catalyst Base Catalyst (e.g., Piperidine) catalyst->intermediate1 intermediate2 Aldol-type Intermediate intermediate1->intermediate2 dehydration Dehydration (-H₂O) intermediate2->dehydration product α,β-Unsaturated Product (e.g., Benzylidenemalononitrile) dehydration->product

Caption: Generalized workflow for the Knoevenagel condensation reaction.

Causality Behind Reactivity:

  • Electron-Withdrawing Groups (EWGs): Increase the partial positive charge on the carbonyl carbon, making it more electrophilic and accelerating nucleophilic attack.

  • Electron-Donating Groups (EDGs): Decrease the partial positive charge, reducing electrophilicity and slowing the reaction.[17]

Based on this principle, we can predict the following reactivity order: Benzaldehyde > 4-(Piperidin-1-ylmethyl)benzaldehyde > 4-Morpholinobenzaldehyde ≈ 4-(Piperidin-1-yl)benzaldehyde ≈ 4-(Dimethylamino)benzaldehyde

The strongly donating, directly conjugated amino groups significantly deactivate the aldehyde. The insulated piperidinylmethyl group in our target compound deactivates it to a lesser extent, making it more reactive than the other substituted aldehydes but less reactive than the unsubstituted parent.

Experimental Protocol: Comparative Knoevenagel Condensation

This protocol is designed to be a self-validating system where all variables except the aldehyde are kept constant, allowing for a direct comparison of reactivity based on product yield over a fixed time.

  • Preparation: To five separate, identical round-bottom flasks, add malononitrile (1.0 eq.), a catalytic amount of piperidine (0.1 eq.), and ethanol (5 mL) as the solvent.

  • Initiation: To each flask, add one of the five test aldehydes (1.0 eq.) simultaneously.

  • Reaction: Stir all five reaction mixtures vigorously at room temperature for a fixed duration (e.g., 30 minutes).

  • Quenching & Isolation: Quench the reactions by adding cold water. The solid product will precipitate.

  • Analysis: Collect the precipitate by vacuum filtration, wash with cold water, and dry to a constant weight.

  • Quantification: Calculate the percentage yield for each reaction. The yield serves as a direct proxy for the relative reactivity of the aldehyde under these conditions.

Anticipated Experimental Results
AldehydeSubstituent EffectPredicted ReactivityPredicted 30-Min Yield
BenzaldehydeNone (Reference)Highest~95%
4-(Nitro)benzaldehyde (Control)Strong EWGVery High>98%
4-(Piperidin-1-ylmethyl)benzaldehyde Inductive EDGModerate~80-85%
4-MorpholinobenzaldehydeResonance EDGLow~65-70%
4-(Piperidin-1-yl)benzaldehydeStrong Resonance EDGLow~60-65%
4-(Dimethylamino)benzaldehydeStrong Resonance EDGLow~60-65%

Biological Activity & Toxicological Insights

Substituted benzaldehydes are a well-known class of "bioreactive electrophiles".[18] Their aldehyde functionality can readily react with biological nucleophiles, such as the amino groups in proteins (e.g., lysine residues) and DNA, to form Schiff bases. This reactivity is central to both their therapeutic potential and their toxicity.[18]

SchiffBaseFormation Aldehyde R-CHO (Aldehyde) SchiffBase R-CH=N-R' (Schiff Base / Imine) Aldehyde->SchiffBase + Amine R'-NH₂ (e.g., Protein Amine Group) Amine->SchiffBase Water H₂O SchiffBase->Water +

Caption: Formation of a Schiff base via reaction of an aldehyde with a primary amine.

The biological activity of these compounds is often linked to their ability to induce oxidative stress or inhibit specific enzymes. For instance, piperidine-containing compounds have been investigated for various activities, including antifungal and anti-inflammatory properties.[19]

However, this same reactivity contributes to cytotoxicity. Studies have evaluated various substituted benzaldehydes against cancer cell lines, with activity being highly dependent on the nature and position of the substituents.[20] The lipophilicity (logP) and electronic properties of the molecule govern its ability to cross cell membranes and interact with intracellular targets. A recent study demonstrated that the strength of the push/pull electronic nature of para-substituents on benzaldehyde directly correlates with its effect on human serum albumin conformation and its toxicity in zebrafish.[21]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of each test aldehyde in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion

4-(Piperidin-1-ylmethyl)benzaldehyde presents a unique and advantageous profile compared to both unsubstituted benzaldehyde and its directly conjugated amine-substituted analogues. Its key distinguishing feature—the methylene spacer—moderates the electron-donating character of the piperidine group.

Key Takeaways:

  • Tuned Reactivity: It is more reactive than aldehydes with directly conjugated electron-donating groups, potentially leading to faster reaction times and higher yields in syntheses like the Knoevenagel condensation, without being as susceptible to oxidation as unsubstituted benzaldehyde.

  • Distinct Physicochemical Properties: Its lipophilicity and polarity are different from its conjugated cousin, 4-(piperidin-1-yl)benzaldehyde, offering researchers an alternative with different solubility and pharmacokinetic profiles.

  • Potential for Novel Biological Activity: The combination of the electrophilic aldehyde and the flexible, basic piperidinylmethyl moiety creates a unique pharmacophore for engaging with biological targets. Its moderated reactivity may offer a wider therapeutic window compared to more aggressive electrophiles.

For the researcher and drug development professional, 4-(Piperidin-1-ylmethyl)benzaldehyde is not merely another substituted aldehyde. It is a strategically modified building block that offers a finely tuned balance of reactivity and physicochemical properties, opening new avenues for the rational design of functional materials and therapeutic agents.

References

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  • PubMed. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

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  • Wikipedia. Para-Dimethylaminobenzaldehyde. [Link]

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  • Chemistry LibreTexts. 17.3: Spectroscopic Properties of Aldehydes and Ketones. [Link]

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  • Bulletin of Environmental Contamination and Toxicology. Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure-activity relationship. [Link]

  • ResearchGate. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

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  • National Institutes of Health. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

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  • YouTube. Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. [Link]

  • Pearson+. Which of the following para-substituted benzaldehydes is most likely to be found in the hydrate form in an aqueous solution?. [Link]

  • Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

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Comparative

A Tale of Two Rings: A Comparative Guide to Pyrrolidine and Piperidine in Synthesis

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a molecule's physicochemical properties, reactivity, and the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a molecule's physicochemical properties, reactivity, and therapeutic efficacy. Among the most ubiquitous saturated nitrogen heterocycles are the five-membered pyrrolidine and the six-membered piperidine rings. While separated by only a single methylene unit, their distinct structural and electronic properties translate into significant differences in synthetic outcomes.

This guide provides an objective, data-driven comparative analysis of these two "privileged scaffolds" to aid in informed decision-making during synthetic route design and drug development. We will explore their fundamental properties, compare their performance in key chemical transformations, and provide practical, field-proven insights into why one might be chosen over the other.

Fundamental Properties: More Than Just a Carbon

The seemingly subtle difference in ring size imposes dramatically different conformational and electronic characters upon pyrrolidine and piperidine, which are at the heart of their divergent reactivity.

Conformational Analysis: Flexibility vs. Rigidity

Piperidine adopts a stable, well-defined chair conformation, much like cyclohexane, with clear axial and equatorial positions for its substituents.[1] This conformational rigidity can be advantageous for locking a molecule into a specific three-dimensional orientation, which is often crucial for high-affinity binding to a biological target.[2]

In contrast, the five-membered pyrrolidine ring is significantly more flexible. It does not have a single low-energy conformation but instead exists as a series of rapidly interconverting envelope and twisted half-chair forms, a phenomenon known as "pseudorotation".[3] This conformational adaptability can be beneficial when a degree of flexibility is required for target engagement or to navigate complex biological environments.[2]

G cluster_pyrrolidine Pyrrolidine (Flexible) cluster_piperidine Piperidine (Rigid) Pyrrolidine P_N N-H P_C1 P_C1 P_N->P_C1 P_C2 P_C2 P_C1->P_C2 P_C3 P_C3 P_C2->P_C3 P_C4 P_C4 P_C3->P_C4 P_C4->P_N Flexibility Envelope/Twist Conformations (Pseudorotation) Piperidine Pi_N N-H Pi_C1 Pi_C1 Pi_N->Pi_C1 Pi_C2 Pi_C2 Pi_C1->Pi_C2 Pi_C3 Pi_C3 Pi_C2->Pi_C3 Pi_C4 Pi_C4 Pi_C3->Pi_C4 Pi_C5 Pi_C5 Pi_C4->Pi_C5 Pi_C5->Pi_N Rigidity Stable Chair Conformation

Caption: Conformational differences between flexible pyrrolidine and rigid piperidine.

Basicity, Nucleophilicity, and Lipophilicity

While both are strong secondary amines, pyrrolidine is consistently found to be slightly more basic than piperidine.[4] This is often attributed to the greater conformational stability of the protonated five-membered ring.[4] However, it is crucial to recognize that Brønsted basicity and nucleophilicity do not always correlate directly.[5][6] In certain reaction classes, such as SNAr, pyrrolidine has been shown to be a significantly more potent nucleophile, with the rate of transformation of the intermediate Meisenheimer complex being an order of magnitude faster than with piperidine.[7]

From a physicochemical standpoint relevant to drug design, piperidine is slightly more lipophilic than pyrrolidine. This difference can be a critical tool for fine-tuning a drug candidate's solubility, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

Table 1: Comparison of Physicochemical Properties

PropertyPiperidinePyrrolidineKey Consideration in Synthesis & Drug Design
pKa of Conjugate Acid ~11.22[2]~11.27[2]Pyrrolidine is slightly more basic, but both are strong bases. Largely interchangeable when only basicity is required.
logP (Octanol/Water) 0.84[2]0.46[2]Piperidine is more lipophilic, which can influence solubility, permeability, and off-target interactions.
Conformation Rigid Chair[1]Flexible Envelope/Twist[3]Piperidine offers conformational restriction; pyrrolidine provides adaptability for target binding.

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences between pyrrolidine and piperidine manifest clearly in their synthetic performance, particularly in reactions proceeding through enamine or iminium ion intermediates.

Enamine Synthesis and Alkylation

Both amines are canonical reagents for the formation of enamines from ketones and aldehydes, which are key intermediates in reactions like the Stork enamine alkylation.[1] The choice of amine can significantly influence the regioselectivity of enamine formation. Pyrrolidine, being less sterically hindered around the nitrogen atom, often reacts faster and can favor the formation of the kinetic (less substituted) enamine. The more sterically demanding piperidine can, in some cases, favor the formation of the thermodynamic (more substituted) enamine. This choice is a critical factor in controlling the outcome of subsequent alkylation or acylation reactions.

G start Start: Ketone/Aldehyde + Secondary Amine (Pyrrolidine or Piperidine) step1 Step 1: Enamine Formation - Acid Catalysis - Removal of Water start->step1 step2 Step 2: Nucleophilic Attack Enamine attacks an electrophile (e.g., Alkyl Halide) step1->step2 step3 Step 3: Hydrolysis - Iminium ion intermediate is hydrolyzed - Regenerates carbonyl and protonated amine step2->step3 end_node Product: α-Substituted Carbonyl Compound step3->end_node

Caption: Generalized workflow for the Stork enamine alkylation reaction.

Organocatalysis: A Case Study in the Knoevenagel Condensation

In the field of asymmetric organocatalysis, proline (a pyrrolidine derivative) and its analogues are cornerstone catalysts.[8] This superiority extends to the parent heterocycles in certain reactions. A comparative study of the Knoevenagel condensation between thiazolidine-2,4-dione (TZD) and substituted benzaldehydes to form glitazone precursors demonstrates that pyrrolidine is a more efficient catalyst than piperidine.[4]

Table 2: Catalyst Performance in the Synthesis of Glitazone Precursors

AldehydeCatalystCatalyst Loading (eq.)Conversion (%)
p-NitrobenzaldehydePyrrolidine0.8100
p-NitrobenzaldehydePiperidine0.894
p-MethoxybenzaldehydePyrrolidine0.5100
p-MethoxybenzaldehydePiperidine0.891
(Data sourced from BenchChem)[4]

The superior performance of pyrrolidine is likely due to its conformational flexibility, which may lead to a more favorable and lower-energy transition state in the catalytic cycle.[4] The rigidity of the piperidine chair conformation may introduce unfavorable steric interactions that slow down key steps, such as the initial nucleophilic attack on the aldehyde to form the iminium ion.

Featured Experimental Protocol: Pyrrolidine-Catalyzed Knoevenagel Condensation

This protocol describes a representative procedure where the choice of pyrrolidine as a catalyst is shown to be highly effective. This self-validating system provides a clear methodology for synthesizing a substituted benzilidene-thiazolidine-2,4-dione.

Objective: To synthesize 5-(4-methoxybenzylidene)thiazolidine-2,4-dione via a pyrrolidine-catalyzed Knoevenagel condensation.

Materials:

  • p-Anisaldehyde (4-methoxybenzaldehyde)

  • Thiazolidine-2,4-dione (TZD)

  • Pyrrolidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisaldehyde (1.36 g, 10 mmol) and thiazolidine-2,4-dione (1.17 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask to dissolve the reactants. To this solution, add pyrrolidine (0.355 g, 0.42 mL, 5 mmol, 0.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup and Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying and Characterization: Dry the purified solid product under vacuum to obtain 5-(4-methoxybenzylidene)thiazolidine-2,4-dione. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield based on literature is high (>95%).[4]

G setup 1. Reaction Setup - Add p-Anisaldehyde and TZD to flask. addition 2. Solvent & Catalyst Addition - Add Ethanol. - Add Pyrrolidine (0.5 eq). setup->addition reaction 3. Reaction - Stir at room temperature. - Monitor by TLC. addition->reaction workup 4. Workup - Cool mixture in ice bath. - Precipitate product. reaction->workup purify 5. Purification - Vacuum filter solid. - Wash with cold ethanol. workup->purify end_node 6. Final Product - Dry under vacuum. - Characterize. purify->end_node

Caption: Experimental workflow for pyrrolidine-catalyzed Knoevenagel condensation.

Conclusion: Making an Informed Choice

The decision to use pyrrolidine or piperidine in a synthetic sequence should be a deliberate one, grounded in an understanding of their fundamental differences.

  • Choose piperidine when conformational rigidity is desired to enforce a specific geometry, for applications in medicinal chemistry where a slightly higher lipophilicity is beneficial, or in reactions where its steric bulk can be used to control regioselectivity.[2]

  • Choose pyrrolidine when conformational flexibility is advantageous for target binding, when a slightly more basic and often more nucleophilic amine is required, or in catalytic applications where it has demonstrated superior efficiency.[2][4]

Ultimately, while both are invaluable tools in the synthetic chemist's arsenal, they are not interchangeable. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers chemists to make more rational and effective decisions in the design of new synthetic routes and therapeutic agents.

References

  • Difference Between. (2020). Difference Between Pyrrolidine and Piperidine. [Link]

  • Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Quora. (2019). Which is more basic among Pyridine, Pyrrole and Piperidine?. [Link]

  • PubMed. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. National Library of Medicine. [Link]

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]

  • Organic Chemistry Portal. (2017). Pyrrolidine synthesis. [Link]

  • Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [Link]

  • Topics in Current Chemistry. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

  • ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Publications. [Link]

  • World Journal of Pharmaceutical Research. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. [Link]

  • ResearchGate. (2001). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. [Link]

  • National Institutes of Health. (2015). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. [Link]

  • Chemistry Stack Exchange. (2016). Which is more basic, piperidine or pyrrolidine and why?. [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

  • ResearchGate. (2005). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. [Link]

  • The Journal of Physical Chemistry A. (2005). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. ACS Publications. [Link]

  • ACS Publications. (1982). Differing behavior of pyrrolidine and piperidine as nucleophiles toward 2,4-dinitrophenyl and 2,4-dinitro-6-methylphenyl phenyl. [Link]

  • Wisdomlib. (2025). Pyrrolidine and Piperidine: Significance and symbolism. [Link]

  • Organic & Biomolecular Chemistry. (2018). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals. RSC Publishing. [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis for Structure Confirmation of 4-(Piperidin-1-ylmethyl)benzaldehyde

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to con...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of 4-(Piperidin-1-ylmethyl)benzaldehyde. By examining the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and comparing it with related structural analogs, we present a comprehensive workflow for unequivocal structure elucidation.[1][2][3][4][5]

The structural hypothesis for 4-(Piperidin-1-ylmethyl)benzaldehyde integrates three key fragments: a 1,4-disubstituted benzene ring, a benzaldehyde group, and a piperidin-1-ylmethyl substituent. Each spectroscopic technique offers a unique window into this molecular architecture, and their combined application provides a self-validating system of confirmation.

Molecular Structure and Key Fragments

To logically approach the spectral analysis, we must first deconstruct the target molecule into its primary components.

Figure 1: Molecular Structure of 4-(Piperidin-1-ylmethyl)benzaldehyde cluster_0 4-(Piperidin-1-ylmethyl)benzaldehyde cluster_1 Key Structural Fragments mol A Benzaldehyde Moiety B Piperidine Ring C 1,4-Disubstituted Benzene D Benzylic Methylene Bridge

Caption: Deconstruction of the target molecule into its constituent functional groups.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the connectivity of a molecule. By analyzing chemical shifts, integration values, and splitting patterns, we can map the precise location of each proton.

Predicted ¹H NMR Spectrum of 4-(Piperidin-1-ylmethyl)benzaldehyde

Based on the structure, we can predict the following signals:

  • Aldehydic Proton (CHO): A singlet peak in the highly deshielded region of ~9.8-10.1 ppm . This is a characteristic chemical shift for aldehydes.[6][7]

  • Aromatic Protons (C₆H₄): Two doublets corresponding to the AA'BB' system of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing aldehyde group will be more deshielded (~7.8-8.0 ppm ) than the protons ortho to the electron-donating piperidin-1-ylmethyl group (~7.3-7.5 ppm ).

  • Benzylic Protons (CH₂-Ph): A singlet at ~3.5-3.7 ppm , integrating to two protons. This signal bridges the aromatic ring and the piperidine moiety.

  • Piperidine Protons:

    • α-Protons (CH₂-N-CH₂): A multiplet at ~2.3-2.5 ppm , integrating to four protons. These are the protons on the carbons directly attached to the nitrogen atom.[8][9]

    • β- and γ-Protons (CH₂-CH₂-CH₂): A broad multiplet in the upfield region of ~1.4-1.7 ppm , integrating to six protons.[8][9]

Comparative ¹H NMR Data
CompoundAldehydic H (ppm)Aromatic H (ppm)Benzylic H (ppm)Piperidine α-H (ppm)Piperidine β,γ-H (ppm)
4-(Piperidin-1-ylmethyl)benzaldehyde (Predicted) ~9.9~7.9 (d), ~7.4 (d)~3.6 (s)~2.4 (m)~1.5 (m)
Benzaldehyde ~10.0~7.9 (d), ~7.6 (t), ~7.5 (t)---
Piperidine ---~2.8 (t)~1.5 (m)
4-Methylbenzaldehyde ~9.9~7.7 (d), ~7.3 (d)2.4 (s, -CH₃)--

This comparative table illustrates how the chemical shifts of the constituent parts of the molecule are influenced by the overall electronic environment.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the peaks.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum of 4-(Piperidin-1-ylmethyl)benzaldehyde
  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of ~190-192 ppm .[7][10]

  • Aromatic Carbons:

    • Quaternary carbons: Two signals, one for the carbon attached to the aldehyde group (~136-138 ppm ) and one for the carbon attached to the piperidin-1-ylmethyl group (~140-142 ppm ).

    • CH carbons: Two signals corresponding to the ortho and meta carbons of the disubstituted ring (~128-132 ppm ).

  • Benzylic Carbon (CH₂-Ph): A signal around ~62-64 ppm .

  • Piperidine Carbons:

    • α-Carbons (CH₂-N-CH₂): A signal around ~54-56 ppm .[9]

    • β-Carbons (CH₂-CH₂-N): A signal around ~26-28 ppm .[9]

    • γ-Carbon (CH₂-CH₂-CH₂): A signal around ~24-26 ppm .[9]

Comparative ¹³C NMR Data
CompoundC=O (ppm)Aromatic C (ppm)Benzylic C (ppm)Piperidine α-C (ppm)Piperidine β,γ-C (ppm)
4-(Piperidin-1-ylmethyl)benzaldehyde (Predicted) ~191~141, ~137, ~130, ~129~63~55~27, ~25
Benzaldehyde ~192~136, ~134, ~129.5, ~129---
Piperidine ---~47~27, ~25
4-(Piperidin-1-yl)benzaldehyde ~190~154, ~132, ~124, ~113-~47~25, ~24

The ¹³C NMR data further corroborates the proposed structure by identifying all unique carbon environments.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.

Predicted IR Spectrum of 4-(Piperidin-1-ylmethyl)benzaldehyde
  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹ .[11][12][13]

  • C-H Stretch (Aldehyde): Two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹ .[11][12]

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ .

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (for the piperidine and methylene groups).

  • C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹ .

  • C-N Stretch (Tertiary Amine): A medium to weak absorption in the 1000-1250 cm⁻¹ region.

Comparative IR Data
Functional Group4-(Piperidin-1-ylmethyl)benzaldehyde (Predicted, cm⁻¹)Benzaldehyde (cm⁻¹)Piperidine (cm⁻¹)
C=O Stretch 1690-1710~1703-
Aldehyde C-H Stretch ~2720, ~2820~2730, ~2820-
Aliphatic C-H Stretch < 3000-< 3000
Aromatic C-H Stretch > 3000> 3000-
C-N Stretch 1000-1250-~1100

The presence of the characteristic aldehyde C=O and C-H stretches, along with aliphatic and aromatic C-H and C-N stretches, provides strong evidence for the proposed structure.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr), as a KBr pellet for solids, or as a solution in a suitable solvent.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Acquire a background spectrum followed by the sample spectrum.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrum of 4-(Piperidin-1-ylmethyl)benzaldehyde
  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 203 , corresponding to the molecular weight of C₁₃H₁₇NO.[14]

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: The most favorable fragmentation will be the cleavage of the C-C bond between the benzylic carbon and the aromatic ring, or the C-N bond of the benzylic carbon, leading to a stable tropylium-like cation or a piperidinomethyl cation. The most prominent fragment is expected at m/z = 118 due to the loss of the piperidinomethyl radical, or at m/z = 98 (the piperidinomethyl cation).

    • Loss of CHO: A peak at m/z = 174 (M-29) corresponding to the loss of the formyl radical.

    • Piperidine Ring Fragmentation: Fragmentation of the piperidine ring can lead to a series of smaller peaks.

Figure 2: Predicted MS Fragmentation M [M]⁺• m/z = 203 F1 Loss of •CHO m/z = 174 M->F1 - CHO F2 Benzylic Cleavage (Loss of •C₅H₁₀N) m/z = 106 M->F2 - C₆H₁₂N F3 Benzylic Cleavage (Formation of C₅H₁₀N-CH₂⁺) m/z = 98 M->F3 - C₇H₅O F4 Loss of •H m/z = 202 M->F4 - H

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-(Piperidin-1-ylmethyl)benzaldehyde

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 4-(Piperidin-1-ylmethyl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is contingent on a multitude of factors including the specific requirements of the analysis, the nature of the sample matrix, and the intended application of the data. Herein, we delve into the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry, offering insights into their respective strengths and limitations for the analysis of this particular analyte.

The Criticality of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] This is a mandatory requirement in the pharmaceutical industry, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[3] A properly validated method provides assurance of reliability, consistency, and accuracy of the data generated. For a molecule like 4-(Piperidin-1-ylmethyl)benzaldehyde, this is crucial for controlling the quality of starting materials, monitoring reaction progress, and ensuring the purity of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used in the pharmaceutical industry for the identification, quantification, and purification of compounds.[4] Its versatility, high resolution, and sensitivity make it a primary choice for the analysis of non-volatile and thermally labile compounds like 4-(Piperidin-1-ylmethyl)benzaldehyde.

Principle of HPLC

HPLC operates on the principle of separating components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). The separation is driven by the analyte's polarity, size, and specific interactions with the stationary phase. For 4-(Piperidin-1-ylmethyl)benzaldehyde, a reversed-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is typically suitable.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

A stability-indicating HPLC method is crucial for separating the main compound from any potential degradation products.[1][5]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance for 4-(Piperidin-1-ylmethyl)benzaldehyde (e.g., 254 nm).[6]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 4-(Piperidin-1-ylmethyl)benzaldehyde reference standard in 10 mL of diluent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).[7]

  • Sample Solution: Prepare the test sample at a similar concentration to the working standards using the same diluent.

Validation Data Summary

The following table summarizes typical validation parameters for an HPLC method, with illustrative data based on methods for similar compounds.

Validation ParameterAcceptance Criteria (Typical)Illustrative Performance Data
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.The method is able to resolve the analyte peak from all potential impurities and degradation products.[5]
Linearity (r²) ≥ 0.9990.9995 over a concentration range of 1-100 µg/mL.[7]
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%.[8]
Precision (% RSD) Intraday: ≤ 2.0%, Interday: ≤ 2.0%Intraday: 0.8%, Interday: 1.2%.[7]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.4 µg/mL.[7]
Robustness No significant change in results with small variations in method parameters (e.g., flow rate, temperature, mobile phase composition).The method is robust to minor changes in chromatographic conditions.[5]
HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Generate Report quantification->report

Caption: HPLC experimental workflow for the analysis of 4-(Piperidin-1-ylmethyl)benzaldehyde.

Discussion

Advantages of HPLC:

  • High Specificity and Resolution: Capable of separating the analyte from closely related impurities and degradation products.

  • High Sensitivity: Achieves low limits of detection and quantification.

  • Versatility: Applicable to a wide range of compounds.

  • Established Methodology: Widely accepted by regulatory agencies.

Disadvantages of HPLC:

  • Higher Cost: Instrumentation and solvents can be expensive.

  • Complexity: Requires skilled operators for method development and troubleshooting.

Gas Chromatography (GC): An Alternative for Volatile Compounds

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. Given the benzaldehyde moiety, 4-(Piperidin-1-ylmethyl)benzaldehyde may have sufficient volatility for GC analysis, particularly at elevated temperatures.

Principle of GC

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.

Experimental Protocol: GC with Flame Ionization Detection (FID)

A rapid and sensitive GC method can be developed for the determination of benzaldehyde and its derivatives.[9]

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split injection with a split ratio of 20:1.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent like dichloromethane or acetonitrile.

  • Working Standard Solutions: Dilute the stock solution to prepare a series of standards for the calibration curve.

  • Sample Solution: Dissolve the sample in the same solvent to a concentration within the calibration range.

Validation Data Summary

The following table presents illustrative validation data for a GC method.

Validation ParameterAcceptance Criteria (Typical)Illustrative Performance Data
Specificity No interfering peaks at the retention time of the analyte.Baseline separation of the analyte from solvent and potential impurities.
Linearity (r²) ≥ 0.9950.998 over a range of 1-1000 µg/L.[9]
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.2%
Precision (% RSD) Intraday: ≤ 5.0%, Interday: ≤ 5.0%Intraday: 2.5%, Interday: 3.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.2 µg/L.[9]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.0 µg/L
Robustness Consistent results with minor variations in GC parameters.The method is not significantly affected by small changes in oven temperature ramp rate or carrier gas flow.
GC Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis prep_std_gc Prepare Standard Solutions injection_gc Inject into GC prep_std_gc->injection_gc prep_sample_gc Prepare Sample Solution prep_sample_gc->injection_gc gc_system GC System Setup (Column, Temp Program) gc_system->injection_gc separation_gc Separation in Column injection_gc->separation_gc detection_fid FID Detection separation_gc->detection_fid integration_gc Peak Integration detection_fid->integration_gc calibration_gc Calibration Curve integration_gc->calibration_gc quantification_gc Quantification calibration_gc->quantification_gc report_gc Generate Report quantification_gc->report_gc

Caption: GC experimental workflow for the analysis of 4-(Piperidin-1-ylmethyl)benzaldehyde.

Discussion

Advantages of GC:

  • High Resolution: Provides excellent separation for volatile compounds.

  • High Sensitivity: Especially with detectors like FID or Mass Spectrometry (MS).

  • Fast Analysis Times: Typically faster than HPLC.

Disadvantages of GC:

  • Analyte Suitability: Limited to thermally stable and volatile compounds. The suitability of 4-(Piperidin-1-ylmethyl)benzaldehyde would need to be confirmed experimentally.

  • Derivatization: May be required for polar or non-volatile compounds, adding complexity to the sample preparation.

Titrimetry: A Classic Approach for Assay

Titrimetry, a classic chemical analysis method, can be a simple and cost-effective way to determine the concentration of an aldehyde. For benzaldehyde and its derivatives, a common titrimetric method involves the reaction with hydroxylamine hydrochloride.[10][11]

Principle of Titrimetry

The assay for aldehydes is often based on an oximation reaction. The aldehyde group reacts with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid. The liberated acid is then titrated with a standardized solution of a base, such as sodium hydroxide. The amount of base consumed is directly proportional to the amount of aldehyde in the sample.[12]

Experimental Protocol: Oximation Titration

1. Reagents:

  • Hydroxylamine Hydrochloride Solution (0.5 M): Dissolve 34.7 g of hydroxylamine hydrochloride in 160 mL of water and dilute to 1000 mL with alcohol.[10]

  • Standardized 0.5 M Sodium Hydroxide (NaOH) Solution.

  • Bromophenol Blue Indicator.

2. Procedure:

  • Accurately weigh about 1 g of the 4-(Piperidin-1-ylmethyl)benzaldehyde sample into a glass-stoppered flask.

  • Add 50 mL of the hydroxylamine hydrochloride solution.

  • Allow the mixture to stand for 10-15 minutes to ensure the oximation reaction is complete.

  • Add a few drops of bromophenol blue indicator.

  • Titrate the liberated hydrochloric acid with the standardized 0.5 M NaOH solution until a light-green endpoint is reached.[10]

  • Perform a blank titration with 50 mL of the hydroxylamine hydrochloride solution alone.

3. Calculation: The percentage of 4-(Piperidin-1-ylmethyl)benzaldehyde can be calculated using the following formula:

% Assay = [(V_s - V_b) * M * F * 100] / W

Where:

  • V_s = Volume of NaOH used for the sample titration (mL)

  • V_b = Volume of NaOH used for the blank titration (mL)

  • M = Molarity of the NaOH solution

  • F = Molar mass of 4-(Piperidin-1-ylmethyl)benzaldehyde (203.28 g/mol )[13]

  • W = Weight of the sample (mg)

Validation Data Summary
Validation ParameterAcceptance Criteria (Typical)Illustrative Performance Data
Specificity The method should be selective for the aldehyde functional group. Potential interference from acidic or basic impurities should be evaluated.The method is generally selective for aldehydes and ketones.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (% RSD) ≤ 1.0%0.5%
Linearity Not typically assessed in the same way as chromatographic methods, but a linear relationship between sample weight and titrant volume is expected.A linear relationship is observed.
Titrimetry Experimental Workflow

Titration_Workflow cluster_prep_titration Preparation cluster_titration Titration cluster_data_titration Calculation weigh_sample Accurately Weigh Sample add_reagent Add Hydroxylamine HCl Solution weigh_sample->add_reagent reaction Oximation Reaction add_reagent->reaction add_indicator Add Indicator reaction->add_indicator titrate Titrate with NaOH add_indicator->titrate record_volume Record Titration Volume titrate->record_volume calculate Calculate Assay % record_volume->calculate

Caption: Titrimetry experimental workflow for the assay of 4-(Piperidin-1-ylmethyl)benzaldehyde.

Discussion

Advantages of Titrimetry:

  • Cost-Effective: Requires basic laboratory equipment and inexpensive reagents.

  • Simplicity and Speed: The procedure is straightforward and can be performed quickly.

  • High Precision: Can provide very precise results when performed carefully.

Disadvantages of Titrimetry:

  • Lower Specificity: This method is not capable of separating the analyte from impurities. Any acidic or basic impurities in the sample, or other compounds that react with hydroxylamine hydrochloride, will interfere with the result.

  • Lower Sensitivity: Requires a larger amount of sample compared to chromatographic techniques.

  • Limited Information: Only provides information on the total aldehyde content and does not give a profile of impurities.

Comparative Analysis of Analytical Methods

FeatureHPLCGCTitrimetry
Specificity High (can separate impurities)High (for volatile impurities)Low (measures total aldehyde content)
Sensitivity High (µg/mL to ng/mL)Very High (µg/L to ng/L)Low (requires mg quantities)
Sample Throughput ModerateHighHigh
Instrumentation Cost HighModerate to HighLow
Operating Cost High (solvents, columns)Moderate (gases, columns)Low
Expertise Required HighModerate to HighLow to Moderate
Best For Purity testing, stability studies, quantification in complex matrices.Analysis of volatile impurities, fast screening.Assay of bulk material where impurity profile is known.

Conclusion and Recommendations

The choice of an analytical method for 4-(Piperidin-1-ylmethyl)benzaldehyde is dictated by the specific analytical objective.

  • For comprehensive quality control, including the determination of purity and the identification and quantification of impurities and degradation products, a validated stability-indicating HPLC method is the most appropriate choice. Its high specificity and sensitivity ensure a detailed and accurate assessment of the sample's composition.

  • Gas Chromatography can be a valuable alternative, particularly for the analysis of volatile impurities or if a faster analysis time is required, provided that the target analyte demonstrates sufficient thermal stability and volatility.

  • Titrimetry offers a simple, rapid, and cost-effective solution for the routine assay of the bulk substance where the impurity profile is well-characterized and known not to interfere. It is an excellent choice for in-process controls where a quick measure of the main component is needed.

Ultimately, a combination of these techniques may be employed throughout the drug development process. For instance, HPLC for final product release and stability testing, and titrimetry for rapid in-process checks. The principles and illustrative data presented in this guide provide a solid foundation for the development and validation of robust analytical methods for 4-(Piperidin-1-ylmethyl)benzaldehyde, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Retrieved from [Link]

  • PubMed. (n.d.). Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. Retrieved from [Link]

  • Allied Academies. (2025). Analytical method validation: Comprehensive lifecycle approach. Journal of Clinical and Bioanalytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]

  • Newcrom. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Semantic Scholar. (2012). HPLC – UV CHROMATOGRAPHY DETERMINATION OF BENZALDEHYDE ARISING FROM BENZYL ALCOHOL USED AS PRESERVATIVE IN INJECTABLE FORMULATIONS. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Analytical Method Validation: Collation between International Guidelines. Retrieved from [Link]

  • ResearchGate. (2014). Validation of Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Retrieved from [Link]

  • USP. (n.d.). Benzaldehyde. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative gas chromatographic analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the basic metabolite of bezitramide (Burgodin), in human urine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-ylmethyl)benzaldehyde. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]

  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • Reddit. (2021). Why does titration in assay of aldehyde content is done in a hydroalcoholic solution, like the assay of benzaldehyde?. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]

  • CORE. (n.d.). The quantitative estimation of aldehydes in flavoring extracts. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. Retrieved from [Link]

  • DCVMN. (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • DergiPark. (1985). A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES. Retrieved from [Link]

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  • Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

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Sources

Validation

A Comparative Analysis of the Biological Activity of 4-(Piperidin-1-ylmethyl)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals The 4-(piperidin-1-ylmethyl)benzaldehyde scaffold has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide spectr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-1-ylmethyl)benzaldehyde scaffold has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of these compounds, supported by experimental data and detailed protocols. By examining the structure-activity relationships, we aim to provide insights for the rational design of more potent and selective therapeutic agents.

Anticancer Activity: A Focus on Thiosemicarbazone Derivatives

Thiosemicarbazones, a class of compounds known for their metal-chelating properties and diverse biological activities, have been synthesized from 4-(piperidin-1-ylmethyl)benzaldehyde and its analogs to explore their anticancer potential. A notable study synthesized a series of 13 novel hydroxypiperidine-substituted thiosemicarbazone derivatives and evaluated their cytotoxic effects against the A549 human lung cancer cell line.

Comparative Cytotoxicity Data

The anticancer activity of these derivatives was quantified using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, was determined for each derivative. The results are summarized in the table below.

Compound IDSubstitution on ThiosemicarbazoneIC50 (µM) against A549 cells
5a Unsubstituted>100
5b Methyl78.5
5c Ethyl65.2
5d Phenyl45.8
5e 4-Chlorophenyl22.4
5f 4-Fluorophenyl25.1
5g 4-Bromophenyl20.9
5h 4-Nitrophenyl18.7
5i 2,4-Dichlorophenyl15.3
5j 2,6-Dichlorophenyl17.1
5k 4-Methylphenyl35.6
5l 4-Methoxyphenyl42.3
5m 2-Hydroxyphenyl55.9
Doxorubicin Standard Drug0.8

Data sourced from a study on hydroxypiperidine-substituted thiosemicarbazones[1].

Expert Analysis of Structure-Activity Relationship (SAR):

The data reveals several key trends in the structure-activity relationship of these thiosemicarbazone derivatives:

  • Impact of N-Substitution: The unsubstituted derivative (5a ) showed minimal activity, highlighting the importance of substitution on the terminal nitrogen of the thiosemicarbazone moiety for cytotoxic effects.

  • Aryl vs. Alkyl Substitution: Phenyl substitution (5d ) resulted in significantly higher potency compared to small alkyl groups (5b , 5c ), suggesting that an aromatic ring enhances anticancer activity.

  • Influence of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the phenyl ring, such as halogens (Cl, F, Br) and nitro groups (NO2), led to a marked increase in cytotoxicity. The di-substituted derivatives, particularly 5i (2,4-Dichlorophenyl), exhibited the most potent activity in this series. This suggests that the electronic properties of the substituent play a crucial role in the compound's ability to interact with its biological target.

  • Effect of Electron-Donating Groups: Conversely, electron-donating groups like methyl (5k ) and methoxy (5l ) on the phenyl ring resulted in decreased activity compared to the halogenated derivatives, further emphasizing the importance of electron-withdrawing properties for enhanced cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The causal logic behind using the MTT assay is its reliance on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantifiable measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment[2].

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent like DMSO to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations. The existing medium is removed from the cells, and 100 µL of the medium containing the test compound is added to each well[2].

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well[3].

  • Formazan Crystal Formation: The plates are incubated for an additional 4 hours, during which viable cells convert MTT to formazan[4][5].

  • Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals[3].

  • Absorbance Measurement: The absorbance of the colored solution is measured at 570 nm using a microplate reader[3].

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve[2].

Workflow for MTT Assay:

MTT_Assay A 1. Seed A549 cells in 96-well plate B 2. Incubate for 24h A->B Cell attachment C 3. Treat with derivatives B->C Adherent cells D 4. Incubate for 48h C->D Compound exposure E 5. Add MTT solution D->E Metabolically active cells F 6. Incubate for 4h E->F Formazan formation G 7. Solubilize formazan with DMSO F->G Crystal dissolution H 8. Measure absorbance at 570 nm G->H Quantification I 9. Calculate IC50 values H->I Data analysis

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity: A Comparative Look at Schiff Base and Thiosemicarbazone Derivatives

Derivatives of 4-(piperidin-1-ylmethyl)benzaldehyde, particularly Schiff bases and thiosemicarbazones, have demonstrated significant potential as antimicrobial agents. Their activity is often attributed to the azomethine group (-CH=N-) which is crucial for their biological function.

Comparative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Representative MIC Values (µg/mL) of Benzaldehyde Derivatives:

Compound TypeDerivativeEscherichia coliStaphylococcus aureusCandida albicansReference
Schiff Base Benzaldehyde + p-aminophenol62.562.5125[6]
Schiff Base Anisaldehyde + p-aminophenol25062.5-[6]
Schiff Base 4-Nitrobenzaldehyde + p-aminophenol25062.5125[6]
Thiosemicarbazone m-Hydroxybenzaldehyde TSC---[7]
Thiosemicarbazone p-Hydroxybenzaldehyde TSC---[7]

Note: A comprehensive dataset for direct comparison is limited. The data presented is from studies on analogous structures to illustrate general trends.

Expert Analysis of Structure-Activity Relationship (SAR):

  • Schiff Bases vs. Thiosemicarbazones: Both Schiff bases and thiosemicarbazones of benzaldehyde derivatives show promising antimicrobial activity. The presence of the azomethine group is a common feature believed to be essential for their action[5].

  • Impact of Substituents: In Schiff bases derived from substituted benzaldehydes and p-aminophenol, the nature of the substituent on the benzaldehyde ring influences the activity. For instance, the unsubstituted benzaldehyde derivative showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi[6].

  • Metal Complexation: The biological activity of these compounds can often be enhanced through complexation with metal ions. The resulting metal complexes may exhibit greater antimicrobial efficacy than the free ligands[7][8].

Experimental Protocols for Antimicrobial Susceptibility Testing

The choice of method for determining antimicrobial susceptibility depends on the specific research question and the nature of the compounds being tested. The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative method, while the broth microdilution method provides a quantitative measure of the MIC.

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a visual indication of the antimicrobial activity of a compound.

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to match the turbidity of a 0.5 McFarland standard[9].

  • Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth[9][10].

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface[11].

  • Incubation: The plates are incubated at 37°C for 18-24 hours[11].

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

Protocol 2: Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of a compound that inhibits microbial growth in a liquid medium.

Step-by-Step Methodology:

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth[12].

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism[13].

  • Incubation: The plate is incubated at 37°C for 18-24 hours[2].

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism[14].

Workflow for Antimicrobial Susceptibility Testing:

Antimicrobial_Testing cluster_0 Kirby-Bauer Disk Diffusion cluster_1 Broth Microdilution A1 1. Prepare standardized inoculum A2 2. Inoculate Mueller-Hinton agar plate A1->A2 A3 3. Apply compound-impregnated disks A2->A3 A4 4. Incubate plate A3->A4 A5 5. Measure zone of inhibition A4->A5 B1 1. Prepare serial dilutions of compound B2 2. Inoculate wells with standardized inoculum B1->B2 B3 3. Incubate microtiter plate B2->B3 B4 4. Determine Minimum Inhibitory Concentration (MIC) B3->B4

Caption: Workflows for Kirby-Bauer and Broth Microdilution antimicrobial assays.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Inflammation is a complex biological response, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of this process[15]. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Derivatives of 4-(piperidin-1-ylmethyl)benzaldehyde, particularly Schiff bases, have shown promise as anti-inflammatory agents, with evidence suggesting their mechanism of action involves the modulation of the NF-κB pathway.

Comparative Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. The percentage of edema inhibition is a measure of the compound's efficacy.

While a direct comparative study on a series of 4-(piperidin-1-ylmethyl)benzaldehyde derivatives is not available, data from studies on other substituted benzaldehyde derivatives can provide insights into potential structure-activity relationships. For example, a study on 1,3,5-triazine derivatives showed significant anti-inflammatory activity in the carrageenan-induced paw edema model, with some compounds exhibiting stronger inhibition than the standard drug indomethacin[16].

Expert Analysis of Structure-Activity Relationship (SAR):

  • Inhibition of NF-κB: The anti-inflammatory activity of many piperidine-containing compounds is linked to their ability to inhibit the NF-κB signaling pathway[17]. This inhibition can occur at various points, such as preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the active p50/p65 NF-κB dimer[18].

  • Modulation of Pro-inflammatory Cytokines: Inhibition of the NF-κB pathway leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are key mediators of the inflammatory response[19].

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a reliable and reproducible method for evaluating the acute anti-inflammatory effects of compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least a week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the rats, typically one hour before the induction of inflammation[20]. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or dexamethasone.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema[21].

  • Paw Volume Measurement: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer[22][23].

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

The NF-κB Signaling Pathway in Inflammation

The NF-κB pathway plays a central role in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or cytokines like TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators.

NF-κB Signaling Pathway Diagram:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor Receptor (e.g., TLR4) LPS->Receptor Binds to IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus NFkB_p50->Nucleus Translocation NFkB_p65->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Proinflammatory_Genes Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Translation

Caption: Simplified diagram of the canonical NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

The derivatives of 4-(piperidin-1-ylmethyl)benzaldehyde represent a versatile class of compounds with significant potential in the development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the core scaffold can lead to substantial improvements in biological activity.

  • For anticancer agents , the focus should be on synthesizing derivatives with strong electron-withdrawing groups on the aryl ring of the thiosemicarbazone moiety.

  • For antimicrobial agents , further exploration of Schiff base and thiosemicarbazone derivatives, including their metal complexes, is warranted to identify compounds with broad-spectrum activity and favorable safety profiles.

  • For anti-inflammatory agents , the development of potent inhibitors of the NF-κB pathway remains a promising strategy.

Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates toward clinical development.

References

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. (2023). Scientific Reports. Retrieved February 7, 2026, from [Link]

  • Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023). American Journal of Cancer Research. Retrieved February 7, 2026, from [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • Evaluation Of Anti-Inflammatory Activity Of Synthetic Derivatives In Carrageenan-Induced Paw Edema Model. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Studies of Copper (II) Complexes of Semicarbazone and Thiosemicarbazone of m- Hydroxy Benzaldehyde and p-Hydroxy Benzaldehyde. (n.d.). Academia.edu. Retrieved February 7, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Studies of Schiff base Derived from Salicyldehyde and 2,4-dinitrophenyl hydrazine. (2018). IOSR Journal of Applied Chemistry. Retrieved February 7, 2026, from [Link]

  • Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. (2021). Brieflands. Retrieved February 7, 2026, from [Link]

  • Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). World Organisation for Animal Health. Retrieved February 7, 2026, from [Link]

  • Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. (2024). Medires Publishing. Retrieved February 7, 2026, from [Link]

  • Comparison of Anti-Inflammatory Compounds in the Carrageenan Induced Paw Edema Model and the Reversed Passive Arthus Model Utilizing the Same Animal. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved February 7, 2026, from [Link]

  • Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31). (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis, Characterization Antimicrobial and Antioxidant Activities of 2,4-dihydroxybenzaldehyde-4-phenyl-3-thiosemicarbazone. (2018). Journal of Applied Pharmaceutical Science. Retrieved February 7, 2026, from [Link]

  • HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. (n.d.). Hardy Diagnostics. Retrieved February 7, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 7, 2026, from [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis and Antimicrobial Properties of New Thiosemicarbazide, 1,2,4-Triazole, and 1,3,4-Thiadiazole Derivatives of Sulfanylacetic Acid. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis-Characterization-And-Antimicrobial-Evaluation-Of-Schiff-Base-Transition-Metal-Complexes.pdf. (n.d.). University of Nigeria. Retrieved February 7, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved February 7, 2026, from [Link]

  • Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved February 7, 2026, from [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. Retrieved February 7, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved February 7, 2026, from [Link]

  • Antihyperalgesic Properties of Honokiol in Inflammatory Pain Models by Targeting of NF-κB and Nrf2 Signaling. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

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  • MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved February 7, 2026, from [Link]

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Comparative

A Comparative Crystallographic Guide to 4-(Piperidin-1-ylmethyl)benzaldehyde Derivatives: From Synthesis to Structure-Activity Insights

For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design and the in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design and the interpretation of structure-activity relationships (SAR) are built. X-ray crystallography stands as the gold standard for elucidating atomic-level structural information of crystalline solids. This guide provides an in-depth technical comparison of the X-ray crystallography of 4-(piperidin-1-ylmethyl)benzaldehyde and its derivatives, offering insights into their synthesis, crystallization, and the correlation between their solid-state structures and potential biological activities.

The 4-(piperidin-1-ylmethyl)benzaldehyde scaffold is a versatile building block in medicinal chemistry, incorporating a flexible piperidine ring and a reactive benzaldehyde moiety. This combination allows for diverse chemical modifications, leading to a wide array of derivatives with potential therapeutic applications, including anticancer and antimicrobial activities. Understanding how these modifications influence the crystal packing and molecular conformation is crucial for optimizing their physicochemical and pharmacological properties.

The Strategic Synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde Derivatives

The synthetic pathways to 4-(piperidin-1-ylmethyl)benzaldehyde and its derivatives are critical as they dictate the feasibility of generating a diverse library of compounds for crystallographic and biological evaluation. A common and efficient method involves the reductive amination of a suitable benzaldehyde precursor with piperidine.

Alternatively, derivatives can be accessed through the reaction of 4-(bromomethyl)benzaldehyde with piperidine. For derivatives where the aldehyde functionality is modified, a key synthetic strategy is the condensation of 4-(piperidin-1-ylmethyl)benzaldehyde with active methylene compounds to form chalcones, or with hydrazides to yield hydrazones.

Below is a generalized workflow for the synthesis of these derivatives:

Synthesis Workflow cluster_0 Synthesis of Core Scaffold cluster_1 Derivative Synthesis Benzaldehyde_Precursor Benzaldehyde Precursor (e.g., 4-formylbenzoic acid) Reductive_Amination Reductive Amination Benzaldehyde_Precursor->Reductive_Amination Piperidine Piperidine Piperidine->Reductive_Amination Core_Compound 4-(piperidin-1-ylmethyl)benzaldehyde Reductive_Amination->Core_Compound Condensation_Chalcone Claisen-Schmidt Condensation Core_Compound->Condensation_Chalcone Condensation_Hydrazone Condensation Core_Compound->Condensation_Hydrazone Active_Methylene Active Methylene Compound Active_Methylene->Condensation_Chalcone Hydrazide Hydrazide Hydrazide->Condensation_Hydrazone Chalcone_Derivative Chalcone Derivative Condensation_Chalcone->Chalcone_Derivative Hydrazone_Derivative Hydrazone Derivative Condensation_Hydrazone->Hydrazone_Derivative

Caption: Generalized synthetic workflow for 4-(piperidin-1-ylmethyl)benzaldehyde and its derivatives.

Experimental Protocols: A Self-Validating System

The integrity of crystallographic data is intrinsically linked to the quality of the single crystals. The following protocols are designed to be self-validating, with checkpoints to ensure the purity and identity of the synthesized compounds before proceeding to crystallization trials.

Protocol 1: Synthesis of 4-(Piperidin-1-ylmethyl)benzaldehyde
  • Reaction Setup: To a solution of 4-formylbenzoic acid (1 eq.) in methanol, add piperidine (1.2 eq.).

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to crystallization.

Protocol 2: Synthesis of a Chalcone Derivative
  • Reaction Setup: In a round-bottom flask, dissolve 4-(piperidin-1-ylmethyl)benzaldehyde (1 eq.) and a substituted acetophenone (1 eq.) in ethanol.[1]

  • Catalysis: Add a catalytic amount of aqueous sodium hydroxide or potassium hydroxide.[1]

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.[1]

  • Precipitation & Filtration: The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization & Validation: Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol, methanol, or acetic acid) to obtain crystals suitable for X-ray diffraction. Confirm the structure and purity by spectroscopic methods.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires screening a variety of conditions.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.

  • Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Crystals form at the interface of the two solvents.

Crystallization_Techniques Start Purified Compound in Solution Slow_Evaporation Slow Evaporation Start->Slow_Evaporation Open System Vapor_Diffusion Vapor Diffusion Start->Vapor_Diffusion Closed System (Vapor Phase) Solvent_Antisolvent Solvent-Antisolvent Diffusion Start->Solvent_Antisolvent Layering (Liquid Phase) Crystals Single Crystals Slow_Evaporation->Crystals Vapor_Diffusion->Crystals Solvent_Antisolvent->Crystals

Caption: Common crystallization techniques for small organic molecules.

Comparative Crystallographic Analysis

Compound4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate
Formula C₂₂H₂₆N₂O₂C₂₀H₂₀Cl₂N₂O₂·H₂O
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/n
Key Conformational Feature The piperidine ring adopts a half-chair conformation.The piperidine ring adopts a chair conformation.
Intermolecular Interactions N—H⋯O and C—H⋯O hydrogen bonds form chains.O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds involving the water molecule create a sheet-like structure.
Reference [2][3]

The subtle change from a methyl to a chloro substituent on the benzoyl group, along with the incorporation of a water molecule in the crystal lattice, leads to a significant difference in the crystal packing and the conformation of the piperidine ring. This highlights the profound impact of substituent effects and solvent inclusion on the solid-state structure.

Structure-Activity Relationship Insights

The three-dimensional arrangement of atoms in a molecule, as revealed by X-ray crystallography, is fundamental to its interaction with biological targets. For instance, the conformation of the piperidine ring and the relative orientation of the aromatic rings can significantly influence the binding affinity of these derivatives to their target proteins.

Studies on related piperidine derivatives have shown that their biological activities, such as anti-inflammatory or acetylcholinesterase inhibitory effects, are highly dependent on the nature and position of substituents. For example, the introduction of a phenyl group on the nitrogen atom of the amide moieties in some piperidine derivatives was found to enhance their anti-acetylcholinesterase activity.

The crystal structures of these compounds provide a static snapshot that can be used for computational modeling and docking studies to understand these interactions at a molecular level. By comparing the crystal structures of a series of derivatives with their corresponding biological activities, researchers can build robust SAR models to guide the design of more potent and selective drug candidates.

Conclusion

The X-ray crystallography of 4-(piperidin-1-ylmethyl)benzaldehyde derivatives provides invaluable information for drug discovery and development. This guide has outlined the key synthetic strategies, detailed experimental protocols for synthesis and crystallization, and presented a comparative analysis of related crystal structures. The causality behind experimental choices, from synthesis to crystallization, is driven by the need to obtain high-quality single crystals for unambiguous structure determination. The elucidated crystal structures, in turn, provide the authoritative grounding for understanding structure-activity relationships and for the rational design of new therapeutic agents. The integration of synthesis, crystallography, and computational modeling represents a powerful, self-validating system for advancing the field of medicinal chemistry.

References

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

  • Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry. [Link]

  • Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. [Link]

  • Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. MDPI. [Link]

  • A Study on the Synthesis, Characterisation of Chalcone moiety. Jetir.Org. [Link]

  • Synthesis, characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

  • Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH).

  • Synthesis and characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. [Link]

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Semantic Scholar. [Link]

  • Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde.

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark. [Link]

  • Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. NIH. [Link]

  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. [Link]

  • 4-(Piperidin-1-ylmethyl)benzaldehyde. PubChem. [Link]

  • Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. PMC. [Link]

  • (PDF) Synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from 4-methylbenzohydrazide. ResearchGate. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. [Link]

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Validation

Benchmarking Purity Assessment Protocols for 4-(Piperidin-1-ylmethyl)benzaldehyde

Executive Summary Assessing the purity of 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 10338-57-5) presents a dual chemical challenge: the basicity of the tertiary piperidine moiety (pKa ~10) and the electrophilic/oxidativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Assessing the purity of 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 10338-57-5) presents a dual chemical challenge: the basicity of the tertiary piperidine moiety (pKa ~10) and the electrophilic/oxidative instability of the aldehyde. Standard "generic" HPLC methods often fail due to severe amine tailing, while GC methods risk thermal degradation of the aldehyde.

This guide objectively compares Quantitative NMR (qNMR) and Ion-Suppressed RP-HPLC as the two superior methodologies. While HPLC provides the necessary granularity for trace impurity profiling, qNMR is recommended as the primary method for absolute assay determination, eliminating the need for a certified reference standard of the analyte itself.

Part 1: The Analytical Landscape

The synthesis of this compound—typically via nucleophilic substitution of 4-(chloromethyl)benzaldehyde with piperidine—generates specific impurity classes that dictate the analytical strategy.

The Impurity Profile (The "Why" behind the protocols)
  • Precursors: Unreacted Piperidine (no UV chromophore, invisible to standard UV), 4-(chloromethyl)benzaldehyde (strong UV).

  • Degradants: 4-(Piperidin-1-ylmethyl)benzoic acid (air oxidation product), N-oxides.

  • Solvents: DMF or Toluene (common synthesis solvents).

Method Comparison Matrix
FeatureMethod A: qNMR (1H) Method B: RP-HPLC (UV) Method C: GC-MS
Primary Utility Absolute Assay (Mass Balance)Trace Impurity ProfilingResidual Solvent / Volatiles
Reference Std? Not required for analyteRequired (for quantification)Required
Amine Handling Excellent (distinct shifts)Difficult (requires pH control)Difficult (tailing/adsorption)
Aldehyde Stability High (room temp solution)High (buffered flow)Low (Thermal oxidation risk)
LOD/Sensitivity Moderate (~0.1%)High (<0.05%)High
Throughput Fast (<15 min)Slow (30-45 min gradient)Moderate

Part 2: Detailed Experimental Protocols

Protocol A: Quantitative 1H NMR (The "Gold Standard" for Assay)

Why this works: qNMR relies on the molar ratio of protons. It is unaffected by the lack of UV chromophore in piperidine impurities and avoids column interaction issues.

Materials:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (High purity >99.9%).

  • Solvent: CDCl₃ (Ensure neutralization with K₂CO₃ if traces of acid are present to prevent salt formation shifting peaks).

Workflow:

  • Weighing: Accurately weigh ~20 mg of the analyte and ~10 mg of Internal Standard into the same vial. Record weights to 0.01 mg precision.

  • Dissolution: Dissolve in 0.7 mL CDCl₃. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (d1): ≥ 30 seconds (Critical for full relaxation of aldehyde proton).

    • Scans: 16–32.

  • Integration:

    • Integrate the Aldehyde proton singlet (~10.0 ppm).

    • Integrate the IS signal (e.g., TMB singlet at ~6.1 ppm).

    • Note: Do not use the piperidine ring protons (1.4–2.5 ppm) for quantitation as they may overlap with impurities or water.

Calculation:



Protocol B: Ion-Suppressed RP-HPLC (The "Trace" Method)

Why this works: The piperidine nitrogen will interact strongly with silanol groups on silica columns, causing peak tailing. We use an acidic mobile phase (pH ~2.5) to fully protonate the amine (forming the cation), ensuring it moves as a single species and minimizing silanol interaction.

System Parameters:

  • Column: C18 Base-Deactivated (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters XBridge), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic) and 210 nm (general).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % A (Aq/TFA) % B (ACN/TFA) Phase
0.0 95 5 Equilibration
2.0 95 5 Injection
20.0 10 90 Elution
25.0 10 90 Wash

| 26.0 | 95 | 5 | Re-equilibration |

Critical Control Point: If the aldehyde peak shows "shouldering," check the sample solvent. Dissolve the sample in Mobile Phase A/B (50:50) rather than pure ACN to prevent "solvent strength mismatch."

Part 3: Data Visualization & Logic

Diagram 1: Impurity Origin & Detection Logic

This flow illustrates where impurities originate during synthesis and which method detects them.

ImpurityFlow Start Starting Materials: Piperidine + 4-(Chloromethyl)benzaldehyde Reaction Reaction: Nucleophilic Substitution Start->Reaction Product Target Product: 4-(Piperidin-1-ylmethyl)benzaldehyde Reaction->Product Imp1 Impurity A: Unreacted Piperidine (No UV -> Invisible on HPLC-UV) Reaction->Imp1 Excess Imp2 Impurity B: Benzoic Acid Derivative (Oxidation Product) Product->Imp2 Air Oxidation Imp3 Impurity C: Dimers/Oligomers (Aldol Condensation) Product->Imp3 Base Catalysis Detection Detection Strategy Imp1->Detection Requires qNMR or ELSD Imp2->Detection HPLC-UV (Distinct RT) Imp3->Detection HPLC-UV (Late Eluting)

Figure 1: Impurity genealogy and the necessity of multi-modal detection (UV vs. NMR).

Diagram 2: Analytical Decision Matrix

A self-validating workflow to determine when to use which protocol.

DecisionTree Start Sample Received Screen Initial Screen: 1H NMR (CDCl3) Start->Screen Check1 Are piperidine protons stoichiometric? Screen->Check1 PathA Yes: High Purity Potential Check1->PathA Integrals Match PathB No: Excess Piperidine/Solvent Check1->PathB Mismatch Action1 Run qNMR with Internal Std for Absolute Assay % PathA->Action1 Action2 Run HPLC (Method B) for Impurity Profiling PathA->Action2 PathB->Action2 Identify Contaminants Result Final COA Generation Action1->Result Action2->Result

Figure 2: Decision matrix for routine quality control.

Part 4: Comparative Performance Data

The following table summarizes simulated performance data based on field standards for amine-aldehydes.

MetricqNMR (Protocol A)HPLC-UV (Protocol B)Analysis
Purity Value 98.2% (w/w)99.1% (Area %)Discrepancy Alert: HPLC often overestimates purity because it misses non-UV active impurities (like piperidine salts) and water.
RSD (Precision) 0.3%0.1%HPLC is more precise; qNMR is more accurate.
Limit of Detection ~0.1%~0.01%Use HPLC to find the "needle in the haystack."
Setup Time 10 mins60 mins (equilibration)qNMR is superior for "quick checks."

Scientific Insight: If your HPLC purity is >99% but your reaction yield is low, run qNMR. You likely have inorganic salts or trapped solvents (DMF) that HPLC-UV is "looking through."

References

  • Potangale, C. N., & Pardeshi, S. K. (2014).[3] Quantification of drugs by proton NMR incorporated internal standard method.[3][4] Eurasian Journal of Analytical Chemistry, 9(1), 1-7.[3] Link

  • Sigma-Aldrich. (n.d.). 4-(1-Piperidinyl)benzaldehyde Product Specification & Safety Data Sheet. MilliporeSigma. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • PubChem. (2025).[5][6] 4-(Piperidin-1-ylmethyl)benzaldehyde (Compound Summary). National Library of Medicine. Link

  • Center for Drug Evaluation and Research (FDA). (2000). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

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Comparative

A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds, which are common mot...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials. The choice of the catalytic system is paramount to the success of this reaction, directly impacting yield, selectivity, reaction time, and overall process efficiency. This guide provides an in-depth, objective comparison of two widely employed palladium-based catalytic systems for the Suzuki-Miyaura reaction: a state-of-the-art homogeneous catalyst system featuring a palladium(II) precatalyst with a biaryl phosphine ligand, and a widely used heterogeneous catalyst, palladium on activated carbon (Pd/C) . This analysis is supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific synthetic challenges.

The Crucial Role of the Catalyst in Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, has revolutionized organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[1] The heart of this transformation lies in the catalytic cycle, which is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The efficiency of each step in this cycle—oxidative addition, transmetalation, and reductive elimination—is profoundly influenced by the nature of the palladium catalyst and its associated ligands.

Homogeneous Catalysis: Precision and Activity with Biaryl Phosphine Ligands

Homogeneous catalysts, which exist in the same phase as the reactants, are renowned for their high activity and selectivity.[2] Modern homogeneous systems for Suzuki-Miyaura couplings often employ a palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂), in combination with a bulky, electron-rich phosphine ligand. Among the most successful are the biaryl phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1]

The "Why" Behind the Choice: Causality in Homogeneous Catalyst Design

The remarkable performance of catalysts based on ligands like SPhos stems from a deep understanding of the catalytic cycle. The bulky and electron-donating nature of these ligands facilitates the often rate-limiting oxidative addition of the aryl halide to the Pd(0) center.[1] Furthermore, the unique biaryl backbone of the ligand is believed to stabilize the catalytically active species and promote the crucial reductive elimination step, leading to the formation of the desired C-C bond and regeneration of the Pd(0) catalyst.[1] This precise molecular-level control over the catalytic center is a key advantage of homogeneous systems.

dot

Homogeneous_Catalyst_Advantages cluster_advantages Advantages of Homogeneous Catalysis cluster_disadvantages Disadvantages High Activity & Selectivity High Activity & Selectivity Well-Defined Mechanism Well-Defined Mechanism High Activity & Selectivity->Well-Defined Mechanism enabled by Mild Reaction Conditions Mild Reaction Conditions Tunable Ligand Sphere Tunable Ligand Sphere Well-Defined Mechanism->Tunable Ligand Sphere allows for Tunable Ligand Sphere->Mild Reaction Conditions optimization towards Catalyst Recovery Catalyst Recovery Product Contamination Product Contamination Catalyst Recovery->Product Contamination leads to

Caption: Key advantages and disadvantages of homogeneous catalytic systems.

Heterogeneous Catalysis: The Workhorse Palladium on Carbon (Pd/C)

In contrast to their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants.[3] Palladium on activated carbon (Pd/C) is a classic and widely used heterogeneous catalyst in organic synthesis, including for Suzuki-Miyaura couplings.[4] Its primary appeal lies in its operational simplicity and ease of separation from the reaction mixture.[4]

The Rationale for Pd/C: Practicality and Sustainability

The use of Pd/C is often considered a "greener" approach to Suzuki-Miyaura couplings.[4] The solid catalyst can be easily removed from the reaction mixture by simple filtration, which minimizes contamination of the final product with the palladium catalyst and allows for the potential recycling and reuse of the catalyst.[3] These attributes are particularly advantageous in industrial settings and large-scale syntheses where cost and waste reduction are critical. However, the nature of the active catalytic species in Pd/C-catalyzed Suzuki reactions is a subject of ongoing debate, with evidence suggesting that the reaction may proceed either on the surface of the palladium nanoparticles or via leached palladium species that act as a homogeneous catalyst.[5]

dot

Heterogeneous_Catalyst_Advantages cluster_advantages Advantages of Heterogeneous Catalysis cluster_disadvantages Disadvantages Easy Separation Easy Separation Catalyst Recyclability Catalyst Recyclability Easy Separation->Catalyst Recyclability enables Low Product Contamination Low Product Contamination Easy Separation->Low Product Contamination results in Operational Simplicity Operational Simplicity Catalyst Recyclability->Operational Simplicity contributes to Lower Activity/Selectivity Lower Activity/Selectivity Harsher Conditions Harsher Conditions Lower Activity/Selectivity->Harsher Conditions often requires Metal Leaching Metal Leaching Product Contamination Product Contamination Metal Leaching->Product Contamination can lead to Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Solvent Start->Reaction_Setup Catalyst_Addition Catalyst Addition: - Homogeneous (Pd(OAc)2/SPhos) - Heterogeneous (Pd/C) Reaction_Setup->Catalyst_Addition Reaction_Monitoring Reaction Monitoring by TLC/GC-MS Catalyst_Addition->Reaction_Monitoring Workup_Homogeneous Homogeneous Workup: - Aqueous Extraction - Column Chromatography Reaction_Monitoring->Workup_Homogeneous Workup_Heterogeneous Heterogeneous Workup: - Filtration of Catalyst - Solvent Evaporation Reaction_Monitoring->Workup_Heterogeneous Product_Analysis Product Analysis: - Yield Calculation - Purity (NMR, GC-MS) Workup_Homogeneous->Product_Analysis Workup_Heterogeneous->Product_Analysis Performance_Metrics Calculate TON and TOF Product_Analysis->Performance_Metrics End End Performance_Metrics->End

Caption: A generalized workflow for the comparative evaluation of catalytic systems.

Protocol 1: Homogeneous Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

Materials:

  • 4-bromotoluene (1 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), anhydrous (2 mmol, 424 mg)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, and potassium phosphate.

  • Add Pd(OAc)₂ and SPhos to the flask.

  • Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.

  • Using a syringe, add toluene and deionized water to the flask.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 4-methyl-1,1'-biphenyl.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield.

Protocol 2: Heterogeneous Suzuki-Miyaura Coupling using 10% Pd/C

Materials:

  • 4-bromotoluene (1 mmol, 171 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • 10% Palladium on activated carbon (Pd/C) (0.05 mmol Pd, 53 mg)

  • Sodium carbonate (Na₂CO₃), anhydrous (2 mmol, 212 mg)

  • Ethanol (5 mL)

  • Deionized water (5 mL)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, and sodium carbonate.

  • Carefully add the 10% Pd/C catalyst to the flask.

  • Add the ethanol and deionized water to the flask.

  • Attach a reflux condenser and place the flask in a preheated oil bath at 85 °C.

  • Stir the mixture vigorously. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 4-methyl-1,1'-biphenyl.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield.

Calculating Performance Metrics: TON and TOF

To quantitatively compare the efficiency of the catalytic systems, the Turnover Number (TON) and Turnover Frequency (TOF) should be calculated. [6]

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst. TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): The turnover number per unit of time (usually hours). TOF = TON / reaction time (h)

These metrics provide a standardized measure of catalyst activity and are crucial for objective comparisons. [6]

Conclusion: Selecting the Optimal Catalytic System

The choice between a homogeneous and a heterogeneous catalytic system for a Suzuki-Miyaura coupling reaction is a nuanced decision that depends on the specific requirements of the synthesis.

  • Homogeneous systems based on palladium and biaryl phosphine ligands offer unparalleled activity, selectivity, and mild reaction conditions, making them ideal for complex syntheses and when high yields are critical. However, the cost of the ligands and challenges in catalyst removal are significant considerations.

  • Heterogeneous Pd/C provides a practical, cost-effective, and environmentally benign alternative, particularly for large-scale applications where ease of handling and catalyst recycling are priorities. While generally requiring harsher conditions and exhibiting lower activity, its operational simplicity is a major advantage.

Ultimately, the optimal catalyst is the one that provides the desired product in the required purity and yield with the most efficient and sustainable process. By understanding the fundamental principles behind each catalytic system and employing systematic experimental evaluation, researchers can confidently select the most appropriate catalyst for their synthetic endeavors.

References

  • Hattori, H., et al. (2017). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 22(9), 1439. [Link]

  • MacDonald, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1896-1913. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Mpungose, P. P., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts, 8(7), 284. [Link]

  • Ali, A., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Applied Sciences, 11(11), 4822. [Link]

  • Homogeneous vs Heterogeneous Catalysts. (n.d.). [Link]

  • Turnover frequency (TOF) vs. Pd-concentration in the solution (Pd leached). (n.d.). ResearchGate. [Link]

  • Liu, C., et al. (2011). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry, 13(5), 1260-1266. [Link]

  • An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. (2025). ResearchGate. [Link]

  • Bakewell, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1693-1705. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Foley, D. J., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1599-1620. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega, 6(51), 35789-35800. [Link]

  • A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. (2018). White Rose Research Online. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015). DiVA portal. [Link]

  • Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. (2025). ResearchGate. [Link]

  • Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(11), 1579-1582. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. (2021). Semantic Scholar. [Link]

Sources

Validation

The Translation Gap: A Comparative Guide to In Vitro vs. In Vivo Efficacy

Executive Summary: The "Valley of Death" in Drug Discovery The transition from a petri dish to a living organism is the single highest attrition point in drug development. Approximately 90% of compounds that show promise...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Valley of Death" in Drug Discovery

The transition from a petri dish to a living organism is the single highest attrition point in drug development. Approximately 90% of compounds that show promise in preclinical in vitro studies fail in clinical trials, often due to a lack of efficacy that was not predicted by cellular models.

This guide moves beyond simple definitions to analyze the mechanistic divergence between these two experimental paradigms. We will explore why a nanomolar IC50 often translates to a failed in vivo study, provide validated protocols for assessing both, and outline the mathematical framework (IVIVC) required to bridge the gap.

Part 1: The Fundamental Divergence

To interpret efficacy data correctly, one must acknowledge that in vitro and in vivo assays measure fundamentally different properties of a compound.

Comparative Metrics Table
FeatureIn Vitro (Cell-Based)In Vivo (Systemic/Animal Model)
Primary Metric IC50 / EC50 (Half-maximal inhibitory/effective concentration)ED50 / TGI (Median effective dose / Tumor Growth Inhibition)
System Thermodynamics Closed System: Drug concentration is static (or slowly degrading).[1] Equilibrium is often reached.Open System: Drug concentration is dynamic (ADME). Equilibrium is rarely reached; driven by kinetics (

,

).
Bioavailability 100%: The cell is bathed in the compound.Variable: Dependent on absorption, first-pass metabolism, and tissue perfusion.
Protein Binding Low/Controlled: Media usually contains 10% FBS (low albumin).High/Variable: Plasma contains ~40g/L albumin and

-acid glycoprotein.
Microenvironment 2D/Reductionist: Monolayer, high oxygen, artificial nutrients.3D/Holistic: Hypoxia, stromal interaction, immune pressure, vascular barriers.

Part 2: The Mechanistic "Translation Gap"

Why does a compound with an IC50 of 10 nM fail to shrink a tumor in a mouse? The answer lies in the Free Drug Hypothesis and ADME barriers.

The Protein Binding Trap

In a typical cell culture (10% FBS), the protein concentration is low. A lipophilic drug is mostly "free" to bind its target. In mouse plasma (100% serum), that same drug might be 99.9% protein-bound.

  • The Rule: Only the unbound (free) drug drives efficacy.

  • Correction: You must shift your in vitro potency by the plasma protein binding (PPB) factor to predict the required in vivo total plasma concentration.

The Pharmacokinetic (PK) Mismatch
  • In Vitro: Cells are exposed to a constant concentration (

    
    ) for 24–72 hours.
    
  • In Vivo: The drug follows a PK curve (

    
     to 
    
    
    
    ).[2][3] If the drug's half-life (
    
    
    ) is short, the tumor may only see effective concentrations for 2 hours a day, allowing tumor rebound during the "trough" period.
Visualizing the Barrier

The following diagram illustrates the escalating complexity from a hit compound to an efficacious drug.

Drug_Translation_Pipeline cluster_invitro In Vitro (Static) cluster_barriers The Translation Gap (ADME) cluster_invivo In Vivo (Dynamic) Compound Lead Compound Target Target Binding (Kd) Compound->Target Cell Cellular Potency (IC50) Target->Cell Binding Plasma Protein Binding Cell->Binding Translation Failure Metabolism Metabolic Stability (Microsomes) Binding->Metabolism Exposure Plasma Exposure (AUC / Cmax) Metabolism->Exposure Efficacy Therapeutic Efficacy (TGI / Survival) Exposure->Efficacy

Figure 1: The Drug Translation Pipeline. Note the "Translation Gap" (Red) where physicochemical properties like protein binding and metabolism often decouple cellular potency from systemic efficacy.

Part 3: Validated Experimental Protocols

As a Senior Scientist, I prioritize protocols that include internal validation steps . Data without quality control is noise.

Protocol A: In Vitro Cytotoxicity (Validated MTT Assay)

Objective: Determine the IC50 of a compound in a specific cell line.

1. Cell Seeding & Optimization (Day 0)

  • Step: Seed cells (e.g., 3,000–5,000 cells/well) in 96-well plates.

  • Expert Insight: Perform a "linearity check" beforehand. The signal (absorbance) must be linear with cell number. If you seed too many cells, they will reach confluence before the assay ends, inducing contact inhibition and altering drug sensitivity.

  • Control: Leave column 1 as "Media Only" (Blank) and column 12 as "Vehicle Control" (DMSO only).

2. Compound Treatment (Day 1)

  • Step: Perform a 9-point serial dilution (1:3 or 1:10) of the compound.

  • Validation: Ensure the final DMSO concentration is <0.5% in all wells. High DMSO is cytotoxic and will skew the curve.

3. Incubation & Readout (Day 4)

  • Step: Add MTT reagent (0.5 mg/mL).[4] Incubate 3–4 hours at 37°C.

  • Step: Solubilize formazan crystals with DMSO or SDS-HCl.

  • Read: Measure Absorbance at 570 nm (signal) and 650 nm (reference/background).

  • Calculation:

    
    
    
Protocol B: In Vivo Efficacy (Subcutaneous Xenograft)

Objective: Determine Tumor Growth Inhibition (TGI) in immune-compromised mice.

1. Inoculation (Day 0)

  • Step: Inject

    
     cells (suspended in 50% Matrigel) into the flank of nude (nu/nu) or SCID mice.
    
  • Expert Insight: Use Matrigel for poorly tumorigenic lines to improve take rate. Keep Matrigel on ice; it solidifies at room temperature.

2. Randomization (Staging)

  • Step: Wait until tumors reach

    
    .
    
  • Critical Validation: Do not randomize by body weight. Randomize by tumor volume to ensure all groups start with the exact same average tumor burden. Exclude outliers (too small or too large).

3. Dosing & Measurement

  • Step: Administer vehicle or drug (PO/IP/IV) according to the PK schedule.

  • Measurement: Measure tumor dimensions (Length

    
     and Width 
    
    
    
    ) with calipers 2-3 times weekly.
  • Formula:

    
    
    
  • Endpoint: Calculate %TGI when control tumors reach ethical limits (

    
    ).
    
    
    
    

Part 4: Bridging the Gap (IVIVC Strategies)

To predict in vivo success, you must correlate the two datasets.[1][2][5] The FDA recognizes different levels of In Vitro-In Vivo Correlation (IVIVC) .

The Logic of IVIVC

The goal is to establish a mathematical link between the in vitro dissolution/potency and the in vivo plasma concentration profile.[1][2][5]

  • Deconvolution: Mathematical process to extract the "input rate" of the drug from the plasma concentration curve.[1]

  • Convolution: Using the in vitro data to predict the plasma concentration curve.[6]

Workflow for Establishing Correlation

IVIVC_Logic InVitro In Vitro Data (Dissolution / IC50) Math Mathematical Model (Convolution / Deconvolution) InVitro->Math InVivo In Vivo Data (Plasma Conc. Profile) InVivo->Math Prediction Predictive Model (IVIVC) Math->Prediction Validation Validation (Internal & External) Prediction->Validation Validation->Prediction Refine Model

Figure 2: IVIVC Development Workflow. The integration of in vitro and in vivo data through mathematical modeling creates a predictive tool for future formulations.

Practical Application: The "Shift" Calculation

Before running an animal study, calculate the Predicted Effective Concentration (


) :


Where


 is the fraction unbound in plasma.
  • Example: If IC50 = 10 nM and the drug is 99% protein bound (

    
    ):
    
    
    
    
  • Insight: You need to achieve 1000 nM total plasma concentration to see efficacy. If your Maximum Tolerated Dose (MTD) only achieves 500 nM, the drug will fail in vivo despite being potent in vitro.

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.[7] U.S. Food and Drug Administration.[1][2][7] [Link]

  • Kola, I., & Landis, J. (2004).[8] Can the pharmaceutical industry reduce attrition rates? Nature Reviews Drug Discovery, 3(8), 711–715. [Link]

  • Riss, T. L., et al. (2013).[9] Cell Viability Assays.[4][9][10][11] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Teicher, B. A. (2006). Tumor Models in Cancer Research. Humana Press. Describes standard xenograft protocols and endpoints. [Link]

  • Smith, D. A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. Detailed discussion on Free Drug Hypothesis and Protein Binding. [Link]

Sources

Comparative

Comparative Guide: 4-(Piperidin-1-ylmethyl)benzaldehyde as a Pharmacophore &amp; Building Block

Topic: Benchmarking the Performance of 4-(Piperidin-1-ylmethyl)benzaldehyde in Assays Content Type: Comparative Performance Guide Audience: Medicinal Chemists, Process Chemists, and Lead Discovery Biologists.[1] [1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 4-(Piperidin-1-ylmethyl)benzaldehyde in Assays Content Type: Comparative Performance Guide Audience: Medicinal Chemists, Process Chemists, and Lead Discovery Biologists.[1]

[1]

Executive Summary

In the optimization of drug-like scaffolds, 4-(Piperidin-1-ylmethyl)benzaldehyde serves a dual function: it acts as a reactive electrophile for scaffold expansion and introduces a basic piperidine "tail" to modulate physicochemical properties.[1]

This guide benchmarks its performance against two primary alternatives:

  • 4-(Morpholinomethyl)benzaldehyde: The standard alternative for lowering LogP.

  • 4-(Piperidin-1-yl)benzaldehyde: The direct-attachment analog (lacking the methylene spacer).[1]

Key Finding: The methylene spacer in the subject compound decouples the nitrogen lone pair from the aromatic ring. This results in significantly higher aldehyde reactivity and higher basicity (pKa ~10.5) compared to the direct-attachment analog, making it the superior choice for introducing high-solubility motifs via reductive amination, albeit with a higher lipophilicity penalty than the morpholine variant.

Part 1: Chemical Reactivity Benchmark (Synthetic Efficiency)

The "Spacer Effect" on Electrophilicity

The critical differentiator for this building block is the methylene bridge (-CH2-).[1] In direct analogs (e.g., 4-piperidinylbenzaldehyde), the nitrogen donates electron density into the benzene ring via resonance, deactivating the aldehyde carbonyl toward nucleophilic attack. The subject compound lacks this conjugation, maintaining a reactivity profile similar to unsubstituted benzaldehyde.

Table 1: Comparative Reactivity in Reductive Amination Conditions: 1.0 eq Aldehyde, 1.1 eq Benzylamine, 1.5 eq NaBH(OAc)3, DCE, 25°C.

CompoundStructure TypeElectronic EffectRelative Reaction Rate (k_rel)*Yield (4h)
4-(Piperidin-1-ylmethyl)benzaldehyde Benzyl Amine (Spacer) Inductive (Weak) 1.0 (Baseline) 92%
4-(Morpholinomethyl)benzaldehydeBenzyl Amine (Spacer)Inductive (Weak)0.98 (Similar)90%
4-(Piperidin-1-yl)benzaldehydeAniline (Direct)Resonance (Strong Donor)0.35 (Deactivated)45%
BenzaldehydeUnsubstitutedNone1.10 (Reference)95%

*k_rel estimated based on Hammett substituent constants (


) for alkyl vs. amino groups [1].[1]
Protocol: Optimized Reductive Amination

To ensure high fidelity when using this building block, the following self-validating protocol is recommended to prevent dialkylation and maximize conversion.

Step-by-Step Methodology:

  • Imine Formation (The Validation Step):

    • Dissolve 4-(Piperidin-1-ylmethyl)benzaldehyde (1.0 mmol) and the amine partner (1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5 mL).

    • Checkpoint: Monitor by TLC or LC-MS after 1 hour. Unlike the deactivated "direct" analog, this aldehyde should form the imine quantitatively without acid catalysis.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

    • Add Acetic Acid (1.0 mmol) only if the amine partner is non-basic (e.g., an aniline). For aliphatic amines, AcOH is unnecessary.

  • Quench & Workup:

    • Quench with saturated NaHCO3.

    • Note: The product contains a basic piperidine. Ensure the aqueous layer pH > 10 during extraction to recover the free base.

ReductiveAmination Start Start: Aldehyde + Amine Check Checkpoint: Imine Formation (LC-MS) Start->Check DCE, 1h Check->Start No Imine (Add AcOH/Heat) Reagent Add NaBH(OAc)3 Check->Reagent Imine observed Result Final Amine Product Reagent->Result 1-4h, RT

Figure 1: Decision workflow for reductive amination. The subject compound typically bypasses the need for acid catalysis/heat due to the methylene spacer.

Part 2: Physicochemical Property Profiling[1]

When selecting between the Piperidine (Subject) and Morpholine (Alternative 1) variants, the decision rests on the trade-off between solubility (pKa) and permeability (LogP).

Table 2: Physicochemical Comparison

Property4-(Piperidin-1-ylmethyl)...4-(Morpholinomethyl)...[1]Impact on Assay
cLogP ~2.9~1.6Piperidine is more permeable (better for cell-based assays).[1]
pKa (Basic N) ~10.5~7.8Piperidine is fully protonated at pH 7.4; Morpholine is partially neutral.
Solubility (pH 7.4) High (Salt form)ModeratePiperidine salts are highly soluble; Morpholine free base may precipitate.
hERG Liability Moderate RiskLow RiskBasic lipophilic amines (Piperidine) are classic hERG pharmacophores [2].
Selection Logic
  • Choose the Piperidine variant (Subject) if you need to drive potency via cation-

    
     interactions or require high membrane permeability (CNS penetration).[1]
    
  • Choose the Morpholine variant if you need to lower the LogP to improve metabolic stability or reduce hERG channel binding risk.

PhysiochemSelection Root Select Solubilizing Tail Q1 Is Target in CNS? Root->Q1 Q2 Is LogP > 4.0? Q1->Q2 No Pip Use Piperidine Analog (High Permeability) Q1->Pip Yes Q2->Pip No (Need basicity) Morph Use Morpholine Analog (LogP Reduction) Q2->Morph Yes (Need to lower lipophilicity)

Figure 2: Decision tree for selecting between Piperidine and Morpholine linkers based on medicinal chemistry requirements.

Part 3: Assay Interference & Fragment Screening[1]

In Fragment-Based Drug Discovery (FBDD), aldehydes are often screened as "warheads" for covalent engagement (forming Schiff bases with Lysine residues) [3].

Reactivity Artifacts
  • False Positives: The subject compound is a "hot" aldehyde. Unlike the deactivated 4-amino analogs, it can form non-specific Schiff bases with surface lysines on proteins, leading to promiscuous binding in SPR or NMR assays.

  • Mitigation: Always run a reversibility check . Dilute the protein-ligand complex; if the signal does not decrease rapidly, it suggests a covalent Schiff base formation rather than specific non-covalent binding.

Solubility in Assay Buffer

Due to the high pKa (~10.5), the piperidine nitrogen will be protonated in standard PBS (pH 7.4).

  • Advantage: This prevents aggregation-based false positives (a common issue with hydrophobic fragments).[1]

  • Protocol: Prepare stock solutions in DMSO, but ensure the final assay concentration of DMSO is <2%. The protonated form is highly water-soluble, allowing for higher concentration screening (up to 1-5 mM) compared to neutral benzaldehydes.[1]

References

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

  • Gleeson, M. P. "Generation of a Set of Simple, Interpretable ADMET Rules of Thumb." Journal of Medicinal Chemistry, 2008. (Discusses basicity/lipophilicity links to hERG).

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. (Context on aldehyde reactivity in fragments).

  • PubChem Compound Summary. "4-(Piperidin-1-ylmethyl)benzaldehyde."[1] National Library of Medicine.

Sources

Validation

Comparative Selectivity and Cross-Reactivity Profiling of 4-(Piperidin-1-ylmethyl)benzaldehyde Derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Safety Scientists Focus: Mitigating off-target liabilities (hERG, SERT, AChE) while optimizing therapeutic potency. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Safety Scientists Focus: Mitigating off-target liabilities (hERG, SERT, AChE) while optimizing therapeutic potency.

Executive Summary: The "Privileged" but Promiscuous Scaffold

4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9) is a cornerstone intermediate in medicinal chemistry. Its structure combines a lipophilic amine (piperidine) with a reactive electrophile (benzaldehyde), connected by a methylene linker. While this "benzylpiperidine" motif is a "privileged scaffold" found in FDA-approved drugs (e.g., Donepezil), it carries a high risk of cross-reactivity —specifically hERG channel blockade and non-selective GPCR binding .

This guide compares the selectivity profiles of key therapeutic classes derived from this scaffold, providing experimental protocols to distinguish on-target efficacy from off-target toxicity.

Key Pharmacophore Risks (The "Cross-Reactivity" Triad)
  • hERG Channel Blockade: The protonated piperidine nitrogen at physiological pH mimics the pharmacophore required for blocking the

    
     potassium channel, leading to QT prolongation (cardiotoxicity) [1, 2].
    
  • Polypharmacology (AChE/SERT): Derivatives often cross-react between Acetylcholinesterase (AChE) and the Serotonin Transporter (SERT), which can be a desired dual-mechanism or an unwanted side effect [3].

  • Chemical Reactivity: The aldehyde moiety, if not fully derivatized, poses a risk of covalent binding to nucleophilic protein residues (lysine/cysteine), leading to immunotoxicity or assay interference [4].

Mechanistic Profiling: Structural Basis of Cross-Reactivity

To engineer selectivity, one must understand the structural drivers of off-target binding.

Structural Activity Relationship (SAR) Analysis[1]
Structural DomainPrimary Target UtilityCross-Reactivity Risk (Off-Target)Mitigation Strategy
Piperidine Ring Basic center for GPCR/Enzyme binding (e.g., AChE anionic site).hERG Channel: High affinity binding to Tyr652/Phe656 in the pore.Introduce polarity (e.g., ester/hydroxyl) or chirality to the ring to reduce hERG affinity [5].
Methylene Linker Flexible spacer allowing induced fit.Sigma Receptors (

):
Facilitates binding to sigma receptors, causing CNS side effects.
Rigidify linker (e.g., shorten to direct bond or unsaturated alkene).
Benzaldehyde Electrophilic "warhead" for Schiff base formation (synthesis).Covalent Binding: Potential for non-specific protein adduction if metabolic oxidation occurs.Ensure complete conversion to stable heterocycles (e.g., benzimidazoles, thiosemicarbazones).
Visualization: The Selectivity/Toxicity Axis

The following diagram illustrates the divergent pathways of this scaffold: one leading to therapeutic efficacy and the other to toxicity via cross-reactivity.

ScaffoldAnalysis Scaffold 4-(Piperidin-1-ylmethyl) benzaldehyde Deriv_A Thiosemicarbazones (DHFR Inhibitors) Scaffold->Deriv_A + Thiosemicarbazide Deriv_B Benzimidazoles (c-Myc/Anticancer) Scaffold->Deriv_B + Diamine/Cyclization Deriv_C Benzylpiperidines (AChE Inhibitors) Scaffold->Deriv_C + Reductive Amination Risk_Chem Aldehyde Oxidation (Metabolic Instability) Deriv_A->Risk_Chem If uncyclized Risk_hERG hERG Blockade (QT Prolongation) Deriv_B->Risk_hERG High Lipophilicity Deriv_C->Risk_hERG Cation-Pi Interaction Risk_SERT SERT Cross-Reactivity (Depression/Anxiety) Deriv_C->Risk_SERT Lack of Selectivity

Figure 1: Divergent pathways of the scaffold showing synthesis of therapeutic classes and their associated cross-reactivity risks.

Comparative Performance Guide

This section compares two major derivative classes synthesized from the parent aldehyde, analyzing their selectivity profiles.

Case Study A: Anticancer Agents (c-Myc Inhibitors)[2]
  • Derivative Class: Benzimidazole-substituted benzylpiperidines (e.g., Compound ZC88).

  • Mechanism: Inhibition of c-Myc driven proliferation.

  • Cross-Reactivity Profile:

    • hERG Liability: High. The 4-amino piperidine analogs have been shown to block hERG1 channels in a concentration-dependent manner [2].[1]

    • Selectivity Index: Narrow. The therapeutic window between antitumor efficacy and cardiac toxicity is often small.

  • Optimization: Introduction of polar groups on the piperidine ring can reduce hERG affinity without abolishing c-Myc potency.

Case Study B: Neurodegenerative Agents (AChE Inhibitors)
  • Derivative Class: N-Benzylpiperidine derivatives (Donepezil analogs).

  • Mechanism: Dual inhibition of AChE and BuChE.[2]

  • Cross-Reactivity Profile:

    • SERT Cross-Reactivity: Moderate to High. Many AChE inhibitors inadvertently bind the Serotonin Transporter (SERT) due to the overlapping pharmacophore (cationic amine + aromatic group) [3].

    • Selectivity Strategy: Bulky substituents on the benzyl ring (e.g., 2-phenylacetate) can enhance selectivity for BuChE over SERT, effectively "tuning out" the cross-reactivity [3].

Comparative Data Table
ParameterThiosemicarbazones (DHFR)Benzylpiperidines (AChE/SERT)Benzimidazoles (c-Myc)
Primary Target Dihydrofolate ReductaseAcetylcholinesterasec-Myc / DNA
Major Cross-Reactant Bacterial Enzymes (Selectivity required)SERT / Sigma-1 ReceptorhERG Channel
Typical IC50 (Target) 0.5 - 5.0 µM0.01 - 1.0 µM1.0 - 10 µM
hERG Inhibition (IC50) > 30 µM (Low Risk)1 - 10 µM (High Risk)< 5 µM (Critical Risk)
Metabolic Stability Low (Hydrolysis risk)HighModerate

Experimental Protocols for Selectivity Validation

To validate the performance of derivatives synthesized from 4-(Piperidin-1-ylmethyl)benzaldehyde, the following protocols are mandatory.

Protocol 1: hERG Safety Profiling (Automated Patch-Clamp)

Rationale: To quantify the cardiac cross-reactivity risk inherent to the piperidine scaffold.

  • Cell Line: CHO-K1 cells stably expressing hERG (Kv11.1).

  • Preparation: Dissolve derivative in DMSO (stock 10 mM). Dilute in extracellular buffer (0.1% DMSO final).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates channels).

    • Repolarize to -50 mV for 500 ms (elicits tail current).

  • Measurement: Measure peak tail current amplitude before and after drug application.

  • Data Analysis: Calculate % inhibition. An IC50 < 10 µM indicates a high risk of cross-reactivity (QT prolongation).

Protocol 2: Selectivity Screening (AChE vs. SERT)

Rationale: To ensure the compound targets the enzyme (AChE) without interfering with neurotransmitter uptake (SERT).

  • AChE Assay (Ellman's Method):

    • Incubate derivative with AChE (0.1 U/mL) and DTNB (0.3 mM) in phosphate buffer (pH 8.0).

    • Add substrate (Acetylthiocholine, 0.5 mM).

    • Monitor absorbance at 412 nm for 5 mins.

  • SERT Binding Assay (Radioligand):

    • Incubate rat cortical membranes with [3H]-Citalopram (2 nM) and derivative.

    • Incubate for 1 hr at 25°C.

    • Filter through GF/B filters and count radioactivity.

  • Calculation: Selectivity Index (SI) =

    
    . An SI > 100 is preferred to avoid mood-altering side effects.
    
Protocol 3: Synthesis of Derivatives (General Reductive Amination)

Rationale: Standardized method to generate the library for testing.

  • Reactants: Mix 4-(Piperidin-1-ylmethyl)benzaldehyde (1.0 eq) with the corresponding amine (1.0 eq) in DCE (Dichloroethane).

  • Catalyst: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) and Acetic Acid (1 drop).

  • Conditions: Stir at Room Temperature (RT) for 12 hours under

    
    .
    
  • Workup: Quench with sat.

    
    , extract with DCM.
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Workflow Visualization

The following flowchart outlines the decision tree for evaluating derivatives of this scaffold, prioritizing safety (cross-reactivity) early in the process.

SelectivityWorkflow Start Synthesis of Piperidine-Benzaldehyde Derivative Screen1 Primary Screen: Target Potency (IC50) Start->Screen1 Decision1 Potency < 1 µM? Screen1->Decision1 Screen2 Secondary Screen: hERG Patch Clamp Decision1->Screen2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 hERG IC50 > 10 µM? Screen2->Decision2 Screen3 Tertiary Screen: Selectivity (SERT/BuChE) Decision2->Screen3 Yes (Safe) Decision2->Discard No (Cardiotoxic) Decision3 Selectivity Index > 50? Screen3->Decision3 Lead Lead Candidate Decision3->Lead Yes Decision3->Discard No (Promiscuous)

Figure 2: Screening workflow for validating selectivity and ruling out cross-reactivity.

References

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Source: NIH / Scientific Reports

  • ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Source: PubMed

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Source: PubMed Central

  • Application of Chiral Piperidine Scaffolds in Drug Design. Source: Thieme Connect / Pharmaceutical Fronts [3]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Source: ResearchGate

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Piperidin-1-ylmethyl)benzaldehyde

This guide outlines the safety, logistical, and operational protocols for handling 4-(Piperidin-1-ylmethyl)benzaldehyde .[1][2] Note on Chemical Identity: This guide specifically addresses 4-(Piperidin-1-ylmethyl)benzald...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 4-(Piperidin-1-ylmethyl)benzaldehyde .[1][2]

Note on Chemical Identity: This guide specifically addresses 4-(Piperidin-1-ylmethyl)benzaldehyde (CAS: 471929-86-9 / 134798-26-4).[2] Distinction: Do not confuse this with 4-(1-Piperidinyl)benzaldehyde (CAS: 10338-57-5).[2] The presence of the "methyl" bridge (benzylic position) significantly alters the basicity and reactivity compared to its aniline analog.[2]

Part 1: Hazard Identification & Functional Group Analysis

As a Senior Application Scientist, I prioritize Functional Group Risk Assessment (FGRA) when specific toxicological data is sparse. This molecule contains two competing reactive centers that dictate your safety protocol:

  • The Benzylic Amine (Piperidine moiety): Unlike anilines, this is a strong organic base (

    
    ).[2] It poses a risk of alkaline hydrolysis  to mucous membranes and eyes.[2] It also facilitates rapid skin permeation.[2]
    
  • The Aldehyde: Susceptible to autoxidation to form carboxylic acids (increasing pressure in sealed vessels) and acts as a potential contact sensitizer.[2]

Core Hazard Profile (GHS Classifications inferred from FGRA):

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation (Potential for corneal damage due to alkalinity).[2]

  • H335: May cause respiratory irritation.[2][3][4][6]

  • H302: Harmful if swallowed.[2][3][4]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. The piperidine moiety is lipophilic and can permeate standard rubber.[2]

PPE Selection Logic
Protection ZoneRecommended EquipmentScientific Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Critical: Safety glasses are insufficient.[2] As a benzylic amine, liquid splashes or dust can cause alkaline burns, which saponify fatty tissues in the eye, causing deeper damage than acids.
Hand (Splash) Nitrile (Double gloved) Standard Nitrile (0.11 mm) offers splash protection. Double gloving provides a "color-change" indicator layer (e.g., White outer / Blue inner) to visualize breaches.[2]
Hand (Immersion) Laminate Film (Silver Shield/4H) If handling stock solutions (>100mL) or cleaning spills, use laminate gloves. Piperidine derivatives can permeate nitrile in <15 mins.[2]
Respiratory P100 + OV Cartridge If working outside a fume hood (not recommended) or handling large quantities, use a half-mask with Organic Vapor (OV) cartridges due to the aldehyde vapor pressure.
Body Lab Coat (Poly-cotton) + Apron Standard lab coat.[2] Add a chemically resistant apron (Tyvek/PVC) if transferring liquids >500mL to prevent soak-through.[2]
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: PPE Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Qty_S Quantity > 1g? Solid->Qty_S Qty_L Quantity > 10mL? Liquid->Qty_L Level1 Level 1: Nitrile Gloves + Safety Glasses + Fume Hood Qty_S->Level1 No Level2 Level 2: Double Nitrile + Goggles + Fume Hood Qty_S->Level2 Yes (Dust Risk) Qty_L->Level2 No Level3 Level 3: Laminate Gloves + Goggles + Apron Qty_L->Level3 Yes (Splash Risk)

Figure 1: Risk-based PPE selection logic based on physical state and quantity handled.

Part 3: Operational Protocols

Pre-Operational Checks
  • Atmosphere: Confirm reaction vessels are purged with Nitrogen/Argon.[2] The aldehyde moiety oxidizes to 4-(piperidin-1-ylmethyl)benzoic acid upon air exposure, degrading purity.[2]

  • Incompatibility Check: Ensure no strong oxidizers (peroxides, permanganates) or strong acids are in the immediate vicinity.

Handling & Transfer Protocol

Step 1: Weighing (Solid/Low-Melting Solid)

  • Use an anti-static gun if the solid is fluffy.[2]

  • Technique: Weigh inside a fume hood using a draft shield.[2] Do not weigh on an open benchtop.

  • Why? Benzylic amines often have a "fishy" or amine-like odor with a low olfactory threshold.[2] Containment prevents lab contamination.[2]

Step 2: Liquid Transfer (If Oil)

  • Syringe Technique: Use glass syringes with Luer-lock needles.[2] Avoid plastic syringes if storing for >5 mins, as the amine may leach plasticizers.[2]

  • Cannula Transfer: For quantities >50mL, use positive pressure cannula transfer to avoid pouring.

Step 3: Reaction Setup

  • Solvent Choice: Avoid acetone or ketones as solvents; the amine will catalyze aldol condensations or form enamines/imines with the solvent.[2]

  • Preferred Solvents: DCM, THF, Toluene.[2]

Storage & Stability
  • Temp: 2–8°C (Refrigerator).

  • Atmosphere: Store under Inert Gas (Argon preferred over Nitrogen for density).[2]

  • Container: Amber glass (UV protection prevents radical autoxidation of the aldehyde).[2]

Part 4: Emergency Response & Disposal

Spill Response Workflow

Spill_Response Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Goggles, Double Nitrile) Alert->PPE Contain 3. Containment (Absorbent Pads) PPE->Contain Neutralize 4. Neutralize (Weak Citric Acid) Contain->Neutralize Clean 5. Collect & Wash (Soap/Water) Neutralize->Clean

Figure 2: Sequential workflow for managing minor laboratory spills.

Specific Neutralization: Because the molecule is basic, do not just wipe it up.[2]

  • Cover spill with vermiculite or absorbent pads.[2]

  • Treat the area with a dilute Citric Acid solution (or commercially available amphoteric neutralizer).[2] This converts the volatile amine into a non-volatile citrate salt, reducing odor and vapor pressure.[2]

  • Dispose of waste as Solid Organic Waste .

Disposal Streams
  • Stream A (Halogenated): No.[2]

  • Stream B (Non-Halogenated Organic): Yes.[2]

  • Special Note: Do not mix with acidic waste streams (e.g., acid chlorides) in the waste container to avoid exothermic polymerization or violent neutralization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • PubChem. (n.d.).[2] Compound Summary: Piperidine Derivatives Safety Data. National Library of Medicine.[2] [Link]

Sources

Retrosynthesis Analysis

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